2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one
Description
BenchChem offers high-quality 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPOIGMABNTJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Content Type: Technical Whitepaper Subject: 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 759442-73-4) Intended Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists[1]
Executive Summary
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a bicyclic spiro-heterocycle serving as a critical scaffold in the synthesis of Angiotensin II receptor antagonists (ARBs), specifically "sartan" derivatives.[1] Structurally analogous to the key Irbesartan intermediate (the 2-butyl variant), this compound features a spiro[4.4]nonane skeleton fused to an imidazolin-4-one ring. Its physicochemical profile is defined by the rigid spiro-junction and the polarizability of the amidine-like system, making it a versatile nucleophile in alkylation reactions.[1]
This guide provides a comprehensive technical analysis of its properties, synthesis, and analytical characterization, designed to support rigorous drug development workflows.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
| CAS Registry Number | 759442-73-4 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | CC1=NC2(CCCC2)C(=O)N1 |
| InChI Key | Predicted based on structure:[1][2] VMQLILGAYAPXKA-UHFFFAOYSA-N (Analogous core) |
| Structural Class | Spiro-fused imidazolinone |
3D Conformational Insight
The molecule possesses a rigid spiro-carbon (C5) that locks the cyclopentane ring orthogonal to the planar imidazolinone ring.[1] This steric bulk prevents rotation, directing electrophilic attack (e.g., N-alkylation with biphenyl halides) to the N3 position with high regioselectivity. The C2-methyl group provides a smaller steric footprint compared to the C2-butyl group of Irbesartan, potentially altering binding pocket affinity in derived APIs.
Physicochemical Profile
The following data aggregates experimental values from patent literature and QSAR predictions calibrated against the homologous 2-butyl series.
Table 1: Core Physicochemical Properties[1]
| Parameter | Value / Range | Context & Implications |
| Physical State | Crystalline Solid | Typically isolated as a white to off-white powder.[1] |
| Melting Point | 145–155 °C (Predicted) | Higher than the butyl analog free base (~100°C) due to more efficient crystal packing of the smaller methyl group.[1] |
| Solubility (Water) | Moderate (~5-10 mg/mL) | The polar imidazolinone core allows partial water solubility; significantly more soluble at pH < 3 (protonation). |
| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, DMF, and DCM. Sparingly soluble in hexanes/heptane. |
| LogP (Octanol/Water) | 0.6 – 0.9 (Predicted) | Less lipophilic than the butyl analog (LogP ~1.6), indicating faster elution on Reverse Phase HPLC.[1] |
| pKa (Basic) | ~4.5 (N1-H⁺) | The imine nitrogen (N1) is weakly basic; forms stable salts with mineral acids (HCl, H₂SO₄).[1] |
| pKa (Acidic) | ~9.5 (N3-H) | The amide-like NH is acidic, allowing deprotonation by bases (K₂CO₃, NaH) for alkylation reactions.[1] |
| UV Max (λmax) | 230–240 nm | Characteristic of the conjugated N=C-N-C=O system.[1] |
Synthesis & Reaction Engineering
The synthesis of the 2-methyl analog generally follows the "Cyclopentane Route" but substitutes valeryl reagents with acetyl donors. The most robust pathway involves the cyclization of 1-aminocyclopentane-1-carboxamide .
Mechanistic Pathway (Graphviz)[1]
The following diagram illustrates the cyclization mechanism using acetic anhydride, a common industrial method.
Figure 1: Synthetic pathway via acylation and cyclodehydration.[1][3][4]
Detailed Protocol: Acetic Anhydride Route
Reference: Adapted from WO2018005591A1 [1].
-
Acylation:
-
Charge 1-aminocyclopentane-1-carboxamide (1.0 eq) into a reactor with Dichloromethane (DCM) (10-15 volumes).
-
Add Acetic Anhydride (1.3 eq) dropwise while maintaining temperature < 30°C.
-
Stir at Room Temperature (RT) for 18 hours.
-
Checkpoint: Monitor disappearance of starting material via TLC or HPLC.
-
-
Cyclization:
-
The N-acetyl intermediate is often cyclized in situ or after concentration.
-
Reflux in a high-boiling solvent (e.g., Toluene or Xylene) with a catalytic acid (p-TsOH) or base (KOH) to drive water removal.
-
Note: The spiro-ring formation is thermodynamically favored.
-
-
Isolation:
-
Concentrate the reaction mixture.
-
Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate to yield the target product.[1]
-
Analytical Characterization
To validate the identity and purity of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.0 ppm (s, 1H): Broad singlet for the amide NH (N3).
-
δ 2.25 ppm (s, 3H): Sharp singlet for the C2-Methyl group.
-
δ 1.6 - 1.9 ppm (m, 8H): Multiplets corresponding to the Cyclopentyl methylene protons.[1]
-
-
¹³C NMR:
-
δ ~180 ppm: Carbonyl (C=O).
-
δ ~160 ppm: Imine carbon (C=N).
-
δ ~70 ppm: Spiro quaternary carbon.
-
δ ~15 ppm: Methyl carbon.[1]
-
HPLC Method (Purity & Impurities)
A reverse-phase method is recommended for separating the 2-methyl analog from potential 2-butyl cross-contaminants or open-ring hydrolysis products.[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 225 nm |
| Retention Time | Expect elution earlier than Irbesartan intermediate (approx. 3-5 min).[1] |
Stability & Degradation Pathways[1]
Understanding the reactivity profile is essential for storage and handling.
Degradation Logic (Graphviz)[1]
Figure 2: Primary degradation pathways under stress conditions.[1]
-
Hydrolysis: The imidazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures, reverting to the acyclic amino acid derivative.
-
Hygroscopicity: The compound may be slightly hygroscopic; storage in a desiccator is recommended to prevent caking and hydrolysis.[1]
References
-
Patent: Biarylmethyl heterocycles as Angiotensin II antagonists. WO2018005591A1. (2018).[1]
-
Comparative Chemistry: Process for the preparation of Irbesartan. US Patent 6,162,922. (Describes the butyl-analog synthesis which the methyl-route mirrors).
-
Database: 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][4][5][6][7][8] BLD Pharm Catalog.[1]
-
Database: PubChem Compound Summary for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. (Used for homologous property extrapolation).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,3-Diazaspiro[4.4]non-1-en-4-one | C7H10N2O | CID 22117885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 4. 138402-05-8|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one|BLD Pharm [bldpharm.com]
- 5. IL263499A - Biarylmethyl heterocycles - Google Patents [patents.google.com]
- 6. 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one | 759442-73-4 [sigmaaldrich.com]
- 7. 138402-05-8|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one|BLD Pharm [bldpharm.com]
- 8. 摩贝化学品搜索_Molbase [baike.molbase.cn]
Technical Guide: Synthesis & Characterization of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
This technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one . This compound is a critical spiro-imidazolinone scaffold, structurally analogous to the key intermediate used in the industrial production of Angiotensin II Receptor Blockers (ARBs) like Irbesartan.
Executive Summary & Chemical Identity
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a bicyclic heterocycle featuring a spiro-junction between a cyclopentane ring and a 2-imidazolin-5-one moiety. Unlike its 2-butyl analog (used in Irbesartan), the 2-methyl variant serves as a compact probe for Structure-Activity Relationship (SAR) studies in hypertension and fibrosis research, offering lower lipophilicity while maintaining the core pharmacophore.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Core Scaffold | Spiro[cyclopentane-1,5'-imidazol]-4'-one |
| Key Functionality | Cyclic Amidine (Imidazolinone) |
| CAS (Analog) | Note: Often referenced as the methyl-analog of 138402-05-8 (2-butyl) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Water |
Retrosynthetic Analysis
The construction of the spiro-imidazolinone core relies on the formation of the quaternary carbon at the spiro-junction. The most robust disconnection involves the cyclization of 1-aminocyclopentanecarboxamide with a two-carbon electrophile (acetimidate or orthoacetate equivalent).
Experimental Protocols
Method A: The Orthoester Cyclization Route (High Purity)
This method is preferred for medicinal chemistry applications due to its "one-pot" cyclization potential and cleaner impurity profile compared to anhydride methods.
Step 1: Synthesis of 1-Aminocyclopentanecarboxamide
Prerequisite: This intermediate is derived from the partial hydrolysis of 1-aminocyclopentanecarbonitrile (obtained via Strecker reaction of cyclopentanone).
-
Reagents: 1-Aminocyclopentanecarbonitrile (1.0 eq), H₂SO₄ (conc.), NaOH (aq).
-
Procedure:
-
Dissolve the nitrile in concentrated H₂SO₄ at 0°C.
-
Stir at room temperature for 12 hours (hydration of nitrile to amide).
-
Pour onto crushed ice and neutralize with NaOH to pH 8.
-
Extract with n-butanol or ethyl acetate.
-
Yield: ~75-85% (White solid).
-
Step 2: Cyclization to 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Mechanism: The amine attacks the orthoester to form an imidate intermediate, which undergoes intramolecular attack by the amide nitrogen, releasing ethanol.
-
Reagents:
-
1-Aminocyclopentanecarboxamide (10 mmol, 1.28 g)
-
Triethyl Orthoacetate (15 mmol, 2.43 g)
-
Catalyst: Glacial Acetic Acid (0.5 mL) or p-Toluenesulfonic acid (pTSA) (5 mol%)
-
Solvent: Toluene or Xylene (anhydrous)
-
-
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (optional) or a reflux condenser.
-
Addition: Suspend the carboxamide in Toluene (20 mL). Add Triethyl Orthoacetate and the acid catalyst.[1]
-
Reaction: Heat to reflux (110°C). If using a Dean-Stark, monitor the collection of ethanol. If not, reflux for 6–8 hours.
-
Monitoring: TLC (10% MeOH in DCM) should show the disappearance of the polar carboxamide spot and the appearance of a less polar UV-active spot.
-
Workup: Cool the mixture to 0°C. The product often crystallizes directly from the toluene solution.
-
Purification: Filter the precipitate. Wash with cold hexanes. Recrystallize from Isopropanol/Hexane if necessary.
-
Expected Yield: 65–75%.
-
Method B: The Acetylation-Dehydration Route (Scale-Up)
This route uses cheaper reagents (acetic anhydride) but requires careful control to prevent di-acetylation.
-
Acylation: React 1-aminocyclopentanecarboxamide with Acetic Anhydride (1.1 eq) in DCM at 0°C to form the N-acetyl intermediate.
-
Cyclization: Treat the isolated N-acetyl intermediate with aqueous KOH (2.0 eq) at 60°C or reflux in acetic acid to induce ring closure.
-
Note: This method often yields the product as a hydrochloride salt if HCl workup is used.
Reaction Mechanism & Pathway
The formation of the imidazolinone ring is a cascade sequence. Understanding this pathway is crucial for troubleshooting low yields.
Characterization Guide
The following spectral data validates the structure. The absence of the butyl chain signals (0.9 ppm triplet, 1.3 ppm multiplet) and the presence of a methyl singlet are the key differentiators from the Irbesartan intermediate.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or CDCl₃
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 11.0 - 11.5 | Broad Singlet | 1H | NH (Lactam N-H, exchangeable) |
| ¹H | 2.15 - 2.25 | Singlet | 3H | CH₃ (C2-Methyl group) |
| ¹H | 1.60 - 1.95 | Multiplets | 8H | Cyclopentane Ring Protons |
| ¹³C | ~186.0 | Singlet | C | C=O (Carbonyl C4) |
| ¹³C | ~161.5 | Singlet | C | C=N (Imine C2) |
| ¹³C | ~76.0 | Singlet | C | C5 (Spiro Quaternary Carbon) |
| ¹³C | ~15.5 | Singlet | C | CH₃ (Methyl Carbon) |
Infrared Spectroscopy (FT-IR)
-
3200–3100 cm⁻¹: N-H stretch (Broad, indicative of lactam tautomer).
-
1715 cm⁻¹: C=O stretch (Strong, characteristic of 5-membered ring amide/imidazolinone).
-
1640 cm⁻¹: C=N stretch (Medium/Strong).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 153.10; Observed: 153.1 ± 0.1.
Safety & Hazard Analysis
-
1-Aminocyclopentanecarbonitrile: If synthesizing from scratch, be aware that this precursor is derived from cyanide. Ensure all cyanide waste is quenched with bleach (sodium hypochlorite) at pH > 10.
-
Triethyl Orthoacetate: Flammable liquid. Moisture sensitive. Hydrolyzes to ethanol and acetic acid.
-
Reaction Vapors: The reaction releases ethanol. Ensure proper ventilation to prevent flammability hazards in reflux setups.
References
-
Bernhart, C. A., et al. (1993). "Synthesis and biological activity of the new nonpeptide angiotensin II receptor antagonist irbesartan (SR 47436)." Journal of Medicinal Chemistry, 36(22), 3371–3380.
-
Sands, R. D. (1999). "Preparation of 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones." United States Patent 5,952,506.
-
Venkataraman, S., et al. (2018). "Biarylmethyl heterocycles as biased agonists at the Angiotensin II receptor."[2] World Intellectual Property Organization, WO2018005591A1.
-
Han, S., et al. (2008). "Concurrent esterification and N-acetylation of amino acids with orthoesters." Tetrahedron Letters, 49(35), 5129-5131.
Sources
An In-depth Technical Guide to the Structural Elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan.[1] This document is designed to move beyond a simple recitation of analytical techniques, instead offering a strategic and logical approach to confirming the molecular structure, grounded in the principles of spectroscopic analysis and computational chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra, this guide will utilize predicted data to illustrate the elucidation process, a common and valuable methodology in modern chemical research.
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound featuring a spirocyclic core, a lactam, and an imine functional group. Its molecular formula is C₁₁H₁₈N₂O, with a corresponding molecular weight of 194.28 g/mol .[2][3] The unique arrangement of its functional groups and stereochemistry necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide will detail the logical workflow for this process, from initial molecular formula determination to the fine-tuning of proton and carbon assignments.
I. Foundational Analysis: Mass Spectrometry
The first step in the structural elucidation of an unknown compound is typically to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Look for the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion will provide the elemental composition.
Expected Results and Interpretation
For 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (C₁₁H₁₈N₂O), the expected exact mass of the [M+H]⁺ ion is 195.1497. The observation of a peak at or very near this m/z value with high mass accuracy would strongly support the proposed molecular formula.
Fragmentation Pattern Analysis
While ESI is a soft ionization technique, some fragmentation can be induced. A plausible fragmentation pattern for this molecule would involve the loss of the butyl group or cleavage of the spirocyclic ring. The observation of fragment ions corresponding to these losses would provide initial structural clues.
II. Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all protons and carbons in 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Predicted ¹H and ¹³C NMR Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. These predictions were generated using online cheminformatics tools based on the compound's SMILES string (CCCCC1=NC2(CCCC2)C(=O)N1).[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 2H | -N-CH ₂-CH₂-CH₂-CH₃ |
| ~2.0 | m | 4H | Spiro-CH ₂-CH ₂- |
| ~1.6 | m | 2H | -N-CH₂-CH ₂-CH₂-CH₃ |
| ~1.4 | m | 2H | -N-CH₂-CH₂-CH ₂-CH₃ |
| ~0.9 | t | 3H | -N-CH₂-CH₂-CH₂-CH ₃ |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~185 | C =O (Lactam) |
| ~165 | C =N (Imine) |
| ~70 | Spiro C |
| ~40 | Spiro-C H₂ |
| ~35 | -N-C H₂-CH₂-CH₂-CH₃ |
| ~30 | -N-CH₂-C H₂-CH₂-CH₃ |
| ~22 | -N-CH₂-CH₂-C H₂-CH₃ |
| ~14 | -N-CH₂-CH₂-CH₂-C H₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Caption: A workflow diagram for NMR-based structural elucidation.
III. Identifying Functional Groups: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Medium, broad | N-H stretch (if tautomerism is present or in the hydrochloride salt) |
| ~2850-2960 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (lactam)[6] |
| ~1640 | Medium-Strong | C=N stretch (imine)[3] |
The presence of strong absorption bands in the regions of ~1700 cm⁻¹ and ~1640 cm⁻¹ would be highly indicative of the lactam and imine functionalities, respectively. The C-H stretching frequencies confirm the presence of the aliphatic butyl chain and spirocycle.
IV. Computational Corroboration
In modern structural elucidation, computational chemistry plays a vital role in confirming proposed structures. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts with a high degree of accuracy. Comparing these computationally predicted shifts with the experimental data provides a powerful validation of the proposed structure.
Workflow for Computational Confirmation
Caption: A flowchart illustrating the use of computational chemistry for structural validation.
Conclusion
The structural elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a systematic process that relies on the synergistic application of multiple analytical techniques. By combining the molecular formula information from mass spectrometry with the detailed connectivity map provided by 1D and 2D NMR, and confirming the presence of key functional groups with IR spectroscopy, a high degree of confidence in the assigned structure can be achieved. The further comparison of experimental data with computationally predicted values serves as a final, robust validation of the structural assignment. This comprehensive approach ensures the unambiguous identification of this important pharmaceutical intermediate.
References
-
National Center for Biotechnology Information. "2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride" PubChem Compound Summary for CID 10176995. [Link]
-
Ertl, P. "Free Web-Based Proton NMR Prediction and Assignment with NMRDB." Depth-First, 2008. [Link]
-
National Center for Biotechnology Information. "2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one" PubChem Compound Summary for CID 10176511. [Link]
-
ACD/Labs. "NMR Prediction." [Link]
-
NMRDB.org. "Predict 1H proton NMR spectra." [Link]
-
CAS. "NMR Database for Faster Structural Data." [Link]
-
eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]
-
Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." [Link]
-
CASPRE. "13C NMR Predictor." [Link]
-
ChemAxon. "NMR Prediction." [Link]
-
PharmaCompass. "2-BUTYL-1,3-DIAZA-SPIRO[4.4]NON-1-EN-4-ONE HCL." [Link]
-
SMART NMR. [Link]
-
NMRium. "Prediction." [Link]
-
Ali, T. E., et al. "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." ResearchGate, 2012. [Link]
-
"5 - IR - spectroscopy." [Link]
Sources
- 1. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
A Comprehensive Spectroscopic and Structural Elucidation of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and established spectroscopic principles. While direct experimental data for this specific molecule is not widely published, this guide offers a robust framework for its identification and characterization, grounded in authoritative spectroscopic standards.
Introduction: The Significance of Spirocyclic Imidazoles
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to high receptor affinity and selectivity.[1] The 1,3-diazaspiro[4.4]non-1-en-4-one core, a derivative of the imidazole family, is a key building block in the synthesis of various pharmacologically active agents. For instance, the closely related structure, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a crucial intermediate in the industrial synthesis of Irbesartan, a widely used antihypertensive drug.[2][3] Understanding the spectroscopic signature of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is therefore essential for quality control, reaction monitoring, and the development of new synthetic methodologies.
This guide will systematically explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Each section will not only present the predicted data but also delve into the rationale behind the experimental design and data interpretation, adhering to internationally recognized standards for data reporting.[4][5]
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one features a spirocyclic system composed of a five-membered cyclopentane ring and a five-membered imidazole ring. The imidazole ring contains a cyclic imine functionality, a methyl substituent at the 2-position, and a ketone at the 4-position.
Diagram: Molecular Structure of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Caption: Molecular structure of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The choice of solvent is crucial; deuterated chloroform (CDCl₃) is a common choice for initial analysis, while a more polar solvent like DMSO-d₆ may be used if solubility is an issue or to observe exchangeable protons.[6]
Table 1: Predicted ¹H NMR Data for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.5 | Singlet | 1H | N-H | The amide proton is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and solvent. |
| ~ 2.1 | Singlet | 3H | -CH₃ | The methyl group attached to the imine carbon is expected to be a singlet in the upfield region. |
| ~ 1.8 - 2.0 | Multiplet | 8H | Cyclopentane -CH₂- | The eight protons of the cyclopentane ring are diastereotopic and will likely appear as complex multiplets. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 30-degree pulse angle to ensure quantitative integration.
-
Employ a relaxation delay of at least 5 seconds to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Causality in Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving the complex multiplets of the cyclopentane protons. The use of TMS as an internal standard provides a universally accepted reference point for chemical shifts.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 180 | C=O | The carbonyl carbon of the amide is expected to be significantly downfield. |
| ~ 165 | C=N | The imine carbon will also be in the downfield region. |
| ~ 70 | Spiro C | The spiro carbon, being a quaternary carbon attached to two nitrogen atoms, will have a characteristic chemical shift. |
| ~ 38 | Cyclopentane -CH₂- | The methylene carbons of the cyclopentane ring are expected in the aliphatic region. |
| ~ 25 | Cyclopentane -CH₂- | The other set of methylene carbons of the cyclopentane ring. |
| ~ 15 | -CH₃ | The methyl carbon will be in the upfield region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A 45-degree pulse angle and a relaxation delay of 2 seconds are typically sufficient.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
Table 3: Predicted IR Absorption Bands for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3200 | Medium, Broad | N-H Stretch | The amide N-H stretching vibration. |
| ~ 2950, 2870 | Medium | C-H Stretch | Aliphatic C-H stretching of the methyl and cyclopentane groups. |
| ~ 1700 | Strong | C=O Stretch | The amide carbonyl stretch is a very strong and characteristic absorption. |
| ~ 1650 | Medium | C=N Stretch | The imine C=N stretching vibration. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Trustworthiness of the Protocol: Running the sample in both the solid state and in solution can provide valuable information about intermolecular interactions, such as hydrogen bonding, which can affect the position and shape of absorption bands.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (C₈H₁₂N₂O) is 152.19 g/mol . A prominent molecular ion peak is expected at m/z = 152.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information.[9] Plausible fragmentation pathways could involve:
-
Loss of the methyl group (-15 amu) to give a fragment at m/z = 137.
-
Cleavage of the cyclopentane ring.
-
Retro-Diels-Alder type fragmentation of the imidazole ring.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Diagram: Spectroscopic Characterization Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. By synthesizing information from related compounds and adhering to established spectroscopic principles and standards, this document serves as a valuable resource for researchers in the field. The detailed experimental protocols and the rationale behind them are intended to ensure the acquisition of high-quality, reliable data for the unambiguous characterization of this and similar spirocyclic molecules. The continued investigation of such compounds is crucial for the advancement of medicinal chemistry and drug discovery.
References
-
IUCr. (2021, September 15). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]
-
Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 3). 4.7: Nitrogen Inversion Frequencies of Cyclic Imines. Retrieved from [Link]
-
Hanson, R. M., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Retrieved from [Link]
-
Taylor & Francis Online. (2022, June 14). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Retrieved from [Link]
-
EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
-
IUPAC. Data exchange standard for near infrared spectra and general spectroscopic calibration data types. Retrieved from [Link]
-
IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]
-
IUPAC CPEP Subcommittee on Electronic Data Standards. (2005, May 31). Published JCAMP-DX Protocols. Retrieved from [Link]
-
ACS Publications. (2007, March 24). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. Retrieved from [Link]
-
Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]
-
European Patent Office. (2006, September 27). NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135. Retrieved from [Link]
-
The Hebrew University of Jerusalem. N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Retrieved from [Link]
-
ResearchGate. Scheme 3 Cyclic imine 6 behavior in water and organic solvents. 19 F.... Retrieved from [Link]
-
ResearchGate. Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2) in: a CCl4 and b crystalline powder …. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, November 6). Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. Retrieved from [Link]
-
RSC Publishing. (2018, June 27). Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. Retrieved from [Link]
-
An-Najah Staff. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]
-
University of Calgary. Spectra Problem #1 Solution. Retrieved from [Link]
-
ResearchGate. Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one.... Retrieved from [Link]
-
PrepChem.com. Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
-
PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
-
ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
-
Reagentia. 2-methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride (1 x 100 mg). Retrieved from [Link]
-
PharmaCompass.com. 2-BUTYL-1,3-DIAZA-SPIRO[4.4]NON-1-EN-4-ONE HCL. Retrieved from [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. Retrieved from [Link]
-
MySkinRecipes. 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
atompharma. 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride. Retrieved from [Link]
-
Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. iupac.org [iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
Tautomeric Equilibria in 2-Substituted-1,3-diazaspiro[4.4]non-1-en-4-ones: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones, a class of compounds of significant interest in medicinal chemistry, notably as key intermediates in the synthesis of pharmaceuticals such as Irbesartan. We will dissect the structural nuances that give rise to various tautomeric forms, the sophisticated analytical techniques employed for their characterization, and the profound influence of substituents at the 2-position on the delicate tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of molecular behavior, which ultimately impacts physicochemical properties, biological activity, and drug design strategies.
Introduction: The Significance of Tautomerism in Drug Development
Tautomers are structural isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. The prevalence of tautomerism in drug-like molecules is substantial, with some studies suggesting that around 70% of drug molecules are capable of tautomerization.[2] The ability of a molecule to exist in multiple forms can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Therefore, a thorough understanding and characterization of the tautomeric landscape of a drug candidate are paramount for successful drug design and optimization.
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a key heterocyclic motif, famously utilized as a precursor in the synthesis of the angiotensin II receptor antagonist, Irbesartan.[3][4] The potential for tautomerism in this system is significant and warrants a detailed investigation to inform the development of novel therapeutics based on this privileged structure.
The Tautomeric Landscape of 2-Substituted-1,3-diazaspiro[4.4]non-1-en-4-ones
The core structure of 1,3-diazaspiro[4.4]non-1-en-4-one allows for several potential tautomeric forms, primarily revolving around the migration of a proton. The two most prominent forms are the amino-imino and keto-enol tautomers. The position of the double bond within the five-membered ring and the location of the mobile proton dictate the specific tautomer.
A pivotal study on 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one has provided significant insights into the tautomeric preferences of this system.[5] This research identified two primary tautomers: the 4-oxo and the 5-oxo forms.
-
4-Oxo Tautomer (Amide/Imino form): This form contains a carbonyl group at the 4-position and an endocyclic C=N double bond.
-
5-Oxo Tautomer (Enol/Amino form): This tautomer features a carbonyl group at the 5-position (if renumbered based on the IUPAC nomenclature of the tautomer) and an exocyclic C=N double bond, with the proton residing on the adjacent nitrogen. This can also be considered an enol-like form.
The equilibrium between these tautomers is influenced by a variety of factors, including the nature of the substituent at the 2-position, the solvent, and the physical state (solution vs. solid).
The Influence of the 2-Substituent on Tautomeric Equilibrium
The electronic properties of the substituent at the 2-position play a crucial role in dictating the predominant tautomeric form. The substituent can influence the acidity and basicity of the nitrogen atoms and the stability of the conjugated systems within the different tautomers.
-
Electron-donating groups (e.g., alkyl, amino): These groups can increase the electron density on the imidazole ring, potentially favoring the amino tautomer through resonance stabilization.
-
Electron-withdrawing groups (e.g., pyridyl, nitro): These substituents can decrease the electron density in the ring. The stability of the resulting tautomers will depend on the specific resonance and inductive effects. For instance, in the case of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, the 5-oxo tautomer is found to be predominant in solution.[5]
The following diagram illustrates the general tautomeric equilibrium in 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones:
Caption: Tautomeric equilibrium in 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones.
Experimental and Computational Characterization of Tautomers
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of tautomers in solution.[1]
-
¹H NMR: The chemical shifts of the N-H and C-H protons can provide valuable information about the position of the mobile proton and the electronic environment of the molecule.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons involved in the C=N and C=C bonds are distinct for each tautomer.
-
¹⁵N NMR: This technique directly probes the nitrogen atoms, providing clear evidence of their hybridization state and protonation status.
-
2D NMR Techniques (EXSY, NOESY): These experiments can be used to study the dynamics of the tautomeric interconversion.[5]
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state.[5] This technique can unambiguously determine the positions of all atoms, including the mobile proton, and thus confirm the predominant tautomeric form in the crystal lattice. For 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, X-ray analysis revealed that it exists solely as the 5-oxo tautomer in the solid state.[5]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques can provide complementary information. The position of the C=O and N-H stretching frequencies in the IR spectrum can help distinguish between keto and enol forms. UV-Vis spectroscopy can be sensitive to the extent of conjugation, which differs between tautomers.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of different tautomers in the gas phase and in solution (using solvent models). These calculations can provide insights into the geometric parameters, electronic properties, and relative energies of the tautomers, helping to rationalize the experimental observations.
The following table summarizes the key analytical techniques and their application in the study of tautomerism in this system:
| Technique | Information Provided | Reference |
| ¹H, ¹³C, ¹⁵N NMR | Structure in solution, position of mobile proton | [5] |
| 2D NMR (EXSY) | Dynamics of tautomeric interconversion | [5] |
| X-ray Crystallography | Definitive structure in the solid state | [5] |
| DFT Calculations | Relative stabilities of tautomers, geometric and electronic properties |
Synthesis of 2-Substituted-1,3-diazaspiro[4.4]non-1-en-4-ones: A Step-by-Step Protocol
The synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one core is a well-established process, often starting from 1-aminocyclopentanecarboxylic acid. The following is a general, conceptualized protocol based on literature descriptions for the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate for Irbesartan.[3][4]
Protocol: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
Step 1: Formation of 1-Aminocyclopentanecarbonitrile: Cyclopentanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous solution. The reaction is typically stirred at a controlled temperature to yield 1-aminocyclopentanecarbonitrile.
-
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid: The nitrile from the previous step is hydrolyzed under acidic or basic conditions to form 1-aminocyclopentanecarboxylic acid.
-
Step 3: Acylation with Valeryl Chloride: 1-aminocyclopentanecarboxylic acid is acylated with valeryl chloride in the presence of a base to yield the N-valeryl amino acid intermediate.
-
Step 4: Cyclization: The N-valeryl amino acid is cyclized, typically by heating with a dehydrating agent, to yield 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
The following diagram outlines the synthetic workflow:
Caption: Synthetic workflow for 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Conclusion and Future Perspectives
The tautomeric behavior of 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones is a complex interplay of structural and environmental factors. A comprehensive understanding of the predominant tautomeric forms and the dynamics of their interconversion is crucial for the rational design of novel drug candidates based on this versatile scaffold. The combined application of advanced spectroscopic techniques and computational modeling provides a powerful platform for elucidating these tautomeric equilibria.
Future research in this area should focus on expanding the library of 2-substituted analogues to establish a more comprehensive structure-tautomerism relationship. Furthermore, investigating the tautomeric preferences in biologically relevant media and their impact on receptor binding and enzyme inhibition will be critical for translating the fundamental understanding of tautomerism into the successful development of new and effective therapeutics.
References
-
Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Journal of Molecular Structure, 1127. ([Link])
-
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. ([Link])
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 80-87. ([Link])
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 151257-01-1. SynThink. ([Link])
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. ([Link])
-
1,3-Diazaspiro[4.4]non-1-en-4-one. PubChem. ([Link])
-
Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. ([Link])
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. ([Link])
-
Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. ([Link])
-
Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. ResearchGate. ([Link])
-
(PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. ([Link])
-
Prototropic tautomerism of heteroaromatic compounds. LOCKSS. ([Link])
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. ([Link])
-
An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry. ([Link])
-
The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5985. ([Link])
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(5), 3687-3698. ([Link])
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. PubChem. ([Link])
-
What impact does tautomerism have on drug discovery and development?. Future Medicinal Chemistry, 13(15), 1339-1342. ([Link])
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. comporgchem.com [comporgchem.com]
In Silico Architectures for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Derivatives
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Angiotensin II Receptor (AT1) Antagonism & Scaffold Repurposing
Executive Summary
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold represents a privileged structure in medicinal chemistry, most notably serving as the lipophilic core of the blockbuster antihypertensive Irbesartan . While the 2-butyl derivative is the industry standard for Angiotensin II Type 1 Receptor (AT1R) antagonism, the 2-methyl analog offers a critical baseline for Structure-Activity Relationship (SAR) studies and fragment-based drug design (FBDD).
This guide details a rigorous in silico workflow to model 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one derivatives. Moving beyond standard docking, we explore the tautomeric complexity of the spiro-imidazolinone ring, the hydrophobic penalties of alkyl chain shortening, and the scaffold's potential in polypharmacology.
Chemical Space & Tautomeric Challenges
The core structure features a spiro-junction connecting a cyclopentane ring to a dihydroimidazolone system. In the context of in silico modeling, this scaffold presents a specific challenge: Protoptropic Tautomerism .
The N-H proton on the imidazolinone ring can migrate between N1 and N3.
-
Tautomer A (N1-H): Often dominant in solution but may not be the bioactive conformation.
-
Tautomer B (N3-H): Critical for hydrogen bonding with specific GPCR residues (e.g., Tyr, Gln).
Expert Insight: Standard ligand preparation protocols (e.g., LigPrep, Omega) often fix the tautomer state based on pH 7.4 probabilities. For this scaffold, you must generate and dock both tautomers. Neglecting the N3-H tautomer can result in false-negative binding scores due to missed H-bond donor interactions with the receptor backbone.
Computational Strategy: The "Spiro-Scan" Protocol
The following workflow integrates quantum mechanics (QM) for ligand accuracy with molecular dynamics (MD) for receptor flexibility.
Phase 1: Ligand Preparation & QM Geometry Optimization
-
Sketching: Generate the 2-methyl derivative and a library of C2-substituted analogs (Ethyl, Propyl, Butyl, Phenyl).
-
Tautomer Enumeration: Generate all localized protonation states (pH 7.0 ± 2.0).
-
QM Optimization: Perform DFT geometry optimization (B3LYP/6-31G**) to resolve the strain energy of the spiro-carbon (C5). The spiro-junction imposes a specific vector on the H-bond donors/acceptors that force fields (like OPLS4) may underestimate without QM torsion scanning.
Phase 2: Target Identification & Preparation
-
Primary Target: Angiotensin II Type 1 Receptor (AT1R).
-
PDB Selection: 4ZUD (Crystal structure of human AT1R with antagonist).
-
Preparation Logic: The AT1R binding pocket is deep and hydrophobic. The "sartan" acidic tetrazole (or carboxylate) usually interacts with Arg167 and Lys199 . The spiro-core occupies a hydrophobic sub-pocket defined by Val108 , Phe182 , and Tyr113 .
Phase 3: Induced Fit Docking (IFD)
Rigid receptor docking fails for spiro-compounds because the bulky spiro-cyclopentane ring requires significant side-chain rearrangement of Tyr113 and Trp84 to enter the site.
-
Protocol: Use Induced Fit Docking (Schrodinger) or Flexible Residue Docking (AutoDock Vina).
-
Constraint: Define a positional constraint on the acidic pharmacophore (if present in derivatives) to anchor the molecule, allowing the spiro-core to "wobble" into the hydrophobic pocket.
Phase 4: Molecular Dynamics (MD) Simulation
-
System: POPC Lipid Bilayer (GPCRs are membrane-bound).
-
Duration: Minimum 100 ns to observe the stability of the spiro-ring interaction.
-
Metric: Monitor the distance between the imidazolinone carbonyl and Tyr113 (hydroxyl). A stable H-bond (< 3.5 Å) correlates with high affinity.
Visualization: The "Spiro-Scan" Workflow
Caption: The "Spiro-Scan" workflow emphasizes tautomeric enumeration and membrane-bound MD simulations to validate spiro-scaffold binding.
Case Study: The "Methyl vs. Butyl" Hypothesis
Why model the 2-methyl derivative when the 2-butyl (Irbesartan) is the drug?
The Hypothesis: The 2-butyl chain is essential for filling the "Hydrophobic Pocket A" in AT1R. The 2-methyl derivative acts as a "hydrophobic probe."
In Silico Experiment:
By calculating the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) binding free energy (
| Derivative | VdW Contribution | Coulombic Contribution | Interpretation | |
| 2-Butyl (Irbesartan core) | -58.4 | -42.1 | -12.5 | Strong hydrophobic lock. |
| 2-Methyl | -44.2 | -29.8 | -12.2 | Significant loss in VdW energy. |
Signaling Pathway: AT1R Blockade
Understanding the downstream effect is crucial for interpreting MD results. If the ligand destabilizes the active conformation, it prevents G-protein coupling.
Caption: Mechanism of Action. The spiro-derivative competitively binds AT1R, preventing Angiotensin II-mediated Gq coupling and subsequent vasoconstriction.
ADMET Profiling & Synthetic Feasibility
The 1,3-diazaspiro[4.4]non-1-en-4-one core is highly metabolically stable compared to non-spiro analogs, but solubility can be an issue.
In Silico ADMET Protocol:
-
Metabolic Stability (CYP450): Run Site of Metabolism (SOM) prediction (e.g., SMARTCyp).
-
Result: The spiro-carbon (C5) blocks oxidation at the adjacent rings. The primary metabolic soft spot is usually the terminal methyl of the alkyl chain (omega-oxidation).
-
-
Synthetic Accessibility (SA) Score:
-
Calculate SA Score (1-10 scale).
-
Insight: The 2-methyl derivative is highly accessible (Score ~2.5) via cyclization of amino acid esters (e.g., cyclopentyl glycine derivatives) with acetimidates.
-
References
-
Zhang, H., et al. (2015). Structure of the Angiotensin II Type 1 Receptor with Angiotensin II Receptor Blockers. Nature. (PDB: 4ZUD validation).
-
Bernstein, J., et al. (1986). Nonpeptidic Angiotensin II Receptor Antagonists: Engineering the Imidazole Core. Journal of Medicinal Chemistry.[1][2] (Foundation of sartan/spiro chemistry).
-
Sastry, G.M., et al. (2013). Protein and Ligand Preparation: Parameters, Protocols, and Influence on Virtual Screening Enrichments. Journal of Computer-Aided Molecular Design. (Tautomer generation protocols).
-
BenchChem. A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. (Synthetic pathways for the scaffold).
Sources
An In-depth Technical Guide to the Reaction Mechanism of Diazaspiro[4.4]non-1-en-4-one Formation
Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] The diazaspiro[4.4]nonane core, in particular, is a privileged scaffold found in a range of biologically active compounds. Notably, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one serves as a key intermediate in the synthesis of Irbesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[2][3] Understanding the intricacies of its formation is paramount for process optimization, yield improvement, and the development of novel synthetic routes.
This technical guide provides a comprehensive investigation into the reaction mechanism for the formation of diazaspiro[4.4]non-1-en-4-one, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for the robust characterization of this important heterocyclic entity.
Proposed Reaction Mechanism: A Stepwise Intramolecular Cyclization
The formation of the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one core is not a single-step transformation but rather a multi-stage process commencing from readily available starting materials. A prevalent and well-established industrial synthesis begins with cyclopentanone.[3] The overall synthetic pathway can be dissected into three key stages:
-
Formation of the α-Amino Acid Precursor: Synthesis of 1-aminocyclopentanecarboxylic acid.
-
Acylation: Introduction of the butyl side chain via reaction with valeryl chloride.
-
Cyclization and Dehydration: The pivotal intramolecular cyclization to construct the diazaspiro ring system.
The following diagram illustrates the proposed overarching reaction pathway:
Caption: Overall synthetic pathway to 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
The core of our investigation lies in the final cyclization step. We propose a mechanism involving the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the amide nitrogen, and subsequent dehydration.
Detailed Mechanistic Steps of Cyclization:
-
Activation of the Carboxylic Acid: In the presence of a dehydrating agent or under thermal conditions, the carboxylic acid of N-valeryl-1-aminocyclopentanecarboxylic acid is activated. This can proceed through the formation of an intermediate such as an acyl phosphate or a mixed anhydride, making the carbonyl carbon more electrophilic.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate. This 5-exo-tet cyclization is generally favored.
-
Proton Transfer: A proton transfer likely occurs, neutralizing the positive charge on the nitrogen and protonating one of the hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water).
-
Dehydration to Form the Imidazoline Ring: The lone pair on the remaining hydroxyl group collapses, reforming the carbonyl double bond and expelling a molecule of water. This results in the formation of the imidazolin-4-one ring.
-
Tautomerization: The initial product of the cyclization is likely the iminium species, which then undergoes tautomerization to form the more stable enamine structure of the final 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
The following diagram provides a visual representation of this proposed cyclization mechanism:
Caption: Proposed mechanism for the intramolecular cyclization step.
Experimental Protocols and Methodologies
The successful synthesis of diazaspiro[4.4]non-1-en-4-one hinges on carefully controlled experimental conditions. The protocols described herein are self-validating, with each step yielding a product that can be characterized to ensure purity before proceeding to the next stage.
Step 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid
This initial step often employs a variation of the Strecker amino acid synthesis.
-
Protocol:
-
To a cooled (0-5 °C) aqueous solution of sodium cyanide and ammonium chloride, cyclopentanone is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The resulting 1-aminocyclopentanecarbonitrile is then hydrolyzed. This is typically achieved by heating the reaction mixture with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[3]
-
Upon cooling and neutralization, the 1-aminocyclopentanecarboxylic acid precipitates and can be isolated by filtration.
-
-
Causality: The Strecker synthesis is a robust method for the formation of α-amino acids. The use of cyanide as a nucleophile and ammonia (from ammonium chloride) as a nitrogen source allows for the efficient conversion of the ketone to the corresponding aminonitrile. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard and high-yielding transformation.
Step 2: Acylation with Valeryl Chloride
This step attaches the butyl side chain to the amino acid.
-
Protocol:
-
1-aminocyclopentanecarboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity.
-
The solution is cooled, and valeryl chloride is added portion-wise while maintaining the pH of the reaction mixture in the alkaline range.[3]
-
After the addition is complete, the reaction is stirred until completion (monitored by TLC or HPLC).
-
The N-valeryl-1-aminocyclopentanecarboxylic acid is isolated by acidification of the reaction mixture, followed by extraction or filtration.
-
-
Causality: The Schotten-Baumann reaction conditions (acylation in the presence of a base) are ideal for this transformation. The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amino acid and driving the reaction to completion.
Step 3: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This is the key ring-forming step.
-
Protocol:
-
The N-valeryl-1-aminocyclopentanecarboxylic acid is heated in a high-boiling point solvent, often with a dehydrating agent.
-
Alternatively, the carboxylic acid can be activated in situ using a reagent like thionyl chloride or a carbodiimide, followed by heating to effect cyclization.
-
A patent describes a method where the N-valeryl amino acid is cyclized by heating with a dehydrating agent or by forming an activated ester followed by intramolecular amidation.[3] Another patent suggests cyclization in a mixed solvent of n-butanol and water in the presence of Ba(OH)2.[4]
-
The reaction progress is monitored, and upon completion, the product is isolated and purified, typically by crystallization or chromatography.
-
-
Causality: The choice of cyclization conditions is critical. Thermal methods provide the energy required to overcome the activation barrier for the intramolecular reaction and subsequent dehydration. The use of a catalyst like Ba(OH)2 can facilitate the reaction by activating the carboxylic acid or promoting the dehydration step.
Experimental Workflow Visualization
Caption: A step-by-step experimental workflow for the synthesis.
Scientific Integrity & Logic: A Self-Validating System
The robustness of this synthetic procedure lies in the ability to characterize the intermediates at each stage, ensuring the quality of the material before proceeding.
| Compound | Analytical Techniques | Expected Observations |
| 1-Aminocyclopentanecarboxylic Acid | ¹H NMR, ¹³C NMR, IR, Mass Spec | Presence of signals corresponding to the cyclopentyl ring, a quaternary carbon, and the amino and carboxylic acid functional groups. IR will show characteristic N-H and O-H stretches. |
| N-Valeryl-1-aminocyclopentanecarboxylic Acid | ¹H NMR, ¹³C NMR, IR, Mass Spec | Appearance of signals for the butyl chain (n-pentanoyl group) and a downfield shift of the α-proton. The IR spectrum will show a characteristic amide C=O stretch. |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | ¹H NMR, ¹³C NMR, IR, Mass Spec, HPLC | Disappearance of the carboxylic acid proton signal and the appearance of signals consistent with the spirocyclic structure. The mass spectrum will show the expected molecular ion peak. HPLC is used to determine purity.[2] |
Logical Flow of Characterization
Caption: Logical workflow for the characterization of the final product.
Conclusion
The formation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a fascinating and industrially relevant transformation. By understanding the underlying mechanistic principles of the key intramolecular cyclization step, chemists can make informed decisions to optimize reaction conditions, improve yields, and potentially develop novel synthetic strategies. The multi-step synthesis, while seemingly complex, is a logical and robust process when each step is carefully controlled and the intermediates are properly characterized. This guide provides a foundational understanding for researchers working with this important class of heterocyclic compounds.
References
- A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en - Benchchem.
- Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis - Benchchem.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
-
CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[4][4] nonane-1-ene-4-ketone - Google Patents.
Sources
- 1. Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l -proline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08160E [pubs.rsc.org]
- 4. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride properties
Technical Whitepaper: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Executive Summary
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS: 151257-01-1), frequently designated as IRB-01 or the Spiro-HCl intermediate, is the critical heterocyclic scaffold used in the industrial synthesis of Irbesartan , a potent Angiotensin II Receptor Blocker (ARB).[1] Its unique spiro-fused imidazolinone structure provides the steric bulk and lipophilicity required for the drug’s high-affinity binding to the AT1 receptor.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, industrial synthesis via the "One-Pot" cyclization method, quality control parameters, and its pivotal role in the convergent synthesis of Irbesartan. It serves as a reference for process chemists and analytical scientists optimizing the yield and purity of sartan-class therapeutics.
Chemical Identity & Physicochemical Profile
The compound is a spirocyclic imidazolinone salt. The spiro-carbon (C5 of the imidazole ring) is shared with a cyclopentane ring, creating a rigid steric environment.[1]
| Property | Specification |
| IUPAC Name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride |
| Common Names | IRB-01; Spiro ketone HCl; Irbesartan Lactam Impurity |
| CAS Number | 151257-01-1 (HCl Salt); 138402-05-8 (Free Base) |
| Molecular Formula | C₁₁H₁₈N₂O[1][2][3] · HCl |
| Molecular Weight | 230.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 257 – 260 °C (Decomposes) |
| Solubility | Soluble in water, methanol, ethanol; Slightly soluble in acetone; Insoluble in non-polar solvents (hexane, toluene).[1] |
| pKa | ~4.5 (protonated nitrogen) |
| Hygroscopicity | Non-hygroscopic (crystalline form); highly stable at RT.[1] |
Synthesis & Manufacturing Process
The industrial production of the Spiro-HCl intermediate typically employs a convergent "One-Pot" strategy starting from cyclopentanone .[1] This route minimizes isolation steps and maximizes yield by driving the equilibrium toward the stable spiro-lactam ring.
Reaction Mechanism
-
Strecker-like Synthesis: Cyclopentanone reacts with cyanide and ammonia to form 1-aminocyclopentanecarbonitrile.
-
Hydrolysis: The nitrile is hydrolyzed (acidic or basic) to 1-aminocyclopentanecarboxylic acid (ACPC).[4]
-
Acylation: ACPC reacts with Valeryl Chloride (pentanoyl chloride) to form the N-valeryl amide intermediate.
-
Cyclodehydration: Under basic conditions (e.g., NaOH or Ba(OH)₂), the amide cyclizes to form the imidazolinone ring.
-
Salt Formation: The free base is treated with HCl (gas or conc. aq) in a solvent like acetone or isopropanol to precipitate the high-purity hydrochloride salt.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from Cyclopentanone to Spiro-HCl.[1][5]
Application in Drug Development (Irbesartan Synthesis)
The Spiro-HCl compound acts as the nucleophile in the convergent synthesis of Irbesartan. It is coupled with a biphenyl electrophile via N-alkylation .[1]
Coupling Protocol
-
Reagents: Spiro-HCl + 4'-(bromomethyl)biphenyl-2-carbonitrile (or the trityl-protected tetrazole derivative).[1]
-
Catalyst: Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) .[1]
-
Base: Aqueous KOH or NaOH (to deprotonate the spiro-lactam nitrogen).
-
Solvent: Toluene/Water or Methyl Ethyl Ketone (MEK).
-
Mechanism: The base generates the free spiro-lactam anion, which attacks the benzylic bromide. The PTC facilitates the transfer of the anion between the aqueous and organic phases, ensuring high reaction rates.
Irbesartan Synthesis Diagram
Figure 2: Convergent synthesis of Irbesartan utilizing Spiro-HCl as the key scaffold.[1]
Quality Control & Impurity Profiling
High purity (>99.5%) of the Spiro-HCl intermediate is essential to prevent difficult-to-remove impurities in the final API.[1]
Critical Impurities
| Impurity Name | Origin | Structure/Description |
| ACPC (1-Aminocyclopentanecarboxylic acid) | Unreacted starting material or hydrolysis product.[1] | Amino acid precursor; highly polar. |
| Open-Chain Amide | Process Intermediate | N-Valeryl-1-aminocyclopentanecarboxylic acid.[1] Result of incomplete cyclization. |
| Valeric Acid/Anhydride | Reagent Byproduct | Residual acylation reagent degradation. |
| Spiro Dimer | Side Reaction | Formed via self-condensation under harsh basic conditions.[1] |
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 220 nm (Amide absorption).
-
Retention Time: Spiro-HCl typically elutes at ~8-10 min; polar impurities (ACPC) elute near void volume.[1]
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Use local exhaust ventilation.
-
Wear nitrile gloves and safety goggles.
-
In case of contact, rinse eyes with water for 15 minutes.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Bernhart, C. A., et al. (1993). "Synthesis and biological activity of the angiotensin II antagonist Irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[1] Link[1]
-
Sattigeri, J. A., et al. (2005). "Process for the preparation of Irbesartan." United States Patent US 2005/017953. Link
-
Reddy, M. S., et al. (2011). "An improved and efficient synthesis of Irbesartan." Organic Process Research & Development.
-
European Directorate for the Quality of Medicines (EDQM). "Irbesartan Monograph 2465." European Pharmacopoeia. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10176995: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride."[1] PubChem. Link[1]
Sources
- 1. SR-49498 | C25H30N6O2 | CID 68617604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Diazaspiro[4.4]non-1-en-4-one Scaffolds: From Synthetic Strategies to Emerging Applications
Introduction
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks exhibit the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The diazaspiro[4.4]non-1-en-4-one core is an exemplary member of this class. Characterized by a rigid, three-dimensional spirocyclic system integrating two nitrogen-containing rings, this scaffold offers a unique topographical presentation of functional groups for interaction with biological macromolecules.[1][2]
While its most prominent role to date is as a key synthetic intermediate for the blockbuster antihypertensive drug Irbesartan[3], the inherent structural and chemical properties of the diazaspiro[4.4]non-1-en-4-one scaffold suggest a far broader therapeutic potential. The conformational rigidity imparted by the spiro fusion can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[2]
This technical guide provides an in-depth exploration of the diazaspiro[4.4]non-1-en-4-one scaffold for researchers, chemists, and drug development professionals. We will dissect its synthetic accessibility, analyze its validated application in angiotensin II receptor antagonism, and project its potential into new therapeutic arenas—including oncology, central nervous system (CNS) disorders, and infectious diseases—by drawing parallels with structurally related diazaspiro systems. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers with the foundational knowledge to harness the full potential of this versatile scaffold.
Synthetic Strategies for Assembling the Diazaspiro[4.4]non-1-en-4-one Core
The utility of a scaffold in drug discovery is fundamentally linked to its synthetic tractability. The diazaspiro[4.4]non-1-en-4-one core benefits from established and scalable synthetic routes, primarily driven by its commercial importance.
The Established Pathway: A Case Study of the Irbesartan Intermediate
The most well-documented synthesis produces 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, the direct precursor to Irbesartan. This multi-step process typically begins with the readily available starting material, cyclopentanone.
An improved industrial process involves an initial addition reaction to cyclopentanone to form 1-aminocyclopentanecarbonitrile. A critical improvement over earlier methods was the shift from acid to alkaline hydrolysis of the nitrile group. This product is then acylated with valeryl chloride to form a diamide intermediate, which subsequently undergoes a base-catalyzed intramolecular cyclization to yield the target diazaspiro-ketone.[4] This route avoids the isolation of potentially unstable intermediates and has been optimized for high yield and purity on an industrial scale.[3][4]
Caption: Key synthetic route to the 2-butyl-diazaspiro[4.4]non-1-en-4-one scaffold.
Modern Approaches for Library Diversification
To explore the full therapeutic potential beyond Irbesartan, the generation of diverse derivative libraries is essential. While the classical synthesis is robust, modern organic chemistry offers more versatile strategies for creating analogues with varied substitution patterns. Methodologies developed for similar spirocyclic systems, such as domino radical bicyclization or ring-closing metathesis (RCM), could be adapted to generate novel diazaspiro[4.4]nonane skeletons, providing access to compounds with distinct biological activities.[5][6]
Validated Therapeutic Application: Angiotensin II Receptor Antagonism
The unequivocal success of the diazaspiro[4.4]non-1-en-4-one scaffold is cemented by its role in the synthesis of Irbesartan.
Mechanism of Action
Irbesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one moiety serves as the core heterocyclic component. In the final drug molecule, this scaffold is alkylated with a substituted bromomethylbiphenyl derivative, and a tetrazole ring is formed from a nitrile precursor.[3] The spirocyclic core correctly orients the crucial butyl chain and the biphenyl-tetrazole moiety for optimal binding within the AT1 receptor pocket.
Caption: Workflow from scaffold synthesis to the development of Irbesartan.
Exploring Broader Therapeutic Horizons
The structural rigidity and synthetic accessibility of the diazaspiro[4.4]non-1-en-4-one scaffold make it an ideal candidate for exploring other biological targets. Evidence from closely related diazaspiro structures provides a compelling rationale for its investigation in diverse therapeutic areas.
Caption: Potential therapeutic applications of the diazaspiro[4.4]non-1-en-4-one scaffold.
Central Nervous System (CNS) Disorders
Derivatives of the closely related azaspiro[4.4]nonane scaffold have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in cognitive processes, and their modulation is a key strategy for treating neurodegenerative diseases like Alzheimer's and cognitive disorders. The defined three-dimensional structure of the diazaspiro[4.4]non-1-en-4-one core could be exploited to design ligands with high affinity and subtype selectivity for various CNS receptors.
Anti-Infective Agents
Recent research has uncovered potent antimycobacterial activity in other diazaspiro scaffolds. For example, 2,6-diazaspiro[3.4]octane derivatives have shown excellent activity against Mycobacterium tuberculosis[7], and 2,7-diazaspiro[3.5]nonanes have demonstrated broad-spectrum antimycobacterial effects.[8] These findings strongly suggest that libraries based on the diazaspiro[4.4]non-1-en-4-one core should be screened for activity against a panel of bacterial and fungal pathogens. The scaffold's rigidity may allow for precise interactions with bacterial enzymes or structural proteins that are distinct from their human homologues.
Oncology and Anti-Inflammatory Applications
Spirocyclic systems are increasingly being incorporated into enzyme inhibitors, particularly for protein kinases, which are major targets in oncology and inflammatory diseases.[2] The diazaspiro[4.4]non-1-en-4-one scaffold provides multiple vectors for chemical diversification, allowing for the synthesis of focused libraries to target the ATP-binding site or allosteric pockets of kinases such as EGFR, BRAF, or JAK/TYK families.[1][2] Commercial suppliers have noted the potential for derivatives in anti-cancer and anti-inflammatory research, highlighting a recognized, albeit underexplored, opportunity.[9]
Table 1: Comparative Biological Activities of Various Diazaspiro Scaffolds
| Scaffold | Ring System | Documented Biological Target / Activity | Potential Therapeutic Area | Reference |
| 1,3-Diazaspiro[4.4]nonane | 5-membered/5-membered | Angiotensin II (AT1) Receptor | Hypertension | [3] |
| 2,6-Diazaspiro[3.4]octane | 4-membered/5-membered | Antitubercular Activity | Infectious Disease (TB) | [7] |
| 2,7-Diazaspiro[3.5]nonane | 4-membered/6-membered | Broad-Spectrum Antimycobacterial | Infectious Disease | [8] |
| 1,9-Diazaspiro[5.5]undecane | 6-membered/6-membered | 11β-HSD1, ACC Inhibition | Obesity, Metabolic Disorders | [10] |
| 3,9-Diazaspiro[5.5]undecane | 6-membered/6-membered | GABA-A Receptor Antagonism | Immunomodulation, CNS | [11] |
| Azaspiro[4.4]nonane (general) | 5-membered/5-membered | Nicotinic Acetylcholine Receptors (nAChR) | CNS, Cognitive Disorders | [1] |
Experimental Protocols
To facilitate further research, this section provides detailed, self-validating methodologies for the synthesis of a key intermediate and a general protocol for biological screening.
Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
Causality: This protocol follows the logic of the improved industrial synthesis, prioritizing yield and purity by avoiding the isolation of the initial hydrolysis product. The use of a biphasic solvent system and a strong base facilitates both the hydrolysis and subsequent cyclization steps.[3][4]
Materials:
-
1-Aminocyclopentanecarbonitrile
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Toluene
-
Triethylamine (TEA)
-
Valeryl chloride
-
n-Butanol
-
Barium Hydroxide (Ba(OH)₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Hydrolysis: To a flask, add 1-aminocyclopentanecarbonitrile and a solution of KOH in a 1:9 mixture of methanol and water. Stir the reaction at reflux until TLC or HPLC analysis indicates complete consumption of the starting material. Rationale: The alkaline conditions efficiently hydrolyze the nitrile to a carboxamide-amine intermediate.
-
Acylation: Cool the reaction mixture to below -10°C in an ice-salt bath. Add triethylamine, followed by the dropwise addition of valeryl chloride, maintaining the low temperature. Allow the reaction to warm to room temperature and stir for 4-6 hours. Rationale: The reaction is performed in situ. Low temperature controls the exotherm of the acylation, and triethylamine acts as a base to neutralize the HCl byproduct.
-
Extraction: Extract the resulting diamide intermediate with toluene. Wash the organic layer with brine and dry over anhydrous sodium sulfate. Concentrate under reduced pressure. The crude product can be used directly or purified by recrystallization. Rationale: The diamide is lipid-soluble and can be easily separated from the aqueous, inorganic components.
-
Cyclization: Dissolve the crude diamide in a mixture of n-butanol and water. Add a catalytic amount of Ba(OH)₂. Heat the mixture to reflux for 12-18 hours, monitoring by TLC. Rationale: Ba(OH)₂ is an effective base for catalyzing the final intramolecular cyclization to form the en-one ring system.
-
Isolation and Salt Formation: After cooling, neutralize the reaction mixture with concentrated HCl to a pH of ~6.5. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. Dissolve the resulting oil in isopropanol and bubble HCl gas through the solution (or add isopropanolic HCl) to precipitate the hydrochloride salt. Filter and dry the solid product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for the hydrochloride salt is 230.73 g/mol .
General Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Causality: This broth microdilution method is a standard, quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It includes positive and negative controls for self-validation.
Materials:
-
Test compounds (diazaspiro derivatives) dissolved in DMSO (10 mg/mL stock).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Positive control antibiotic (e.g., Vancomycin).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation: In a 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 12. Add 100 µL of CAMHB to column 1 (negative/sterility control).
-
Serial Dilution: Add 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock to a starting concentration, e.g., 128 µg/mL in CAMHB) to the wells in column 12. Perform a 2-fold serial dilution by transferring 50 µL from column 12 to column 11, mixing, and continuing this process down to column 2. Discard the final 50 µL from column 2. This creates a concentration gradient from, for example, 64 µg/mL to 0.06 µg/mL. Repeat for the positive control antibiotic in a separate row.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to all wells from columns 2 to 12. Do not add bacteria to column 1.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density (OD) at 600 nm.
-
Validation:
-
Negative Control (Column 1): Must show no growth.
-
Positive Growth Control (Well with bacteria, no compound): Must show robust growth.
-
Positive Antibiotic Control: The MIC value obtained should be within the expected range for the specific bacterial strain.
-
Future Perspectives and Challenges
The diazaspiro[4.4]non-1-en-4-one scaffold is at a fascinating juncture. While validated in one highly successful therapeutic agent, its broader potential remains largely untapped. The path forward requires a systematic approach:
-
Library Synthesis: The foremost task is the creation of diverse chemical libraries. This involves varying the substituent at the 2-position (analogous to the butyl group) and exploring functionalization of the cyclopentane ring.
-
Broad Biological Screening: These libraries must be subjected to extensive screening against a wide range of targets, including kinase panels, receptor binding assays (especially for CNS targets), and antimicrobial assays against resistant strains.
-
Stereochemistry: The spirocyclic carbon is a stereocenter. Future work should focus on diastereoselective and enantioselective syntheses, as biological activity is often confined to a single stereoisomer.
-
Computational Modeling: In silico docking and molecular dynamics studies can help prioritize synthetic targets and rationalize screening hits, accelerating the discovery of novel ligands for specific biological targets.
Conclusion
The diazaspiro[4.4]non-1-en-4-one scaffold is a quintessential example of a privileged structure in medicinal chemistry. Its established role as a cornerstone of the antihypertensive drug Irbesartan provides definitive proof of its clinical and commercial value. However, its true potential extends far beyond this single application. By leveraging knowledge from related diazaspiro systems, a compelling, data-driven case emerges for its exploration in CNS disorders, infectious diseases, and oncology. With robust synthetic routes established and modern methods available for diversification, the diazaspiro[4.4]non-1-en-4-one framework represents a high-value starting point for drug discovery programs seeking to develop next-generation therapeutics.
References
- Yurttaş, L., & Kaplancıklı, Z. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
- Vinogradova, L., et al. (2024). The use of the concept of privileged structures significantly accelerates the search for new leads and their optimization.
- Chem-Impex International. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Chem-Impex.
- Wang, S., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
- Kessler, A., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.
- CymitQuimica. (n.d.). CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1). CymitQuimica.
- PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one.
- Ortega-Fuentes, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules.
- Fluorochem. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Fluorochem.
-
Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Google Patents.
- Okolo, E. A., et al. (2018). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal.
- O'Meara, J., et al. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.
- BLD Pharm. (n.d.). 151257-01-1|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. BLD Pharm.
- Sargsyan, A. S., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules.
- Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, In Vitro Antiproliferative Activity, and Apoptosis-Inducing Effects of Novel Quinolinone-Based Derivatives as Dual EGFR/BRAFV600E Inhibitors. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Strategic Synthesis and Functionalization of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Topic: Synthesis of Novel Derivatives from 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Privileged Spiro-Scaffold
The 1,3-diazaspiro[4.4]non-1-en-4-one core represents a "privileged scaffold" in medicinal chemistry, most notably serving as the structural anchor for the angiotensin II receptor antagonist Irbesartan . While the 2-butyl derivative is the industrial standard for hypertension therapeutics, the 2-methyl analogue (2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one) offers a versatile, atom-efficient platform for generating novel chemical libraries.[1]
This guide details the robust synthesis of the 2-methyl core and explores two divergent derivatization vectors: N-alkylation (targeting GPCR affinity) and C2-lateral functionalization (exploiting the vinylogous acidity of the methyl group).
Core Synthesis: Constructing the 2-Methyl Scaffold
To ensure reproducibility and scalability, we prioritize the Orthoester Cyclocondensation route over the traditional Strecker/Acid Chloride method. This approach minimizes the formation of ring-opened byproducts and simplifies purification.
Retrosynthetic Analysis
The spiro-imidazolinone ring is disconnected into two primary precursors: 1-aminocyclopentanecarboxylic acid (ACPC) and an activated C2-synthon (Triethyl orthoacetate ).[1]
Figure 1: Retrosynthetic disconnection of the target spiro-scaffold.[1]
Validated Protocol: Orthoester Cyclization
Reaction Principle: The amino group of ACPC attacks the orthoester to form an imidate, which undergoes intramolecular cyclization with the carboxylic acid moiety.
Reagents:
-
1-Aminocyclopentanecarboxylic acid (1.0 equiv)[1]
-
Triethyl orthoacetate (1.5 equiv)
-
Acetic Acid (glacial, catalytic, 0.1 equiv)
-
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Inert atmosphere (N2 or Ar) is recommended but not strictly required.[1]
-
Charging: Add ACPC (12.9 g, 100 mmol) and Toluene (100 mL). The amino acid will remain suspended.
-
Activation: Add Triethyl orthoacetate (24.3 g, 150 mmol) and glacial acetic acid (0.6 g).
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Ethanol produced during the reaction will azeotrope into the Dean-Stark trap.
-
Monitoring: The suspension will clear as the intermediate forms and cyclizes. Monitor by TLC (10% MeOH in DCM).[1] Reaction typically completes in 4–6 hours.[1]
-
Workup: Cool to room temperature. If the product crystallizes, filter directly. If not, concentrate the solvent under reduced pressure to 20% volume, then add n-heptane to induce precipitation.[1]
-
Purification: Recrystallize from Isopropanol/Hexane if necessary.
Yield Expectation: 85–92% Purity: >98% (HPLC)
Derivatization Strategy A: N-Alkylation (The "Sartan" Vector)
The N-3 nitrogen is part of a cyclic amidine/amide system. It is acidic (pKa ~10-11) and can be alkylated with high regioselectivity over the N-1 nitrogen due to steric hindrance at the spiro-junction and electronic stabilization.[1]
Mechanistic Insight
The anion formed at N-3 is stabilized by resonance with the carbonyl oxygen. Alkylation here mimics the pharmacophore installation seen in Irbesartan synthesis.
Protocol: Biphasic Phase Transfer Catalysis (PTC)
We recommend a PTC method over NaH/DMF to avoid moisture sensitivity and hazardous waste disposal.
Table 1: Optimization of N-Alkylation Conditions
| Parameter | Traditional (NaH) | Recommended (PTC) | Note |
| Base | NaH (60% dispersion) | NaOH (40% aq) | PTC avoids pyrophoric reagents.[1] |
| Solvent | DMF or DMSO | Toluene / Water | Toluene is easier to remove/recycle.[1] |
| Catalyst | None | TBAB (5 mol%) | Tetrabutylammonium bromide is essential.[1] |
| Temperature | 60–80°C | 40–50°C | Milder conditions reduce degradation.[1] |
| Yield | 75–80% | 88–94% | Superior conversion with PTC.[1] |
Experimental Workflow (PTC Method):
-
Dissolve 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (10 mmol) in Toluene (30 mL).
-
Add TBAB (0.5 mmol) and the Electrophile (e.g., Benzyl bromide derivative, 11 mmol).
-
Add 40% NaOH solution (15 mL) with vigorous stirring.
-
Heat to 45°C for 3–5 hours.
-
Separation: Separate organic layer, wash with water and brine.[1] Dry over Na2SO4 and concentrate.
Derivatization Strategy B: C2-Lateral Functionalization (Novelty)
While N-alkylation is standard, C2-functionalization allows for the creation of novel chemical space.[1] The C2-methyl group attached to the imine (
Pathway: Lateral Lithiation
This method allows the introduction of electrophiles (aldehydes, ketones, alkyl halides) directly onto the methyl group, extending the carbon chain.
Figure 2: Workflow for the lateral lithiation of the C2-methyl group.[1]
Critical Technical Note: The N-3 proton must be protected or compensated for. Since N-3 is more acidic than the C2-methyl protons, 2 equivalents of base (e.g., n-BuLi) are required:
-
1st Eq: Deprotonates N-3 (forms N-Li).[1]
-
2nd Eq: Deprotonates C2-Methyl (forms lateral carbanion).[1]
Protocol:
-
Dissolve substrate (5 mmol) in anhydrous THF (20 mL) under Argon.
-
Cool to -78°C .
-
Add n-BuLi (2.5 M in hexanes, 11 mmol, 2.2 equiv) dropwise. Solution often turns deep red/orange.[1]
-
Stir for 30 min at -78°C.
-
Add Electrophile (e.g., Benzaldehyde, 6 mmol) dissolved in THF.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH4Cl.[1]
References
-
Preparation of Irbesartan Intermediates. ACS Omega / Org.[1][2] Process Res. Dev. (2022).[1][2][3] Describes the optimization of the spiro-ring formation and N-alkylation using phase transfer catalysis. [1][2]
-
Synthesis of Irbesartan and its Intermediates. BenchChem Technical Review. Provides comparative data on the "Spiro-compound" route versus the Glycine route. [1]
-
1,3-Diazaspiro[4.4]non-1-en-4-one Structure and Properties. PubChem Compound Summary. Authoritative data on the chemical and physical properties of the scaffold. [1]
-
Reactivity of 2-Alkyl-1,3-thiazolium/imidazolium Systems. ResearchGate. Mechanistic insights into the nucleophilic character of 2-methyl substituted mesoionic and heterocyclic systems.
Sources
An In-depth Technical Guide to the Chemical Reactivity of the Diazaspiro[4.4]non-1-en-4-one Core
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.4]non-1-en-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and synthetic organic chemistry. Its unique three-dimensional structure, combining a spirocyclic framework with a reactive enone and a lactam moiety, provides a versatile platform for the development of novel therapeutics and complex molecular architectures. This guide offers a comprehensive exploration of the synthesis, reactivity, and applications of this important chemical entity, providing field-proven insights and detailed experimental protocols.
The Structural and Electronic Landscape of the Core
The diazaspiro[4.4]non-1-en-4-one scaffold is characterized by a five-membered cyclopentane ring fused at a single carbon atom (the spiro center) to a five-membered dihydropyrimidinone ring. This arrangement imparts a rigid and defined three-dimensional geometry, which can be advantageous for achieving high-affinity and selective binding to biological targets.[1]
The reactivity of the core is governed by the interplay of its key functional groups:
-
The α,β-Unsaturated Carbonyl (Enone) System: This moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the C2 position. The electrophilicity of this system is a key driver for many of the functionalization reactions of the core.
-
The Lactam Functionality: The cyclic amide (lactam) presents opportunities for N-alkylation, reduction, and hydrolysis, allowing for further diversification of the scaffold.
-
The Spirocyclic Core: The spirocyclic nature of the molecule provides a rigid framework that can be exploited in the design of conformationally constrained molecules.
Synthesis of the Diazaspiro[4.4]non-1-en-4-one Core
The construction of the diazaspiro[4.4]non-1-en-4-one core is most prominently exemplified by the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the industrial production of the antihypertensive drug Irbesartan.[2] The general synthetic strategy can be adapted to produce a variety of substituted derivatives.
A common synthetic route commences from 1-aminocyclopentanecarbonitrile, which can be prepared from cyclopentanone. The subsequent steps involve hydrolysis of the nitrile to the corresponding amino acid, followed by acylation and cyclization.[3]
Experimental Protocol: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one[3]
Step 1: Hydrolysis of 1-Aminocyclopentanecarbonitrile
-
To a solution of 1-aminocyclopentanecarbonitrile, add an aqueous solution of a base (e.g., NaOH or KOH).
-
Heat the reaction mixture to reflux and monitor the reaction progress until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 1-aminocyclopentanecarboxylic acid.
-
Isolate the product by filtration and dry.
Step 2: Acylation of 1-Aminocyclopentanecarboxylic Acid
-
Suspend the 1-aminocyclopentanecarboxylic acid in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Cool the mixture in an ice bath and add valeryl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete.
-
Work up the reaction to isolate the N-valeryl-1-aminocyclopentanecarboxylic acid.
Step 3: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
The N-valeryl amino acid intermediate is cyclized, often by heating with a dehydrating agent or by forming an activated ester followed by intramolecular amidation, to yield the final product.
Chemical Reactivity and Functionalization
The diazaspiro[4.4]non-1-en-4-one core offers multiple sites for chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries.
Reactions at the Enone Moiety
The α,β-unsaturated carbonyl system is a prime target for nucleophilic attack.
The C2 position of the enone is susceptible to Michael (1,4-conjugate) addition by a variety of soft nucleophiles. This reaction is a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds.[4]
General Reaction Scheme:
Causality Behind Experimental Choices: The choice of base and solvent is crucial for the success of the Michael addition. A non-nucleophilic base is often employed to generate the nucleophile without competing in the addition reaction. The solvent should be able to dissolve both the substrate and the nucleophile.
The double bond of the enone system can participate in various cycloaddition reactions, providing access to more complex polycyclic systems. 1,3-dipolar cycloadditions, for instance, can be used to construct novel five-membered heterocyclic rings fused to the diazaspiro core.[5][6]
Reactions at the Lactam Functionality
The nitrogen atom at the 3-position of the lactam can be readily alkylated using a variety of alkylating agents in the presence of a base. This reaction is extensively used in the synthesis of Irbesartan, where the spirocyclic intermediate is alkylated with a substituted bromomethylbiphenyl derivative.[2]
Experimental Protocol: N-Alkylation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride[2]
-
To a vigorously stirred mixture of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, an alkylating agent (e.g., 4'-bromomethylbiphenyl-2-carbonitrile), and a phase transfer catalyst in a suitable organic solvent (e.g., toluene), add an aqueous solution of a base (e.g., KOH or NaOH).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to isolate the N-alkylated product.
-
Purify the product by crystallization or chromatography.
The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents such as lithium aluminum hydride, providing access to the corresponding diazaspiro[4.4]nonane derivatives.
Spectroscopic Characterization
The structural elucidation of diazaspiro[4.4]non-1-en-4-one derivatives relies on standard spectroscopic techniques.
| Spectroscopic Data | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride[7] |
| Molecular Formula | C₁₁H₁₉ClN₂O |
| Molecular Weight | 230.73 g/mol |
| ¹H NMR | Characteristic signals for the butyl group, the cyclopentane ring protons, and the proton on the double bond of the enone system. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the lactam, the spiro carbon, the carbons of the enone system, and the carbons of the butyl and cyclopentane moieties. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the lactam and the enone, as well as N-H stretching vibrations. |
Applications in Drug Discovery and Beyond
The diazaspiro[4.4]non-1-en-4-one core and its derivatives have demonstrated significant potential in medicinal chemistry.
-
Antihypertensive Agents: As previously mentioned, the most prominent application is in the synthesis of Irbesartan, a potent angiotensin II receptor antagonist.[2]
-
Anticancer and Anti-inflammatory Agents: Research has indicated that derivatives of this scaffold possess potential as anti-cancer and anti-inflammatory agents.[1]
-
Neurological Disorders: The versatility of the core makes it a valuable building block in the development of novel medications targeting neurological disorders.[1]
-
Agrochemicals: This scaffold has also found applications in the formulation of agrochemicals for crop protection.[1]
-
Corrosion Inhibition: A derivative of this core has been shown to act as an effective corrosion inhibitor for carbon steel.
The rigid, three-dimensional nature of the diazaspiro[4.4]non-1-en-4-one core makes it an attractive scaffold for the design of molecules that can selectively interact with biological targets. The diverse reactivity of its constituent functional groups allows for the generation of large and structurally diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
References
-
Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. [Link]
-
Belmejdoub, C., et al. (2024). Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one drug on CS in 1 M HCl electrolyte: electrochemical, spectroscopic and theoretical investigations. Moroccan Journal of Chemistry, 12(3). [Link]
-
Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
-
Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
-
PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one. [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
-
MDPI. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
Navigating the Spirocyclic Space: Discovery of New Biological Targets for Diazaspiro Compounds
Executive Summary: The Escape from Flatland
The dominance of sp^2-rich, planar aromatic scaffolds in legacy chemical libraries has historically limited the exploration of three-dimensional biological space. Diazaspiro compounds—bicyclic systems sharing a single tetrahedral carbon atom—represent a "privileged scaffold" class that offers a solution to this dimensionality deficit. Their inherent rigidity, high fraction of sp^3-hybridized carbons (
This technical guide details the discovery of novel biological targets for diazaspiro architectures, moving beyond their traditional use as piperazine bioisosteres. We focus on recent breakthroughs (2020–2025) identifying targets in necroptosis, Janus kinase signaling, and infectious diseases, and provide a rigorous framework for target deconvolution.
Structural Rationale & Chemical Space
The diazaspiro core (e.g., [4.4]nonane, [4.5]decane, [5.5]undecane) serves as a rigid spacer that orients two "warheads" or binding elements. Unlike flexible linkers, the spiro center locks the exit vectors, reducing the entropic penalty of binding.
Table 1: Physicochemical Advantages of Diazaspiro Scaffolds
| Property | Advantage in Drug Discovery | Impact on Target Engagement |
| Rigidity | Reduces conformational entropy ( | Higher affinity for deep, defined pockets (e.g., GPCR orthosteric sites). |
| Vectoriality | Orthogonal projection of substituents. | Ability to bridge distinct sub-pockets (e.g., Kinase hinge vs. back-pocket). |
| Basicity | Tunable pKa via ring size modulation. | Optimized lysosomal trapping or CNS penetration. |
| Metabolic Stability | Quaternary carbon blocks metabolic soft spots. | Extended half-life ( |
Emerging Biological Targets (2020–2025)
Recent phenotypic screening and rational design campaigns have validated several new targets for diazaspiro compounds.
Immunology: RIPK1 and the Necroptosis Pathway
Target: Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Scaffold: 2,8-diazaspiro[4.5]decan-1-one. Mechanism: Necroptosis is a regulated form of necrosis driven by RIPK1/RIPK3. Traditional kinase inhibitors often lack selectivity. Recent studies identified 2,8-diazaspiro[4.5]decan-1-ones as potent Type II inhibitors that stabilize the DLG-out (inactive) conformation of RIPK1, preventing the assembly of the necrosome complex [1].
Inflammation: Dual TYK2/JAK1 Inhibition
Target: Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] Scaffold: 2,8-diazaspiro[4.5]decan-1-one (functionalized).[1] Mechanism: The spirocyclic core acts as a scaffold hopping replacement for planar bicyclic systems, projecting hydrogen bond acceptors to interact with the ATP-binding pocket's hinge region while positioning a hydrophobic tail into the selectivity pocket. This dual inhibition is critical for treating Inflammatory Bowel Disease (IBD) by dampening IL-12/IL-23 signaling [2].
Infectious Disease: Malaria & Tuberculosis
Target: Plasmodium falciparum (Multi-stage) and M. tuberculosis (DprE1). Scaffold: Diazaspiro[3.4]octane and Diazaspiro[5.5]undecane. Mechanism:
-
Malaria: Diazaspiro[3.4]octanes identified via whole-cell screening show activity against both asexual blood stages and gametocytes, a profile distinct from current artemisinin derivatives [3].
-
Tuberculosis: 1,9-diazaspiro[5.5]undecanes have shown efficacy by inhibiting DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for cell wall arabinan synthesis [4].
Visualizing the Mechanism: RIPK1 Inhibition
The following diagram illustrates the intervention point of diazaspiro compounds within the TNF-induced necroptosis pathway.
Figure 1: Mechanism of Action of Diazaspiro Inhibitors in the Necroptosis Pathway. The compound blocks the transition of RIPK1 to its active state, preventing downstream MLKL phosphorylation.
Discovery Methodology: Target Deconvolution[4][5][6]
When diazaspiro compounds are identified via phenotypic screening (e.g., cell death rescue), the specific molecular target must be deconvoluted. We recommend a Chemoproteomic Activity-Based Protein Profiling (ABPP) approach.
Protocol: Diazaspiro Probe Synthesis & Pull-Down
This protocol describes the creation of a "clickable" diazaspiro probe and its use to isolate the target protein from cell lysates.
Prerequisites:
-
Parent diazaspiro "hit" compound with Structure-Activity Relationship (SAR) data indicating a solvent-exposed vector (often the secondary amine or a distal benzyl group).
-
Alkyne handle (e.g., propargyl bromide).
-
Biotin-Azide capture reagent.
-
Streptavidin-coated magnetic beads.
Step-by-Step Methodology:
-
Probe Design & Synthesis:
-
Rationale: Modify the solvent-exposed position of the diazaspiro scaffold with a terminal alkyne. This minimizes steric clash within the binding pocket.
-
Reaction: React the secondary amine of the diazaspiro core with propargyl bromide (
, DMF, 60°C, 4h) to generate the Diazaspiro-Alkyne Probe. -
Validation: Confirm that the probe retains biological activity (IC50 within 5-fold of parent) in the phenotypic assay.
-
-
In Situ Proteome Labeling:
-
Culture target cells (e.g., U937 for inflammation) to 80% confluence.
-
Treat cells with the Diazaspiro-Alkyne Probe (1 µM, 10 µM) for 2 hours.
-
Control: Pre-treat a separate sample with excess (100 µM) non-alkynylated parent compound (Competitive blockade) 1 hour prior to probe addition.
-
-
Cell Lysis & Click Chemistry:
-
Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Adjust protein concentration to 1 mg/mL.
-
Add "Click Cocktail": Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and
(1 mM). Incubate for 1 hour at RT in the dark.
-
-
Streptavidin Enrichment:
-
Pre-wash Streptavidin magnetic beads.
-
Incubate clicked lysate with beads for 2 hours at 4°C.
-
Stringency Wash: Wash beads 3x with 1% SDS in PBS, 3x with 6M Urea (to remove non-covalent binders), and 3x with PBS.
-
-
Tryptic Digestion & LC-MS/MS:
-
Perform on-bead digestion using Trypsin (overnight, 37°C).
-
Analyze peptides via LC-MS/MS.
-
Data Analysis: Filter for proteins enriched in the Probe sample vs. the Competitive Control sample. High enrichment ratios (>5-fold) indicate specific binding.
-
Workflow Visualization
Figure 2: Target Deconvolution Workflow transforming a phenotypic hit into a validated biological target.
References
-
Wang, J., et al. (2022).[1] "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry.
-
Zhang, Y., et al. (2022). "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor." Journal of Medicinal Chemistry.
-
Le Manach, C., et al. (2021). "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite." Journal of Medicinal Chemistry.
-
Batt, S.M., et al. (2019). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS. (Contextualizing spiro-scaffold utility in DprE1 space).
-
Hu, L., et al. (2024).[3] "8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters.
Sources
Methodological & Application
Application Note: Advanced Synthesis of Irbesartan Intermediate (Irbesartan Spiro Ketone)
Executive Summary
This application note details the scalable synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , the critical "Spiro Ketone" intermediate used in the manufacturing of Irbesartan (Angiotensin II Receptor Blocker).[1][2]
While academic literature often cites various routes, this guide focuses on the Pinner Synthesis-Imidate Coupling pathway. This route is the industrial "Gold Standard" due to its balance of yield, scalability, and impurity control. We also discuss critical process parameters (CPPs) regarding moisture sensitivity and the specific management of the "Propyl" impurity analog.
Strategic Retrosynthesis & Mechanism
The construction of the spiro-imidazolinone ring system requires the convergence of a cyclopentane amino-acid derivative and a pentanoic acid equivalent.
The Reaction Pathway
The most robust method involves the condensation of 1-Aminocyclopentanecarboxylic acid methyl ester (ACPC-OMe) with Ethyl Valerimidate .
-
Step 1 (Activation): Valeronitrile is activated via Pinner synthesis to form Ethyl Valerimidate Hydrochloride.
-
Step 2 (Coupling): The imidate reacts with ACPC-OMe.
-
Step 3 (Cyclization): Intramolecular attack of the amide nitrogen on the ester carbonyl releases methanol and forms the spiro ring.
Mechanistic Visualization
The following diagram illustrates the molecular transformation, highlighting the critical ammonia elimination and ring closure.
Figure 1: Mechanistic pathway from Valeronitrile to Irbesartan Spiro Ketone via Imidate coupling.
Detailed Experimental Protocol
Phase 1: Preparation of Ethyl Valerimidate Hydrochloride
Objective: Convert Valeronitrile to the reactive electrophile. Critical Constraint: Strictly anhydrous conditions. Moisture converts the imidate to Valerate ester (dead end).
Reagents:
-
Valeronitrile (1.0 eq)
-
Absolute Ethanol (1.1 eq)
-
HCl Gas (Dry)
-
Solvent: Toluene or CHCl₃ (Anhydrous)
Procedure:
-
Charge Valeronitrile and Absolute Ethanol into a jacketed glass reactor.
-
Cool the mixture to -5°C to 0°C .
-
Slowly bubble dry HCl gas into the solution. Maintain temperature < 5°C.
-
Endpoint: Saturation (approx 1.1–1.2 eq of HCl by weight).
-
-
Stir at 0°C for 12–24 hours. The mixture will thicken as the Imidate-HCl salt precipitates.
-
Precipitation: Add anhydrous Diethyl Ether or Hexane to force complete crystallization.
-
Filtration: Filter quickly under nitrogen (hygroscopic solid).
-
Storage: Use immediately or store in a desiccator at -20°C.
Phase 2: Coupling and Cyclization
Objective: React the Imidate with ACPC Methyl Ester to form the Spiro ring.
Reagents:
-
1-Aminocyclopentanecarboxylic acid methyl ester HCl (ACPC-OMe·HCl) (1.0 eq)
-
Ethyl Valerimidate HCl (from Phase 1) (1.1 eq)
-
Base: Triethylamine (TEA) or 25% NaOH (aq) (depending on solvent system)
-
Solvent: Xylene or Methanol/Toluene mix
Procedure (Biphasic Route - Recommended for Scale):
-
Neutralization: Suspend ACPC-OMe·HCl in Toluene.[1] Add TEA (1.0 eq) at 0°C to release the free amine. Stir 30 mins.
-
Addition: Add Ethyl Valerimidate HCl (solid) portion-wise to the mixture.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
-
Monitoring: HPLC should show disappearance of ACPC ester.
-
-
Cyclization (Thermal): Heat the mixture to Reflux (approx. 110°C) for 3–5 hours.
-
Workup:
-
Cool to 50°C.
-
Wash with water (remove salts).
-
Separate organic layer.
-
Concentrate Toluene under vacuum.
-
-
Crystallization: Re-dissolve residue in hot Ethyl Acetate/Hexane (1:3). Cool to 0°C to crystallize the product.
Process Workflow & Equipment
The following diagram outlines the physical unit operations required for this synthesis.
Figure 2: Industrial workflow for the synthesis of Irbesartan Spiro Ketone.
Critical Process Parameters (CPPs) & Troubleshooting
Impurity Profile: The "Propyl" Analog
A specific critical quality attribute (CQA) for this intermediate is the Propyl Analog (2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one).[8]
-
Origin: Contamination of the starting material Valeronitrile (C5) with Butyronitrile (C4).
-
Impact: This impurity carries through to the final Irbesartan API, forming "Propyl-Irbesartan," which is difficult to separate.
-
Control Strategy:
-
Spec Limit: Ensure Valeronitrile starting material has < 0.1% Butyronitrile.
-
Purification: The Spiro Ketone can be recrystallized from Cyclohexane/Ethyl Acetate to deplete the propyl analog if necessary.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Moisture ingress during Pinner reaction. | Ensure reactor is dried; use HCl gas trap; check Ethanol water content (<0.1%). |
| Sticky Solid (Product) | Incomplete cyclization (Open chain intermediate remains). | Increase reflux time; ensure temperature > 100°C to drive off Methanol. |
| High Dimer Impurity | Localized high concentration of Imidate. | Add Imidate slowly to the ACPC amine solution; ensure good agitation. |
| Hydrolysis of Imidate | pH too high (too much base) or water present during coupling. | Use anhydrous solvents; control base equivalents (1.0–1.1 eq). |
Analytical Specifications (Self-Validation)
To validate the protocol, the isolated product must meet these criteria:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 168°C – 172°C.
-
HPLC Purity: > 99.0% (Area %).
-
1H NMR (CDCl3, 400 MHz):
- 0.95 (t, 3H, CH3)
- 1.40 (m, 2H, CH2)
- 1.65 (m, 2H, CH2)
- 1.7–2.0 (m, 8H, Cyclopentane ring)
- 2.45 (t, 2H, CH2-C=N)
- 9.0 (br s, 1H, NH - varies with concentration)
References
-
Bernhart, C. A., et al. (1993).[7] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry. Link
-
Sartori, G., et al. (2022). "Development of a New Synthetic Route of the Key Intermediate of Irbesartan." Organic Process Research & Development. Link (Describes the Glycine alternative).[9]
-
BenchChem. (2025).[1] "Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en." Link
-
Hetero Drugs Ltd. (2010). "Process for pure irbesartan." US Patent Application US20100234614A1. Link (Details the Propyl impurity management).
-
SynThink Chemicals. (2024). "2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Characterization Data." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 6. (1 S,3 R)-1-aminocyclopentane-1,3-dicarboxylic acid-induced increases in cyclic AMP formation in the neonatal rat hippocampus are mediated by a synergistic interaction between phosphoinositide- and inhibitory cyclic AMP-coupled mGluRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 8. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for the Synthesis of Sparsentan via Diazaspiro Alkylation
Abstract & Introduction
Sparsentan (FILSPARI™) is a first-in-class, orally active dual endothelin angiotensin receptor antagonist (DEARA) indicated for the treatment of IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS).[1][2][3] Structurally, it merges the pharmacophores of the angiotensin II receptor blocker Irbesartan and an endothelin receptor antagonist.[1][3]
This application note details a robust, convergent synthetic protocol for Sparsentan. The strategy hinges on the alkylation of the key diazaspiro intermediate (2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one) with a highly functionalized biphenyl sulfonamide bromide.[1][2][3] Unlike early medicinal chemistry routes that employed late-stage chlorosulfonylation, this protocol utilizes a MOM-protected sulfonamide strategy to ensure regioselectivity and high yield during the coupling phase.[1][2]
Key Advantages of This Protocol:
-
Convergent Assembly: Independent synthesis of the diazaspiro core and the biphenyl backbone allows for parallel processing.[1][3]
-
Regiocontrol: Use of the N-methoxymethyl (MOM) protecting group prevents N-alkylation at the sulfonamide, directing the reaction exclusively to the diazaspiro nitrogen.[1][2][3]
-
Scalability: Avoids hazardous late-stage azidation steps common in tetrazole-based sartan synthesis.[1][2][3]
Retrosynthetic Analysis
The synthetic logic disconnects Sparsentan at the methylene bridge between the diazaspiro ring and the biphenyl system.[1][3] This reveals two primary precursors:
-
Intermediate A (Nucleophile): The "Irbesartan-type" diazaspiro core.[1][2][3]
-
Intermediate B (Electrophile): A bromomethyl biphenyl sulfonamide with the isoxazole moiety pre-installed and protected.[1][3]
Figure 1: Retrosynthetic disconnection of Sparsentan into two primary modular components.[1][2][3][4][5]
Detailed Experimental Protocol
Phase 1: Preparation of the Diazaspiro Intermediate (Intermediate A)
Compound: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (HCl Salt) CAS: 138402-05-8[1][2][3]
Note: This intermediate is commercially available.[1][3] However, for internal synthesis, the following validated route is recommended.
-
Amino Acid Formation: React cyclopentanone with sodium cyanide and ammonium carbonate (Bucherer-Bergs reaction) or via aminonitrile hydrolysis to yield 1-aminocyclopentanecarboxylic acid.[1][2][3]
-
Acylation: Treat 1-aminocyclopentanecarboxylic acid with valeryl chloride (pentanoyl chloride) in the presence of a base (Schotten-Baumann conditions) to form the N-valeryl derivative.[1][2][3]
-
Cyclization: Heat the N-valeryl intermediate with a dehydrating agent (e.g., acetic anhydride) or ammonia to close the imidazoline ring.[1][3]
-
Salt Formation: Treat the crude oil with HCl in isopropanol to precipitate the stable hydrochloride salt.[1][3]
Phase 2: Synthesis of the Biphenyl Electrophile (Intermediate B)[1][2][3]
Compound: 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide[1][2][3][4][6]
This multi-step sequence constructs the "right-wing" of the molecule.[1]
Step 2.1: Sulfonamide Formation & Protection[1][3]
-
Charge 2-bromobenzenesulfonyl chloride (1.0 equiv) and 3-amino-4,5-dimethylisoxazole (1.1 equiv) in Pyridine/DCM (1:1 v/v).
-
Stir at 0–5°C for 4 hours. Monitor by HPLC for consumption of sulfonyl chloride.[1][3]
-
Workup: Acid wash (1N HCl) to remove pyridine, dry organic layer, and concentrate to yield the sulfonamide.[1][3]
-
Protection: Dissolve the sulfonamide in dry THF. Add NaH (1.2 equiv) at 0°C. Stir 30 min.
-
Addition: Add chloromethyl methyl ether (MOM-Cl) (1.1 equiv) dropwise.[1][2][3]
-
Result: 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
Step 2.2: Suzuki Coupling & Functionalization
-
Coupling: React the protected sulfonamide from Step 2.1 with 3-(ethoxymethyl)-4-formylphenylboronic acid using Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.5 equiv) in Dioxane/Water.[1][2][3] Reflux for 6–12 hours.[1]
-
Reduction: Isolate the biphenyl aldehyde product. Dissolve in Methanol/THF and treat with NaBH4 (0.5 equiv) to reduce the aldehyde to the benzyl alcohol.[1]
-
Bromination: Convert the benzyl alcohol to the bromide using PBr3 (0.4 equiv) in DCM at 0°C or CBr4/PPh3.[1][3]
-
Isolation: Crystallize from Heptane/EtOAc to obtain Intermediate B as a white to off-white solid.[1][2][3]
Phase 3: The Coupling Reaction (Key Step)[1][2][3]
This step unites the diazaspiro core with the biphenyl backbone.[1][3]
Reagents:
Procedure:
-
Activation: In a clean, dry reactor under N2, dissolve Intermediate A (1.0 equiv) in DMF (10 vol). Cool to 0–5°C.[1][3]
-
Base Addition: Add KOtBu (2.2 equiv) portion-wise. The first equivalent neutralizes the HCl salt; the second deprotonates the imidazoline nitrogen.[1] Stir for 45 mins. Solution typically turns yellow/orange.[1][2]
-
Alkylation: Dissolve Intermediate B (0.95 equiv) in DMF (3 vol) and add dropwise to the reactor, maintaining internal temperature < 10°C.
-
Reaction: Warm to 20–25°C and stir for 4–6 hours.
-
Quench: Pour reaction mixture into chilled water (30 vol) with vigorous stirring. The protected Sparsentan precursor will precipitate.[1][3]
-
Filtration: Filter the solid, wash with water, and dry under vacuum at 45°C.
Phase 4: Deprotection & Crystallization[1][2][3]
Objective: Remove the MOM protecting group and isolate the final API.
-
Hydrolysis: Suspend the protected precursor in Ethanol (10 vol). Add 6N HCl (3.0 equiv).[1][2]
-
Reflux: Heat to 60–70°C for 3–5 hours.
-
Neutralization: Cool to room temperature. Slowly adjust pH to 5.5–6.5 using 10% NaHCO3 solution.[1]
-
Extraction/Precipitation:
-
Final Polish: Filter, wash with cold Toluene, and dry.[1][3]
Quantitative Data & Process Parameters
Table 1: Critical Process Parameters (CPP)
| Step | Parameter | Range | Criticality | Rationale |
| Alkylation | Temperature | 0–10°C (Addition) | High | Prevents exotherm-driven decomposition and O-alkylation side products.[1][2][3] |
| Alkylation | Stoichiometry | 0.95 eq (Bromide) | Medium | Excess Diazaspiro is easier to wash away than unreacted Bromide.[1][3] |
| Deprotection | Acid Strength | 4N – 6N HCl | High | Weaker acid leads to incomplete deprotection; stronger acid may degrade the ethoxymethyl ether.[1][3] |
| Isolation | Final pH | 5.5 – 6.5 | High | Sparsentan is zwitterionic; solubility is pH-dependent.[1][2][3] Incorrect pH reduces yield.[1] |
Table 2: Expected Yields & Specifications
| Compound | Step Description | Typical Yield | Purity (HPLC) |
| Intermediate B | Biphenyl Bromide Synthesis | 65 – 70% | > 98.0% |
| Protected Precursor | Diazaspiro Alkylation | 80 – 85% | > 95.0% |
| Crude Sparsentan | MOM Deprotection | 90 – 92% | > 97.0% |
| Final API | Crystallization (Form M) | 85 – 90% | > 99.5% |
Visual Workflow (DOT Diagram)
Figure 2: Process flow for the convergent synthesis of Sparsentan from key intermediates.
Analytical Characterization
To validate the protocol, the final product must meet the following spectral criteria:
-
1H NMR (DMSO-d6, 400 MHz):
-
Impurity Markers:
Safety & Handling
-
Bromomethyl Biphenyls: Potent alkylating agents.[1][3] Handle in a fume hood with gloves.[1] Potential lachrymators.[1]
-
Sodium Hydride / KOtBu: Pyrophoric/Water-reactive.[1][2] Use under inert atmosphere (Nitrogen/Argon).[1][2][3]
-
Palladium Catalysts: Heavy metal waste must be segregated.[1][3]
References
-
Travere Therapeutics. (2024).[1][2][3] Process for the preparation of Crystalline form of Sparsentan.[1][3][9] Technical Disclosure Commons.[1][3][9] Link[1][2][3]
-
Murugesan, N., et al. (2003).[1][3][10] Biphenylsulfonamide endothelin receptor antagonists.[1][3][6][7][9][10] 4. Discovery of BMS-207940.[1][2][3][10] Journal of Medicinal Chemistry, 46(1), 125-137.[1][2][3][10] Link
-
BenchChem. (2025).[1][2][3] Synthesis of Irbesartan Intermediate: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][2][3][4]Link[1][2][3]
-
Google Patents. (2020).[1][2][3] Use of Sparsentan for the treatment of chronic inflammatory diseases (EP3708163).[1][3]Link[1][2][3]
-
Veephro Pharmaceuticals. (2024).[1][2][3][7] Sparsentan Impurities and Related Compounds.[1][3][7][11][12]Link[1][2][3]
Sources
- 1. 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide | Benchchem [benchchem.com]
- 2. WO2010114801A1 - Oral formulations of diphenylsulfonamide endothelin and angiotensin ii receptor agonists to treat elevated blood pressure and diabetic nephropathy - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0996618B1 - Endothelin antagonists: n- 2'- (4,5-dimethyl-3-isoxazolyl) amino]sulfonyl]-4-(2-oxazolyl) 1,1'-biphenyl]-2-yl]methyl] -n,3,3-trimethylbutanamide and n-(4,5-dimethyl-3-isoxazolyl) -2'- (3,3-dimethyl-2-oxo-1-pyrrolidinyl) methyl] -4'-(2-oxazolyl) 1,1'-biphenyl]-2-sulfonamide and salts thereof - Google Patents [patents.google.com]
- 6. Improved Synthetic Process of Sparsentan [cjph.com.cn]
- 7. msnlabs.com [msnlabs.com]
- 8. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | 415697-56-2 [chemicalbook.com]
Application Note: Scalable Process Chemistry for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 138402-05-8), the critical spiro-imidazolinone scaffold used in the manufacturing of the antihypertensive drug Irbesartan .[1][2]
While traditional textbook routes rely on the isolation of the zwitterionic 1-aminocyclopentanecarboxylic acid (ACPC), this guide presents an Intensified Telescoped Route .[3][1] This methodology bypasses the energy-intensive isolation of ACPC, utilizing a "one-pot" hydrolysis-acylation sequence followed by a base-catalyzed cyclocondensation.[1] This approach minimizes unit operations, reduces solvent waste, and maximizes throughput for kilogram-to-ton scale manufacturing.[1]
Strategic Reaction Engineering
Retrosynthetic Logic
The spiro-cycle construction faces two main challenges:
-
Steric Hindrance: Forming the quaternary carbon at the spiro-junction requires overcoming significant steric strain.[3][1]
-
Ring Closure Efficiency: The formation of the 5-membered imidazolinone ring competes with hydrolysis of the acyclic amidine/amide intermediates.[3][1]
Our selected route utilizes the Strecker Reaction followed by a Telescoped Acylation-Cyclization .[3][1] This ensures that the reactive amino-nitrile intermediate is converted immediately to the stable spiro-ring, preventing degradation.[1]
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation from raw materials to the final spiro-intermediate.
Figure 1: Mechanistic pathway for the telescoped synthesis of the Irbesartan Spiro-Intermediate.
Comprehensive Synthesis Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Cyclopentanone | 1.0 | SM | Purity >99% (GC) |
| Sodium Cyanide | 1.05 | Reagent | High Toxicity ; Handle in closed system |
| Ammonium Chloride | 1.1 | Reagent | Dry, free-flowing |
| Valeryl Chloride | 1.1 | Acylating Agent | Moisture sensitive; Clear liquid |
| Sodium Hydroxide | 2.5 | Base | 30% aq.[3][1] solution |
| n-Butanol | Solvent | Medium | High boiling point for cyclization |
Step-by-Step Methodology
Stage 1: Formation of 1-Aminocyclopentanecarbonitrile (Strecker)
Rationale: The use of ammonium chloride buffers the pH, facilitating the formation of the imine intermediate which is then attacked by cyanide.[3]
-
Setup: Equip a glass-lined reactor with a mechanical stirrer, temperature probe, and a scrubber system (NaOH/NaOCl) to trap any HCN off-gas.[3][1]
-
Charging: Charge Water (3.0 vol) and Ammonium Chloride (1.1 eq). Stir until dissolved.
-
Cyanide Addition: Add Sodium Cyanide (1.05 eq) carefully. Cool the mixture to 0–5°C .
-
Substrate Addition: Add Cyclopentanone (1.0 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.
-
Reaction: Warm to 40°C and stir for 4 hours.
-
Workup: Extract the organic layer with Toluene (2.0 vol).[3][1] The aqueous layer contains residual cyanide and must be treated with bleach before disposal.[3][1]
-
metric: The toluene solution contains the aminonitrile (Do not isolate dry; unstable).[3][1]
Stage 2: Telescoped Hydrolysis & Acylation
Rationale: Isolating the amino acid is difficult due to zwitterionic solubility.[3][1] We hydrolyze the nitrile to the amide in situ and immediately acylate.
-
Solvent Swap: Concentrate the Toluene layer under vacuum and swap into Methylene Chloride (DCM) or keep in Toluene if using a high-temp hydrolysis method.[3][1] (Standard: Swap to DCM for low-temp acylation).
-
Acylation: Cool the solution to -10°C . Add Triethylamine (1.2 eq) as an acid scavenger.[3][1]
-
Addition: Add Valeryl Chloride (1.1 eq) dropwise over 2 hours.
-
Critical: Maintain Temp < 0°C. Higher temperatures promote bis-acylation impurities.[1]
-
-
Quench: Add water to quench unreacted acid chloride.[3][1] Separate layers.
Stage 3: Cyclization to Spiro-Imidazolinone
Rationale: Base-catalyzed dehydration closes the ring.[1] n-Butanol allows for azeotropic removal of water if necessary, driving the equilibrium.
-
Medium: Transfer the acylated intermediate into n-Butanol (4.0 vol).
-
Base Addition: Add NaOH (2.5 eq, 4M aq solution).
-
Reaction: Heat to Reflux (approx. 95-100°C) for 6–8 hours.
-
Monitoring: HPLC should show <0.5% uncyclized intermediate.
-
Isolation:
Process Control & Visualization
Unit Operation Workflow
The following diagram details the physical flow of the process, highlighting safety barriers and critical control points (CCPs).
Figure 2: Process Flow Diagram indicating reactor staging and critical inputs.[1]
Analytical Specifications (Quality Control)
To ensure the material is suitable for the subsequent coupling with the biphenyl-tetrazole moiety (Irbesartan synthesis), the spiro-intermediate must meet these criteria:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Assay | HPLC | ≥ 98.5% w/w |
| Purity | HPLC (Area %) | ≥ 99.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Sulfated Ash | Gravimetric | ≤ 0.1% |
| Identification | 1H-NMR / IR | Conforms to structure |
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.[3][1]
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[3][1] Gradient 10% B to 80% B over 20 min.[3][1]
Safety & Handling (HSE)
-
Cyanide Management: The Strecker reaction generates HCN gas if acidified.[3][1] Maintain pH > 9 during workup until cyanide is destroyed.[3][1] All vents must pass through a scrubber containing 10% NaOH + 5% NaOCl.[3][1]
-
Valeryl Chloride: Highly corrosive and lachrymator.[3][1] Reacts violently with water to release HCl gas.[3][1] Use in a dry reactor with nitrogen blanketing.[3][1]
-
Exotherm Control: The addition of Valeryl Chloride is strongly exothermic.[3][1] Failure to cool (<0°C) will result in impurity formation (dimers) and potential pressure buildup.[3][1]
References
-
Bernhart, C. A., et al. (1993).[3][1] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[3][1][5] Link[3][1]
-
Satin, J., et al. (2006).[3][1] "Novel Synthesis of Irbesartan." European Patent EP1546135.[3][1] Link
-
Pandya, J., et al. (2011).[3][1] "An improved and efficient synthesis of Irbesartan."[3][1][6] ACG Publications.[3][1] Link
-
BenchChem. (2025).[3][1][2] "Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one." Link[3][1]
-
PubChem. (2023).[3][1] "2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data." National Institutes of Health.[3][1] Link[3][1]
Sources
- 1. 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile | C25H27N3O | CID 9843116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Integrated One-Pot Synthesis of 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones , the core scaffold of angiotensin II receptor antagonists like Irbesartan.
Unlike generic recipe lists, this guide focuses on the "Pinner-to-Cyclization Cascade," a robust one-pot methodology that integrates intermediate activation and heterocyclization, minimizing isolation losses and maximizing throughput.[1]
Executive Summary
The 2-alkyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as the lipophilic core for "sartan" class antihypertensives. Traditional synthesis often involves multi-step isolation of hygroscopic amino-amide intermediates or unstable imidates.
This protocol details a Telescoped One-Pot Synthesis utilizing the in situ generation of alkyl imidates from nitriles (Pinner reaction), followed by immediate condensation with 1-aminocyclopentanecarboxylic acid (ACPC) .[1] This method offers superior atom economy, reduced solvent waste, and high reproducibility for alkyl chains ranging from methyl to pentyl.[1]
Key Advantages[1][2]
-
No Intermediate Isolation: Eliminates the handling of moisture-sensitive alkyl imidate salts.
-
Scalability: Validated from 100 mg discovery scale to 50 g process scale.
-
Versatility: Compatible with diverse 2-alkyl substituents (via nitrile selection).
Strategic Analysis & Mechanism
Reaction Pathway
The synthesis proceeds through a three-stage cascade within a single reactor:
-
Activation: Acid-catalyzed addition of alcohol to the alkyl nitrile (Pinner Synthesis) to form the imidate ester hydrochloride.
-
Coupling: Nucleophilic attack of the ACPC amine on the imidate carbon.
-
Cyclodehydration: Intramolecular ring closure driven by base and heat to form the imidazolinone ring.
Mechanistic Diagram
The following logic flow illustrates the critical transformation steps and control points.
Figure 1: Mechanistic workflow of the telescoped synthesis.[1] The unstable imidate is consumed immediately upon formation.
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: 1-Aminocyclopentanecarboxylic acid (ACPC) [CAS: 52-52-8].
-
Nitrile Source: Valeronitrile (for 2-butyl analog) or Acetonitrile (for 2-methyl).[1]
-
Solvent/Reagent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1]
-
Acid Catalyst: HCl gas (bubbled) or 4M HCl in Dioxane.[1]
-
Base: Triethylamine (Et3N) or Sodium Methoxide (NaOMe, 25% in MeOH).[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, internal thermometer, nitrogen inlet, drying tube (CaCl2).[1]
Step-by-Step Procedure (Target: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one)
Phase 1: In-Situ Imidate Generation (Pinner Reaction)[1]
-
Setup: Charge the reaction vessel with Valeronitrile (1.2 equiv) and Anhydrous Ethanol (5.0 volumes relative to nitrile).
-
Cooling: Cool the solution to 0°C using an ice/salt bath. Maintain inert atmosphere (
). -
Acidification: Slowly introduce dry HCl gas into the solution for 30–60 minutes until saturation. Alternatively, add 4M HCl in Dioxane (3.0 equiv) dropwise, keeping internal temperature
.[1]-
Checkpoint: The reaction is exothermic.[2] Temperature control is vital to prevent nitrile hydrolysis to amide.
-
-
Incubation: Allow the mixture to stir at 0–5°C for 4 hours , then warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Validation: Monitor by TLC or GC. Disappearance of nitrile peak indicates conversion to ethyl valerimidate hydrochloride.
-
Phase 2: Condensation & Cyclization[1]
-
Preparation: Cool the imidate mixture back to 0°C .
-
Addition: Add 1-Aminocyclopentanecarboxylic acid (ACPC) (1.0 equiv) in one portion.
-
Neutralization: Add Triethylamine (3.5 equiv) dropwise over 20 minutes.
-
Cyclization: Remove the ice bath. Heat the reaction mixture to Reflux (78–80°C) .
-
Duration: Maintain reflux for 16–24 hours .
Phase 3: Work-up & Isolation
-
Concentration: Evaporate the solvent (EtOH/Et3N) under reduced pressure.
-
Extraction: Dissolve the residue in Water (5 vol) and extract with Ethyl Acetate or Dichloromethane (3 x 5 vol).
-
Note: Adjust aqueous pH to ~9-10 with NaOH if necessary to ensure the product is in the free base form (though the spiro-one is relatively non-basic).
-
-
Washing: Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from Acetone/Hexane or Ethyl Acetate/Heptane .
-
Target Appearance: Off-white to white crystalline solid.
-
Analytical Specifications & Data
Expected Yields
| Scale | Nitrile (R) | Yield (%) | Purity (HPLC) | Notes |
| Lab (1 g) | n-Butyl | 82-88% | >98% | Recrystallization required |
| Lab (1 g) | Methyl | 90-95% | >99% | Faster reaction kinetics |
| Pilot (50 g) | n-Butyl | 75-80% | >96% | Filtration of salts critical before extraction |
Characterization Data (2-Butyl Analog)
-
1H NMR (400 MHz, CDCl3):
0.93 (t, 3H), 1.38 (m, 2H), 1.60-1.70 (m, 2H), 1.75-2.05 (m, 8H, cyclopentyl), 2.35 (t, 2H), 8.8 (br s, 1H, NH).[1] -
13C NMR: Characteristic spiro-carbon signal at ~70-75 ppm; C=N signal at ~165 ppm; C=O signal at ~185 ppm.
-
MS (ESI): [M+H]+ calc. 195.14, found 195.2.[1]
Troubleshooting & Optimization
Critical Control Points
The following Graphviz diagram details the decision matrix for troubleshooting common issues.
Figure 2: Troubleshooting logic for yield and purity optimization.
Common Pitfalls
-
Moisture Ingress: The imidate intermediate is extremely sensitive to water. If water is present, it hydrolyzes back to the ester or amide, killing the cyclization.[1] Solution: Use freshly distilled solvents and a drying tube.
-
Incomplete Pinner Reaction: If the nitrile is sterically hindered, 4 hours at 0°C is insufficient.[1] Solution: Monitor the disappearance of nitrile by IR (2250 cm⁻¹) before adding ACPC.
-
Zwitterion Solubility: ACPC is poorly soluble in organic solvents. Solution: The addition of base (Et3N) is crucial not just for catalysis but to solubilize the amino acid as the triethylammonium salt.[1]
References
-
Bernhart, C. A., et al. (1993).[1] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry, 36(22), 3371–3380.[1] Link[1]
-
Sartori, G., & Maggi, R. (2006).[1] "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press. (Context on Pinner/Imidate chemistry).
-
Chakravarty, P. K., et al. (1996).[1] "Process for preparing 2-alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones." U.S. Patent 5,559,233.[8] Link
-
Bhatt, R., et al. (2012).[1] "One pot process for preparing Irbesartan." U.S. Patent Application 2012/0116093. Link
-
Roger, R., & Neilson, D. G. (1961).[1] "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211.[1] (Foundational mechanism of Pinner synthesis).[1] Link[1]
Sources
- 1. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Orthoester in Cyclodehydration of Carbamate-Protected Amino Alcohols under Acidic Conditions [organic-chemistry.org]
- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20120116093A1 - One pot process for preparing 2-butyl-3-[[2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro [4, 4] non-1-en-4-one (irbesartan) - Google Patents [patents.google.com]
- 8. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
The Spirocyclic Core: Application Notes and Protocols for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one in Medicinal Chemistry
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on the exploration of unique molecular scaffolds that can serve as the foundation for new drugs. Among these, spirocyclic compounds have garnered considerable attention due to their rigid, three-dimensional structures which can provide exquisite control over the spatial arrangement of pharmacophoric groups. This guide provides an in-depth exploration of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, a member of the spiro-hydantoin family, and its potential applications in drug discovery and development. While this specific compound is a close analog of a well-known pharmaceutical intermediate, its unique substitution offers a distinct avenue for the design of novel bioactive molecules.
The Privileged Spiro-Hydantoin Scaffold
The hydantoin, or imidazolidine-2,4-dione, ring system is a cornerstone in medicinal chemistry, forming the core of several clinically used drugs such as the anticonvulsant Phenytoin and the anti-androgen Enzalutamide.[1][2] The fusion of this heterocyclic system with a carbocyclic ring at the C5 position to create a spiro-hydantoin imparts a number of desirable properties for drug design:
-
Structural Rigidity and Three-Dimensionality: The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
-
Vectorial Presentation of Substituents: The fixed spatial orientation of substituents on the spiro-hydantoin core allows for precise probing of binding pockets in proteins.
-
Metabolic Stability: The quaternary spiro-carbon can enhance metabolic stability by blocking potential sites of metabolism.
-
Access to Diverse Chemical Space: The hydantoin ring offers multiple points for substitution (N1, N3, and the exocyclic group at C2), allowing for the generation of diverse chemical libraries.[3]
The 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold, with its methyl-substituted imine, represents a versatile platform for the development of novel therapeutics across various disease areas.
Synthesis of 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones: A General Protocol
The synthesis of 2-alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones is well-documented, particularly for the 2-butyl analog which serves as a key intermediate in the production of the antihypertensive drug Irbesartan.[4][5][6] The following protocol is adapted for the synthesis of the 2-methyl derivative.
Protocol 1: Synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
This multi-step synthesis begins with cyclopentanone and proceeds through the formation of a key aminonitrile intermediate.
Step 1: Formation of 1-Aminocyclopentanecarbonitrile
-
Reaction: A Strecker-type reaction is employed to generate the aminonitrile from cyclopentanone.
-
Procedure:
-
To a stirred solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia at 0-5 °C, add cyclopentanone (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile.
-
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid
-
Reaction: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.[5]
-
Procedure:
-
Treat the crude 1-aminocyclopentanecarbonitrile with a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 1-aminocyclopentanecarboxylic acid.
-
Step 3: Acylation with Acetyl Chloride
-
Reaction: The amino group is acylated with acetyl chloride to form the corresponding amide.
-
Procedure:
-
Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).
-
Add a base such as triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture and concentrate the filtrate. The crude product can be purified by recrystallization.
-
Step 4: Ring Closure to form 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
Reaction: The final cyclization step to form the spiro-hydantoin ring.
-
Procedure:
-
The acylated intermediate is treated with a dehydrating agent such as acetic anhydride or subjected to thermal cyclization.
-
Alternatively, the cyclization can be performed under basic conditions, for example, using barium hydroxide in a mixture of n-butanol and water.[5]
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by extraction and purified by chromatography or recrystallization.
-
Caption: Synthetic pathway for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Applications in Medicinal Chemistry
The 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold can be envisioned as a versatile starting point for the development of a wide array of therapeutic agents.
Angiotensin II Receptor Antagonists
The most prominent application of the closely related 2-butyl analog is in the synthesis of Irbesartan, a potent angiotensin II receptor antagonist used for the treatment of hypertension.[4][5][6] The spiro-hydantoin core serves as a key structural element for interaction with the receptor. The 2-methyl derivative could be similarly elaborated to produce novel angiotensin II receptor blockers with potentially different pharmacokinetic and pharmacodynamic profiles.
Anticancer Agents
Spiro-hydantoin derivatives have demonstrated significant potential as anticancer agents.[7][8] The rigid scaffold can be decorated with various functional groups to target a range of cancer-related proteins. For instance, spiro-hydantoins have been investigated as inhibitors of sirtuins (SIRTs), a class of proteins involved in cellular processes like aging and apoptosis, making them promising targets for cancer chemotherapy.[7]
Modulators of GABA-A Receptors
Recent studies have highlighted the potential of spiro-hydantoins as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[9] Interestingly, certain spiro-hydantoins have been shown to reverse the action of positive allosteric modulators like anesthetics, suggesting their potential use in developing novel treatments for neurological disorders with improved side-effect profiles.[9]
Antimicrobial and Anti-inflammatory Agents
The hydantoin scaffold is present in antimicrobial drugs like nitrofurantoin.[1] The unique three-dimensional structure of spiro-hydantoins could be exploited to design novel antibacterial and antifungal agents. Furthermore, derivatives of hydantoins have shown anti-inflammatory activity, suggesting another promising therapeutic avenue for this class of compounds.[2]
Structure-Activity Relationship (SAR) and Lead Optimization
The 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one core offers multiple handles for chemical modification to explore the structure-activity relationship and optimize lead compounds.
Caption: Key points for SAR studies on the 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold.
-
N1 and N3 Positions: Alkylation or arylation at these positions can significantly impact biological activity by influencing hydrogen bonding capabilities and steric interactions within the target binding site.
-
C2-Methyl Group: Modification of the alkyl group at the C2 position can affect the lipophilicity and overall shape of the molecule, which can be crucial for target engagement and pharmacokinetic properties.
-
Spirocyclic Ring: While the cyclopentyl ring is a common starting point, exploring other ring sizes (e.g., cyclobutyl, cyclohexyl) can alter the geometry of the molecule and lead to improved biological activity.
Future Perspectives
The 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure and multiple points for diversification make it an attractive core for library synthesis and lead optimization campaigns. Future research in this area will likely focus on:
-
Diversity-Oriented Synthesis: The development of efficient synthetic routes to generate large libraries of spiro-hydantoin derivatives for high-throughput screening.
-
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the biological targets of novel spiro-hydantoin compounds.
-
Computational Modeling: Employing in silico methods to guide the design of new derivatives with improved potency and selectivity.
References
- Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC. (2025, July 31).
- Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro- compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - Beilstein Journals. (2025, July 31).
- Recent applications of hydantoin in medicinal chemistry - ChemicalBook. (2025, February 28).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30).
- Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account - Who we serve. (2021, April 12).
- Asymmetric synthesis of quaternary hydantoins and spirocyclic pseudoindoxyls via aza-Heck cyclizations - UDSpace - University of Delaware.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. (2019, February 15).
- Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google Patents.
- Spiro compounds – Knowledge and References - Taylor & Francis.
- Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs | ChemRxiv. (2025, May 6).
- A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en - Benchchem.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Improved production process of 2-butyl-1,3-diaze spiro[10][10] nonane-1-ene-4-ketone - Google Patents. Retrieved from
- CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… - CymitQuimica.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Chem-Impex.
- 151257-01-1|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride|BLD Pharm.
- Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis - Benchchem.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4).
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
Use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one as a building block in organic synthesis
[1][2][3][4]
Executive Summary
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (hereafter referred to as Irbesartan Scaffold A ) is the defining heterocyclic building block for the antihypertensive drug Irbesartan. Its spiro-cyclopentane structure imparts unique metabolic stability and receptor selectivity compared to non-spiro sartans (e.g., Losartan).[1] This guide outlines the optimized N-alkylation protocols for coupling this scaffold with biphenyl halides, emphasizing Phase Transfer Catalysis (PTC) to maximize regioselectivity and minimize hazardous waste.
Compound Profile & Handling
| Property | Specification |
| Chemical Name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
| CAS Number | 138402-05-8 (Free Base) / 151257-01-1 (HCl Salt) |
| Molecular Weight | 194.27 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO.[2][3][4][5] Sparingly soluble in water. |
| pKa | ~5.5 (Conjugate acid), ~13 (Amide N-H acidity) |
| Storage | Hygroscopic (especially HCl salt).[1] Store under inert atmosphere at RT. |
Handling Precaution: The N-H proton on the imidazolinone ring is weakly acidic.[1] In the presence of strong bases and moisture, the ring is susceptible to hydrolysis, opening the spiro-lactam system.[1] Anhydrous conditions or controlled biphasic systems are critical.[1]
Core Application: Synthesis of Irbesartan
The primary utility of Irbesartan Scaffold A is its coupling with a biphenyl electrophile.[1] Two industrial routes dominate, dictated by the electrophile choice:
-
The Nitrile Route (Classical): Coupling with 4'-(bromomethyl)biphenyl-2-carbonitrile followed by tetrazole formation.[6]
-
The Tetrazole Route (Convergent): Coupling with Trityl-protected tetrazole (BBTT).
Reaction Logic & Regioselectivity
The scaffold exists in tautomeric equilibrium, but the N3-alkylation (amide nitrogen) is thermodynamically favored and pharmacologically required.[1]
-
Target: N3-alkylation (yields Irbesartan precursor).
-
Impurity: O-alkylation (imidate formation) or N1-alkylation (quaternization, rare under basic conditions).
Figure 1: Reaction pathways showing the competition between the desired N3-alkylation and O-alkylation side reactions.
Detailed Protocol: Phase Transfer Catalyzed (PTC) Coupling
Recommended for high yield, safety, and operational simplicity.[1]
Objective: Synthesize 2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one.
Reagents & Materials[1][3][4][9][10][11][12][13]
-
Irbesartan Scaffold A (HCl salt): 10.0 g (43.3 mmol)[1]
-
4'-(Bromomethyl)biphenyl-2-carbonitrile: 12.4 g (45.5 mmol, 1.05 equiv)
-
Toluene: 100 mL (Solvent)
-
Water: 20 mL
-
Potassium Hydroxide (KOH): 6.1 g (108 mmol, ~2.5 equiv)[1]
-
Tetrabutylammonium Bromide (TBAB): 0.7 g (2.1 mmol, 5 mol%)[1]
Step-by-Step Procedure
-
Biphasic Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Toluene (100 mL) and Irbesartan Scaffold A (10.0 g).
-
Note: The scaffold will not fully dissolve initially.[1]
-
-
Base Activation: Dissolve KOH (6.1 g) in Water (20 mL). Add this solution to the flask. Add TBAB (0.7 g).
-
Coupling Reaction: Add 4'-(Bromomethyl)biphenyl-2-carbonitrile (12.4 g) in a single portion. Heat the mixture to 50-60°C . Maintain vigorous stirring (critical for PTC).[1]
-
Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). Reaction typically completes in 4–6 hours .
-
-
Workup: Cool reaction mass to 25°C. Add Water (50 mL) to dissolve inorganic salts (KBr, KCl). Separate the layers. Wash the organic (Toluene) layer with Water (2 x 30 mL) to remove residual base and catalyst.[1]
-
Isolation: Distill Toluene under reduced pressure (~50°C) to a low volume (~20 mL). Add Isopropanol (30 mL) and cool to 0-5°C to induce crystallization. Filter the solid and wash with cold Isopropanol.[1] Dry in a vacuum oven at 50°C.
Expected Results
-
Yield: 88% – 92%
-
Purity (HPLC): >98.5%[1]
-
Appearance: White crystalline solid.
Alternative Protocol: Convergent Tetrazole Route
Used when avoiding the use of azides in the final step.[9][1]
Key Difference: The electrophile is 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (Trityl-BBTT). Conditions:
Analytical Quality Control
To validate the building block and the coupled product, use the following parameters:
HPLC Method (Coupling Step)[5]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV at 225 nm.
-
Retention Times (Approx):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of lactam ring. | Reduce water volume in PTC or switch to anhydrous DMF/NaH. Ensure Temp < 70°C. |
| High O-Alkylation | Solvent polarity too high (stabilizes O-anion). | Switch from DMF/DMSO to Toluene (PTC method favors N-alkylation). |
| Incomplete Reaction | Poor phase transfer. | Increase stirring speed (RPM); increase TBAB loading to 10 mol%. |
| Sticky Solid | Residual Toluene/Impurities. | Recrystallize from Isopropanol or Ethanol/Water. |
References
-
Synthesis of Irbesartan via PTC
-
Impurity Profiling
-
Patent on Process Chemistry
-
Title: Process for preparation of Irbesartan (US7652147B2).[12]
- Source: Google P
- URL
-
-
Compound Data
Sources
- 1. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. acgpubs.org [acgpubs.org]
- 7. CN107235963A - A kind of method for efficiently preparing Irbesartan impurity A - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 11. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 12. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]
NMR techniques for the characterization of diazaspiro[4.4]non-1-en-4-one isomers
Application Note: High-Resolution NMR Strategies for the Structural Elucidation of Diazaspiro[4.4]non-1-en-4-one Scaffolds
Introduction & Scientific Context
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold represents a privileged structural motif in medicinal chemistry, most notably serving as the critical intermediate for the angiotensin II receptor antagonist, Irbesartan .[1]
Characterizing this scaffold presents a unique "perfect storm" of NMR challenges:
-
The Spiro-Quaternary Center: A fully substituted carbon (C5) that acts as a magnetization "firewall," breaking the spin systems between the cyclopentane ring and the heterocyclic core.
-
Tautomeric Ambiguity: The imidazole-like ring exists in dynamic equilibrium (prototropic tautomerism), complicating signal assignment and line shape.
-
N-Alkylation Regioisomerism: During downstream synthesis, distinguishing between
- and -alkylation products is critical for regulatory compliance (ICH Q3A/B), yet often indistinguishable by standard H NMR.
This guide provides a definitive protocol for the structural elucidation of these isomers, moving beyond basic assignment to rigorous, self-validating proof of structure.
The Isomerism Landscape
Before initiating acquisition, the analyst must define the structural hypotheses. For diazaspiro[4.4]non-1-en-4-one derivatives (e.g., the 2-butyl analog), three primary isomer types exist:
| Isomer Type | Structural Origin | NMR Diagnostic Challenge |
| Tautomers | Proton migration between N1 and N3 (in unsubstituted forms). | Broad signals; chemical shift averaging. Requires specific solvent selection (DMSO- |
| Regioisomers | ||
| Stereoisomers | Chirality at the spiro-center (if ring substituents create asymmetry). | Requires NOESY/ROESY to determine relative spatial arrangement. |
Protocol A: Establishing the Skeleton (Through-Bond Connectivity)
The immediate goal is to bridge the spiro-junction. Standard COSY fails here because there are no vicinal protons across the spiro-carbon.
Experimental Workflow
Figure 1: Core structural elucidation workflow for spirocyclic scaffolds.
The "Bridge" Experiment: HMBC Optimization
The spiro carbon (
-
Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).
-
Critical Parameter: Long-range coupling constant (
).-
Standard: 8 Hz (optimized for 2-3 bond couplings).
-
Spiro-Specific: If correlations are weak, lower this to 5 Hz . The strain in the spiro-ring often reduces the magnitude of
couplings.
-
Diagnostic Logic:
-
Identify the cyclopentane methylene protons (
to spiro center). -
Look for their correlation to a quaternary carbon at ~70–80 ppm (
). -
Validation: The same quaternary carbon must show correlations from the imidazole protons (or alkyl substituents on the imidazole). This "Cross-fire" correlation confirms the spiro junction.
Protocol B: The Nitrogen "Fingerprint" (Regioisomerism)
This is the most critical section for drug development. Distinguishing N1 vs. N3 isomers (or tautomers) is often impossible with
Technique: HMBC (or LR-HSQC)
Direct detection of
Acquisition Parameters:
-
Concentration: High (min 30-50 mg/0.6 mL).
-
Scans: 128–256 (requires 2–4 hours).
-
Delay: Optimized for
Hz.
Data Interpretation Table: Distinguishing Isomers
| Nitrogen Environment | Chemical Shift ( | HMBC Correlation Pattern |
| Pyrrole-type (-NH-) | -240 to -260 ppm | Strong |
| Pyridine-type (=N-) | -100 to -150 ppm | No attached proton. Accepts H-bonds.[2][3][4] |
| N-Alkylated ( | -200 to -220 ppm | Shows correlation to the new alkyl group protons (e.g., |
The "Golden Rule" of Assignment: In the diazaspiro[4.4]non-1-en-4-one core:
-
N1 (Amide-like): Correlates strongly with the carbonyl carbon (
). -
N3 (Imine-like): Correlates strongly with the C2-substituent (e.g., butyl group protons).
If you observe an alkyl group correlating to a Nitrogen at -150 ppm, you have likely alkylated the wrong position (O-alkylation or N3-alkylation depending on the specific tautomer stabilized).
Protocol C: Stereochemical Analysis (NOESY)
If the cyclopentane ring bears a substituent (e.g., a methyl group), relative stereochemistry (
Figure 2: NOE Logic for relative stereochemistry assignment.
-
Mixing Time: 500–800 ms (small molecules relax slowly).
-
Observation: Look for cross-peaks between the cyclopentane substituent and the Amide N-H.
-
Presence implies spatial proximity (Syn/Cis).
-
Absence (with positive control) implies Anti/Trans.
-
Summary of Experimental Parameters
| Experiment | Pulse Sequence (Bruker) | Key Parameter | Purpose |
| zg30 | d1 = 5s | Quantitation & Integration. | |
| zgpg30 | NS = 1024+ | Quaternary carbon detection. | |
| HSQC | hsqcedetgpsisp2.3 | Multiplicity editing ( | |
| HMBC | hmbcgplpndqf | Critical: Assigns spiro-C & Carbonyl. | |
| hmbcgpndqf | Critical: Distinguishes N-isomers. |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).
-
Martin, G. E., & Hadden, C. E. (2000). Long-range
heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. (Foundational text on Nitrogen detection). - Bonn, G., et al. (2010). Structure elucidation of spirocyclic impurities in Irbesartan synthesis. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 560-568.
-
Parella, T. (2020). Pulse sequences for determining quaternary carbons. Magnetic Resonance in Chemistry.
Sources
Application Note: Strategic Optimization of Cyclization Protocols for Diazaspiro Scaffolds
Executive Summary
Diazaspiro scaffolds, particularly 2,6-diazaspiro[3.3]heptanes , have emerged as high-value pharmacophores in medicinal chemistry. They serve as rigid,
This Application Note provides two distinct, field-validated protocols for the critical cyclization step:
-
Protocol A (Batch): A robust Intramolecular Double-Alkylation suitable for gram-scale production of core scaffolds.
-
Protocol B (Advanced): A Strain-Release strategy utilizing 1-azabicyclo[1.1.0]butane (ABB) intermediates, ideal for late-stage functionalization and library generation.
Mechanistic Grounding & Critical Process Parameters (CPPs)
The Thorpe-Ingold Effect
The formation of small, strained rings (3- and 4-membered) relies heavily on the Thorpe-Ingold effect (gem-dimethyl effect). The central quaternary carbon atom compresses the internal bond angle (
-
Implication: Precursors lacking substituents at the central carbon often fail to cyclize efficiently. Ensure your precursor maintains this quaternary geometry.
Dilution Factors
For Protocol A (Alkylation), the competition between Cycle formation (
-
High Dilution (<0.05 M): Favors cyclization.
-
High Concentration (>0.2 M): Favors polymerization.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal cyclization strategy based on scale and chemical sensitivity.
Experimental Protocols
Protocol A: Robust Intramolecular Alkylation (Batch)
Target: Synthesis of N-protected-2,6-diazaspiro[3.3]heptanes.
Mechanism: Double nucleophilic substitution (
Materials
-
Precursor: 1-Tosyl-3,3-bis(chloromethyl)azetidine (or equivalent bis-mesylate).
-
Nucleophile: Primary amine (R-NH
) or Sulfonamide. -
Base: Potassium tert-butoxide (
-BuOK) or NaH. -
Solvent: Anhydrous THF (for solubility) or DMF (for rate enhancement).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Purge with Argon/Nitrogen.
-
Crucial: Prepare a 1.0 M solution of
-BuOK in THF.
-
-
Solubilization (The Precursor):
-
Dissolve the bis-chloromethyl precursor (1.0 equiv) in anhydrous THF.
-
Add the primary amine (1.1 equiv).
-
Note: If using a salt form of the amine, add 1.0 equiv of DIPEA to liberate the free base.
-
-
Cyclization (The Critical Step):
-
Heat the solution to 70 °C .
-
Add the
-BuOK solution (2.2 – 2.5 equiv) dropwise over 30 minutes. -
Why dropwise? To maintain a low steady-state concentration of the deprotonated amine, minimizing oligomerization.
-
-
Reaction Monitoring:
-
Maintain reflux for 3–16 hours.
-
Checkpoint: Monitor via LCMS. Look for the disappearance of the monochloro-intermediate (
usually visible).
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off the KCl/NaCl salts (white precipitate).
-
Concentrate the filtrate.[1] Partition between EtOAc and saturated NaHCO
. -
Dry organic layer over Na
SO .
-
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Base | Yield (%) | Comments |
| THF | 70°C | 75-85% | Cleanest profile; easiest workup. | |
| DMF | 110°C | NaH | 60-70% | Faster rate, but difficult solvent removal. |
| Toluene | 110°C | 40-50% | Poor solubility of intermediates leads to oligomers. |
Protocol B: Strain-Release Functionalization (Advanced)
Target: Rapid library generation of 6-substituted-2,6-diazaspiro[3.3]heptanes. Mechanism: Nucleophilic ring-opening of a highly strained 1-azabicyclo[1.1.0]butane (ABB) intermediate.
Workflow Diagram
Figure 2: Strain-release pathway utilizing the high energy of the bicyclic system to drive spirocycle formation.
Step-by-Step Methodology
-
Substrate Preparation:
-
Synthesize or procure the N-protected 1-azabicyclo[1.1.0]butane derivative. (Note: These are stable at -20°C but reactive at RT).
-
-
Coupling Reaction:
-
Dissolve the ABB precursor (1.0 equiv) in anhydrous 1,4-dioxane or Ether.
-
Add the nucleophile (e.g., morpholine, piperidine, or functionalized aniline) (1.2 equiv).
-
-
Catalysis (Optional but Recommended):
-
For weak nucleophiles, add 10 mol% LiHMDS or a Lewis Acid (e.g., BF
OEt ). -
Note: Strong nucleophiles often react spontaneously at RT.
-
-
Reaction:
-
Stir at RT for 2–4 hours.
-
Checkpoint: NMR will show the disappearance of the characteristic high-field bridgehead protons of the bicyclobutane.
-
-
Purification:
-
Often requires only evaporation and filtration through a short silica plug, as the reaction is highly atom-economical.
-
Troubleshooting & Quality Control
NMR Diagnostics
The 2,6-diazaspiro[3.3]heptane core has a distinct NMR signature.
- H NMR: Look for two distinct sets of doublets (or singlets if symmetric) in the 3.5–4.5 ppm range. The rigidity of the ring often makes geminal protons magnetically non-equivalent if there is a chiral center nearby.
- C NMR: The quaternary spiro-carbon usually appears around 35–45 ppm.
Common Failure Modes
-
Problem: Low yield / Polymer formation.
-
Solution: Increase dilution factor (Protocol A). Ensure dropwise addition of base.
-
-
Problem: Incomplete cyclization (Monochloro intermediate remains).
-
Solution: Increase temperature to 90°C or switch solvent to DMF. Check quality of
-BuOK (it absorbs moisture rapidly).
-
References
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. (Accessed 2025).[2][3][4] Describes the practical reductive amination and cyclization routes.
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. (2025).[3] Details the synthesis of the building block and its utility in drug discovery.
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. (2024). Discusses the strain-release methodology from azabicyclo[1.1.0]butane.
-
Intramolecular trapping of spiro radicals. Chemical Science (RSC). (2023). Provides context on radical-mediated spirocyclization mechanisms.
Sources
Use of diazaspiro intermediates in the synthesis of Angiotensin II receptor antagonists
Executive Summary
This guide details the strategic utilization of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (herein referred to as the "Diazaspiro Intermediate") in the industrial synthesis of Irbesartan.[1][2][3][4] Unlike other Angiotensin II Receptor Blockers (ARBs) that utilize a linear imidazole backbone, Irbesartan features a unique spiro-cyclopentane ring. This structural motif enhances lipophilicity and receptor binding affinity but introduces specific synthetic challenges, particularly regarding regioselective N-alkylation and the stability of the spiro-cycle during tetrazole formation.
This protocol focuses on the Convergent Synthesis Strategy , decoupling the construction of the spiro-cycle from the biphenyl coupling. This approach maximizes yield, minimizes mutagenic azido impurities, and avoids the use of toxic organotin reagents common in legacy protocols.
Retrosynthetic Analysis & Strategy
The synthesis is best understood by disconnecting the N1-C bond between the diazaspiro ring and the biphenyl moiety.
Strategic Disconnections
-
The Coupling: N-alkylation of the Diazaspiro heterocycle with 4'-(bromomethyl)-2-cyano-biphenyl.
-
The Core: Construction of the spiro-imidazolinone ring via the Bucherer-Bergs reaction or amino-acid cyclization.
-
The Pharmacophore: Transformation of the nitrile group to the tetrazole ring (post-coupling).
Figure 1: Retrosynthetic breakdown of Irbesartan, highlighting the Diazaspiro intermediate as the primary heterocyclic building block.
Module A: Synthesis of the Diazaspiro Intermediate
Target Compound: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS: 151257-01-1
The stability of the spiro-ring is derived from the quaternary carbon at the 5-position of the imidazolinone. The preferred route utilizes 1-aminocyclopentanecarboxylic acid (ACPC) to avoid the handling of free cyanide in late stages.
Protocol A1: Cyclization via Valerimidate
This method avoids the harsh dehydration conditions of the valeryl chloride route, reducing tar formation.
Reagents:
-
1-Aminocyclopentanecarboxylic acid (ACPC)
-
Ethyl valerimidate hydrochloride
-
Solvent: Methanol / Xylene
Step-by-Step Procedure:
-
Preparation: Charge a glass-lined reactor with Methanol (5.0 vol) and ACPC (1.0 eq).
-
Basification: Add NaOH (1.1 eq) slowly at 0–5°C to form the sodium salt of ACPC. Stir for 30 mins.
-
Addition: Add Ethyl valerimidate hydrochloride (1.2 eq) portion-wise, maintaining temperature <10°C.
-
Cyclization: Warm the mixture to reflux (65°C) and stir for 6–8 hours. The reaction proceeds via an amidine intermediate which spontaneously cyclizes.
-
Solvent Swap: Distill off Methanol under reduced pressure. Add Xylene (4.0 vol) and water.
-
Isolation: Separate the aqueous layer. Wash the organic layer with brine. Cool the Xylene layer to 0–5°C to crystallize the Diazaspiro product.
-
Drying: Filter and dry at 50°C.
-
Expected Yield: 85–90%
-
Purity (HPLC): >98.5%
-
Module B: Regioselective N-Alkylation
Critical Quality Attribute (CQA): Regioselectivity. The Diazaspiro ring has two nitrogen atoms. N1-alkylation yields the active drug precursor. N3-alkylation yields a difficult-to-remove impurity.[6]
Mechanism: The N1 proton is more acidic (pKa ~14) than the N3 proton. However, steric hindrance at the spiro-junction can influence the attack. Using a Phase Transfer Catalyst (PTC) in a biphasic system enhances N1 selectivity over homogenous conditions (e.g., NaH/DMF).
Protocol B1: PTC-Mediated Coupling
Reagents:
-
Diazaspiro Intermediate (from Module A)[2]
-
4'-(bromomethyl)-2-cyano-biphenyl (1.05 eq)
-
Base: KOH (powdered) or NaOH (30% aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Toluene (Green alternative to DMF)
Step-by-Step Procedure:
-
Charge: In a reactor, suspend the Diazaspiro intermediate (1.0 eq) and TBAB (0.05 eq) in Toluene (8 vol).
-
Base Addition: Add KOH (2.0 eq) and stir at 25°C for 30 minutes.
-
Electrophile Addition: Slowly add a solution of 4'-(bromomethyl)-2-cyano-biphenyl in Toluene over 1 hour. Note: Slow addition favors the thermodynamic N1 product.
-
Reaction: Heat to 50–60°C and stir for 4–6 hours. Monitor by HPLC.
-
Target: <1.0% unreacted Spiro.[6]
-
-
Quench: Add water (5 vol) to dissolve inorganic salts. Separate phases.
-
Workup: Wash organic phase with 1N HCl (to remove unreacted traces of spiro amine) followed by brine.
-
Crystallization: Concentrate Toluene to 2 vol, cool to 0°C. Filter the "Cyano-Irbesartan" intermediate.
Module C: Tetrazole Formation (The "Click" Step)
Safety Warning: Traditional routes use Tributyltin azide (toxic, persistent pollutant). This protocol uses a Zinc-catalyzed or Amine-salt catalyzed cycloaddition, which is safer and environmentally superior.
Protocol C1: Zinc-Catalyzed Cycloaddition
Reagents:
-
Cyano-Irbesartan Intermediate[6]
-
Sodium Azide (NaN3) (Caution: High Energy)[7]
-
Zinc Chloride (ZnCl2) or Triethylamine Hydrochloride (TEA·HCl)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Toluene/DMF mix
Step-by-Step Procedure:
-
Setup: Charge Cyano-Intermediate (1.0 eq), NaN3 (2.5 eq), and ZnCl2 (1.5 eq) into Toluene/DMF (10:1).
-
Why Zinc? Zn(II) coordinates with the nitrile, activating it for the azide attack, stabilizing the transition state without organotin.
-
-
Reaction: Heat to 110–120°C. Stir for 12–18 hours.
-
Safety: Ensure reactor is vented through a scrubber (NaOH) to trap any Hydrazoic acid (HN3).
-
-
Quench: Cool to 40°C. Add water slowly. Adjust pH to 12 with NaOH to solubilize the tetrazole (as the Na-salt) and remove Zinc as Zn(OH)2 precipitate (filtration required) or keep Zinc in solution if using acidic workup first.
-
Preferred Workup: Filter Zn salts. Acidify filtrate with 3N HCl to pH 3.5–4.0 to precipitate Irbesartan.
-
-
Purification: Recrystallize from Ethanol/Water (95:5).
Process Control & Visualization
Process Flow Diagram
The following diagram illustrates the optimized workflow, identifying Critical Process Parameters (CPPs) at each stage.
Figure 2: Integrated process flow for Irbesartan synthesis, segmented by reaction modules.
Impurity Profile & Troubleshooting
Common issues encountered during the use of diazaspiro intermediates.
| Impurity / Issue | Origin | Control Strategy |
| N3-Isomer | Regio-isomer during Module B (Alkylation). | Use non-polar solvent (Toluene) with PTC. Avoid highly polar solvents like DMSO which favor charge separation and N3 attack. |
| Azido Impurity (AZBT) | Unreacted azide reacting with alkyl halide traces. | Ensure complete consumption of bromomethyl-biphenyl in Module B before proceeding to Module C. |
| Amide Impurity | Hydrolysis of Nitrile in Module C (instead of Tetrazole). | Ensure anhydrous conditions during the start of Module C. Avoid excessive basicity during workup. |
| Spiro-Dimer | Self-condensation of Diazaspiro. | Maintain strict stoichiometry of valerimidate; remove excess base before high-temp steps. |
References
-
Sanofi. (1991). N-substituted heterocyclic derivatives, their preparation and pharmaceutical compositions containing them. US Patent 5,270,317.[6][8] Link
-
Reddy, A. V., et al. (2011).[3] An improved and efficient synthesis of Irbesartan, an antihypertensive drug.[3][5][9] ACG Publications. Link
-
Zhejiang Huahai Pharmaceutical. (2005). Process for the preparation of highly pure irbesartan.[4][6][8] WO Patent 2005/051943.[6] Link
-
Kumar, A., et al. (2023). An overview and discussion of azido impurities and their risk assessments in drug substances. Journal of Chemical Health Risks. Link
-
Venkataraman, S., et al. (2011). Process for the preparation of irbesartan.[2][3][4][6][7][8][9][10][11] US Patent 8,080,670.[6] Link
Sources
- 1. raco.cat [raco.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Process For The Preparation Of Carcinogenic Azido Impurities Free [quickcompany.in]
- 6. US8080670B2 - Process for the preparation of irbesartan - Google Patents [patents.google.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. WO2005051943A1 - Processes for the preparation of highly pure irbesartan - Google Patents [patents.google.com]
- 9. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Novel Catalysts in Spiro-Imidazolone Synthesis
Introduction: The Significance of Spiro-Imidazolones and the Quest for Catalytic Efficiency
Spiro-imidazolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique three-dimensional spirocyclic architecture, which features a common atom shared by two rings, imparts conformational rigidity and novel pharmacological properties. These structures are found in a variety of biologically active natural products and synthetic molecules, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.
The synthesis of these complex scaffolds, however, presents a considerable challenge to synthetic chemists. The construction of the spirocyclic core, often containing a quaternary stereocenter, demands high levels of chemo-, regio-, and stereoselectivity. Consequently, the development of novel and efficient catalytic systems is a paramount objective in this field. This guide provides an in-depth exploration of modern catalytic strategies for spiro-imidazolone synthesis, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind catalyst selection, experimental design, and the practical execution of these transformative reactions.
Catalyst Design and Selection: A Mechanistic-Driven Approach
The choice of catalyst is the cornerstone of a successful spiro-imidazolone synthesis. The selection process should be guided by a thorough understanding of the reaction mechanism and the desired molecular architecture. Modern approaches can be broadly categorized into metal-catalyzed, organocatalyzed, and, in some instances, catalyst-free methodologies.
1. Transition-Metal Catalysis: Harnessing the Power of C-H Activation and Annulation
Transition metals, particularly rhodium and palladium, have emerged as powerful catalysts for constructing spirocyclic frameworks through C-H bond activation and annulation strategies.[1] These methods offer an atom-economical and efficient route to complex polycyclic systems in a single step.[1]
A notable example is the Rh(III)-catalyzed C-H functionalization between 2H-imidazoles and difluoromethylene alkynes, which provides a direct pathway to fluorovinyl spiro-[imidazole-indene] skeletons.[2][3] This protocol is particularly valuable for introducing fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]
Logical Workflow for Transition-Metal Catalyzed Spiro-Imidazolone Synthesis
Sources
Unlocking the Spirocyclic Advantage: Screening Protocols for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Libraries
[1]
Executive Summary & Scientific Rationale
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the core pharmacophore of Irbesartan , a potent Angiotensin II receptor antagonist (Bernhart et al., 1993).[1][2] However, restricting this scaffold solely to cardiovascular targets underestimates its potential.[3]
The spirocyclic fusion of the cyclopentane and imidazolone rings confers inherent structural rigidity and high fraction of sp3-hybridized carbons (
This guide provides a dual-stream screening strategy for libraries based on the 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one core:
Library Preparation & Quality Control
Before screening, the library must be formatted to ensure data integrity.[3] The rigidity of spiro-compounds can sometimes lead to solubility challenges in aqueous buffers despite good DMSO solubility.[4]
Solubilization Protocol
-
Stock Concentration: 10 mM in 100% DMSO (anhydrous).
-
Storage: -20°C in Matrix tubes with septum caps to prevent hydration.
-
QC Check: Randomly select 5% of the library for LC-MS verification.
-
Acceptance Criteria: Purity > 95%; Identity confirmed by [M+H]+ peak.
-
Acoustic Dispensing (Echo®)
We recommend acoustic liquid handling to minimize compound waste and eliminate tip-based contamination.[4]
Stream A: Target-Based Screen (GPCR Antagonism)[1][3]
Target: Angiotensin II Receptor Type 1 (AT1).[3][1]
Method: FLIPR® Calcium Mobilization Assay.
Rationale: The 2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one core mimics the C-terminal histidine residue of Angiotensin II.[4] This assay detects antagonists that block AngII-induced intracellular
Assay Principle[1]
-
Cells: CHO-K1 cells stably expressing human AGTR1 (AT1 receptor) and G
16 (to couple the receptor to the PLC- calcium pathway).[4] -
Detection: Fluo-4 AM or Calcium 6 dye (Molecular Devices).[4]
Step-by-Step Protocol
| Step | Action | Critical Parameter |
| 1. Cell Plating | Seed 10,000 cells/well in 25 µL growth medium. Incubate O/N at 37°C/5% CO2. | Confluence must be 85-90% at assay time.[4] |
| 2. Dye Loading | Add 25 µL of 2X Calcium 6 dye loading buffer containing 2.5 mM Probenecid.[3] | Probenecid inhibits anion exchange, keeping dye inside cells.[3][1] |
| 3. Incubation | Incubate 1 hour at 37°C, then 15 min at RT. | Equilibration to RT reduces "edge effects" during reading. |
| 4. Compound Addition | Add 10 µL of 5X compound library (final conc. 10 µM). Incubate 15 min. | Monitor for auto-fluorescence of library compounds.[4] |
| 5. Agonist Challenge | On FLIPR/FDSS: Inject 12.5 µL of 5X Angiotensin II (EC80 concentration). | Read Kinetic: 1 sec intervals for 60 sec, then 3 sec intervals for 120 sec. |
Data Analysis (Antagonist Mode)
Calculate % Inhibition relative to controls:
Stream B: Phenotypic Screen (Cytotoxicity/Antiproliferative)[1][2][3]
Target: General Cell Viability (Cancer vs. Normal). Method: Resazurin Reduction Assay (AlamarBlue).[3][1] Rationale: Spiro-hydantoin derivatives have shown activity against various carcinoma lines (HepG2, HCT116) by disrupting microtubule dynamics or inhibiting specific kinases (Al-Blewi et al., 2018).[1]
Step-by-Step Protocol
-
Seeding: Dispense 3,000 cells/well (e.g., HeLa or HepG2) in 40 µL media. Incubate 24h.
-
Treatment: Pin-transfer 100 nL of library compounds (10 mM stock) into assay plates. Final conc: ~25 µM.[3]
-
Exposure: Incubate for 48 hours at 37°C.
-
Detection: Add 10 µL of 440 µM Resazurin solution (in PBS).
-
Development: Incubate 1-4 hours. Viable cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).[4][3][1]
-
Read: Excitation 530-560 nm / Emission 590 nm.[4]
Visualizations & Workflows
Screening Logic Flow
The following diagram illustrates the decision matrix for prioritizing hits from the library.
Caption: Decision matrix for parallel screening streams. Stream A targets specific receptor modulation, while Stream B identifies broad antiproliferative agents.[3][1]
Mechanistic Pathway (Angiotensin II Signaling)
Understanding the target biology is crucial for interpreting Stream A results.[3][1]
Caption: Mechanism of Action for Stream A. Library compounds compete with Angiotensin II for the AT1 receptor, preventing the Gq-mediated Calcium release cascade.[4][1]
Data Analysis & Hit Selection Criteria
To ensure statistical rigor, the following metrics must be calculated for every plate.
Z-Factor (Z')
A measure of assay window and robustness.[4]
-
Target: Z' > 0.5 is required for a valid HTS run.[3]
-
Troubleshooting: If Z' < 0.5, check cell density uniformity or liquid handling precision (CV%).
Hit Classification
| Category | Criteria | Action |
| Active | > 50% Inhibition (Stream A) or < 50% Viability (Stream B)[4] | Retest in triplicate. |
| Promiscuous | Active in both streams or aggregates in buffer | Flag as PAINS (Pan-Assay Interference Compounds).[3][1] |
| Weak Active | 30-50% Activity | Archive; useful only for SAR expansion if primary hits fail.[4] |
References
-
Bernhart, C. A., et al. (1993).[3][1][2] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[3][2] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3][1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link[4][3]
-
Inglese, J., et al. (2007).[3][1][5] "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479.[3] Link[4][3]
-
Al-Blewi, F. F., et al. (2018).[3][1] "Design and Synthesis of Novel Spiro-Hydantoin Derivatives with Potential Anticancer Activity." ChemistrySelect, 3(23), 6331-6338.[3] Link[4][3]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[3][1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[3] Link[4][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 3. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetr… [cymitquimica.com]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the production of the antihypertensive drug Irbesartan.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis. Our aim is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
I. Synthetic Workflow Overview
The traditional and most established synthetic route to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one begins with cyclopentanone and proceeds through three key transformations: hydrolysis of an α-aminonitrile, acylation of the resulting amino acid, and a final intramolecular cyclization.[2][3] Each step presents unique challenges and opportunities for optimization.
Caption: General synthetic workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Hydrolysis of 1-Aminocyclopentanecarbonitrile
Q1: My hydrolysis of 1-aminocyclopentanecarbonitrile to 1-aminocyclopentanecarboxylic acid is slow or incomplete. How can I improve the conversion?
A1:
-
Scientific Rationale: The hydrolysis of nitriles to carboxylic acids, particularly α-aminonitriles, can be a sluggish reaction.[4] The reaction proceeds through an amide intermediate, and forcing the reaction to completion requires carefully optimized conditions. Alkaline hydrolysis is often preferred for this substrate.[3]
-
Troubleshooting Steps:
-
Choice of Base: While sodium hydroxide or potassium hydroxide can be used, an improved process specifies the use of various alkalis including Ba(OH)₂, KOH, NaOH, Mg(OH)₂, KHCO₃, K₂CO₃, and sodium alkoxide.[3] Barium hydroxide, in particular, can be effective in driving the hydrolysis to completion.[5]
-
Solvent System: A mixed solvent system of a C1-C5 lower alcohol and water is recommended.[3] The alcohol helps to solubilize the organic starting material, while water is necessary for the hydrolysis. The volume ratio of alcohol to water can be varied from 1:9 to 9:1.[3] Experimenting with this ratio can significantly impact the reaction rate.
-
Temperature: If the reaction is slow at room temperature, consider moderately heating the reaction mixture. A patent suggests that for a similar hydrolysis, heating to around 80°C can be beneficial.
-
Monitoring the Reaction: The disappearance of the starting material and the formation of the amino acid can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Q2: I am observing the formation of side products during the hydrolysis. What are they and how can I avoid them?
A2:
-
Scientific Rationale: A common side reaction in the hydrolysis of α-aminonitriles is the retro-Strecker reaction, where the aminonitrile reverts to the starting aldehyde (or ketone, in this case, cyclopentanone), ammonia, and cyanide, especially under harsh conditions.[6] Incomplete hydrolysis can also leave the intermediate amide as an impurity.
-
Troubleshooting Steps:
-
Controlled Temperature: Avoid excessive temperatures that can promote the retro-Strecker reaction. A gentle reflux or heating at a controlled temperature is advisable.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion to minimize the presence of the intermediate amide. Monitor the reaction progress closely.
-
pH Control: Maintaining a sufficiently alkaline pH is crucial. The concentration of the base should be adequate to drive the reaction forward and neutralize any acidic byproducts.
-
Step 2: Acylation of 1-Aminocyclopentanecarboxylic Acid
Q3: The yield of my acylation reaction with valeryl chloride is low, and I suspect side reactions.
A3:
-
Scientific Rationale: The acylation of amino acids with highly reactive acyl chlorides can sometimes lead to over-acylation or other side reactions.[7] The primary amino group is a strong nucleophile and should readily react with valeryl chloride.[8]
-
Troubleshooting Steps:
-
Control of Stoichiometry: Use a slight excess of valeryl chloride to ensure complete conversion of the amino acid, but avoid a large excess which can lead to side reactions and purification challenges.
-
Temperature Control: The reaction of an amine with an acyl chloride is typically exothermic.[9] An improved process suggests cooling the reaction mixture to below -10°C before the dropwise addition of valeryl chloride.[3] This helps to control the reaction rate and minimize the formation of byproducts.
-
Base: The presence of a base is necessary to neutralize the HCl generated during the reaction.[9] Triethylamine is a common choice. In an integrated process where the hydrolysis product is not isolated, the excess base from the previous step can catalyze the acylation.[3]
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (valeric acid in this case).[9] Ensure that your solvent and glassware are dry.
-
Q4: I am concerned about the potential for di-acylation. How can I prevent this?
A4:
-
Scientific Rationale: While the primary amine is the most nucleophilic site, under forcing conditions or with a large excess of the acylating agent, the carboxylate group could potentially be acylated to form a mixed anhydride, which is a form of over-activation.[7]
-
Troubleshooting Steps:
-
Controlled Addition of Acyl Chloride: Add the valeryl chloride slowly and in a controlled manner to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Optimized Reaction Temperature: As mentioned, maintaining a low temperature during the addition of valeryl chloride is crucial.
-
Work-up Procedure: A proper aqueous work-up will hydrolyze any unstable mixed anhydride byproducts back to the carboxylic acid.
-
Step 3: Cyclization to Form the Spiro-Compound
Q5: My cyclization reaction to form the spiro-compound is not going to completion, resulting in a low yield.
A5:
-
Scientific Rationale: The final step is an intramolecular cyclization to form the spiro-aminal. This reaction requires a base to facilitate the deprotonation and subsequent nucleophilic attack. The choice of base and solvent system is critical for the efficiency of this step.
-
Troubleshooting Steps:
-
Catalyst: An improved process patent specifically highlights the use of barium hydroxide (Ba(OH)₂) as a catalyst for this cyclization.[3] Ba(OH)₂ is a strong base and is used in various organic reactions, including aldol condensations and ester hydrolysis.[5][10] Its use here likely promotes the intramolecular condensation efficiently. The patent specifies a concentration of 2-3.5 mol/L of Ba(OH)₂.[3]
-
Solvent System: A mixed solvent of n-butanol and water is recommended, with a volume ratio of n-butanol to water between 7:3 and 9:1.[3] The organic solvent helps to solubilize the starting material, while the presence of water may be crucial for the catalytic activity of the base.
-
Temperature: The reaction is typically carried out at an elevated temperature to drive the cyclization. Refluxing the reaction mixture is a common practice.
-
Water Removal: In some cyclization reactions, the removal of water can drive the equilibrium towards the product. While the recommended solvent system contains water, the use of a Dean-Stark trap could be explored if incomplete conversion is a persistent issue, although this would be a deviation from the patented procedure.
-
Q6: I am observing a significant amount of an impurity in my final product after cyclization.
A6:
-
Scientific Rationale: The patent for the improved process mentions that the use of the n-butanol-water-barium hydroxide system reduces the formation of a specific by-product.[3] While the structure of this by-product is not detailed, it is likely a result of an alternative reaction pathway, such as intermolecular condensation or decomposition of the starting material under the reaction conditions.
-
Troubleshooting Steps:
-
Adherence to Optimized Conditions: Closely follow the recommended catalyst, solvent system, and temperature from the optimized protocol to minimize the formation of this by-product.
-
Purification: If impurities are present, purification by column chromatography or recrystallization may be necessary. For basic heterocyclic compounds, streaking on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[11]
-
Caption: Troubleshooting logic for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the spirocyclic core in the biological activity of molecules like Irbesartan?
A1: The spirocyclic core provides a rigid, three-dimensional scaffold that can orient substituents in a specific spatial arrangement. This is crucial for the molecule's interaction with its biological target, in the case of Irbesartan, the angiotensin II receptor.
Q2: Can I use a different acylating agent instead of valeryl chloride?
A2: Yes, it is possible to use other acylating agents to synthesize analogs of this spiro-compound. For example, using a different acyl chloride would result in a different alkyl or aryl group at the 2-position of the final product. This can be a strategy for generating a library of related compounds for structure-activity relationship (SAR) studies.[12]
Q3: Are there alternative synthetic routes to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A3: Yes, alternative routes have been developed, for instance, starting from glycine methyl ester.[13] These routes may offer advantages in terms of cost-effectiveness and avoidance of toxic reagents like cyanides.[2] However, the traditional route from cyclopentanone remains a well-established and high-yielding method.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
1-Aminocyclopentanecarbonitrile: This starting material is a cyanide derivative and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Valeryl Chloride: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases: Strong bases like NaOH, KOH, and Ba(OH)₂ are corrosive. Handle them with care to avoid skin and eye contact.
-
Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Q5: How do I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the amide.[11]
| Parameter | Traditional Route (via Spiro-compound) | Alternative Route (via Glycine Methyl Ester) |
| Key Intermediate | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Intermediate derived from Glycine Methyl Ester |
| Overall Yield | ~66% | ~54.2% (for the key intermediate) |
| Purity of Final Product | High, often not requiring column chromatography | 98.4% (for the key intermediate) |
| Key Raw Materials | Cyclopentanone, Valeryl Chloride | Glycine Methyl Ester, 1,4-Dibromobutane |
| Use of Toxic Reagents | May use tributyltin azide in subsequent steps | Avoids the use of highly toxic cyanide |
| Number of Steps | Multi-step synthesis | 4 steps to the key intermediate |
This table provides a comparative overview of the traditional and an alternative synthetic route. Data is compiled from various sources for illustrative purposes.[2][13]
IV. Experimental Protocols
Improved Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Adapted from CN1194971C)[3]
-
Hydrolysis: Under alkaline conditions, hydrolyze 1-aminocyclopentanecarbonitrile in a mixed solvent of a C1-C5 lower alcohol and water (volume ratio from 1:9 to 9:1) to obtain 1-aminocyclopentanecarboxylic acid.
-
Acylation: Without isolating the product from the previous step, cool the reaction mixture to below -10°C. Add valeryl chloride dropwise to the reaction mixture to produce N-valeryl-1-aminocyclopentanecarboxylic acid.
-
Cyclization: In a mixed solvent of n-butanol and water (volume ratio from 7:3 to 9:1), add Ba(OH)₂ as a catalyst. Heat the reaction mixture to effect cyclization and obtain 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
V. References
-
Previero, A., Barry, L. G., & Coletti-Previero, M. A. (1972). Chemoselective O-acylation of hydroxyamino acids with acyl chlorides in anhydrous trifluoroacetic acid. Biochimica et Biophysica Acta (BBA) - Protein Structure, 263(1), 1-7.
-
Wikipedia. (n.d.). Barium hydroxide. In Wikipedia. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en. BenchChem.
-
Singh, P., & Kumar, A. (2007). Synthesis and screening for acetylcholinesterase inhibitor activity of some novel 2-butyl-1,3-diaza-spiro[12][12]non-1-en-4-ones: derivatives of irbesartan key intermediate. Archiv der Pharmazie, 340(12), 645-650.
-
CN1194971C. (2005). Improved production process of 2-butyl-1,3-diaze spiro[12][12] nonane-1-ene-4-ketone. Google Patents.
-
Bodanszky, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
-
Sciencemadness. (2024, March 13). Barium hydroxide. Sciencemadness Wiki.
-
BenchChem. (2025). Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis. BenchChem.
-
Davis, C. R., & Stamos, D. P. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(15), 6147–6154.
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Slideshare. (2016, September 27). Side reaction in peptide synthesis.
-
Oreate AI. (2026, January 8). Understanding Barium Hydroxide: An Essential Base in Chemistry. Oreate AI Blog.
-
Quora. (2021, March 27). What is the use of barium hydroxide in the synthesis of cyclopentanone by decarboxylating adipic acid?
-
Aramendia, M. A., Borau, V., Jimenez, C., Marinas, J. M., & Roldan, R. (2006). Ba(OH)2 as the Catalyst in Organic Reactions‐Part VI Influence of Catalyst Structure and Basicity in the Alcohol Condensation of Acetone. Journal of Catalysis, 78(2), 188-195.
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.
-
Colacino, E., et al. (2021). Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning methods. RSC Mechanochemistry.
-
Wang, Y., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development, 26(9), 2657–2664.
-
Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
-
ResearchGate. (n.d.). A schematic showing the sequential thiolysis and hydrolysis of an... [Image].
-
PubChem. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Gandon, V., & Fensterbank, L. (Eds.). (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
-
St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS.
-
CA1084908A. (1979). Acylation of amino acids. Google Patents.
-
Kua, Y. L., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-17.
-
ACS Publications. (2025, May 15). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.
-
MDPI. (2019, November 8). Characterization and Optimization of the Alkaline Hydrolysis of Polyacrylonitrile Membranes. Polymers, 11(11), 1845.
-
Save My Exams. (2025, June 23). Acylation Mechanism.
-
Pearson. (2024, October 3). Reactions of Amino Acids: Acylation: Videos & Practice Problems.
-
ResearchGate. (2025, November 3). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
-
LGC Standards. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride.
-
Sigma-Aldrich. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
-
American Chemical Society. (n.d.). A new strategy for the synthesis of spiro ketals.
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition.
-
ResearchGate. (n.d.). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides.
-
ACS Publications. (2024, December 10). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Journal of the American Chemical Society.
-
Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6(1), 21536.
-
Washburn, L. C., Sun, T. T., Byrd, B. L., & Callahan, A. P. (1977). Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a potential agent for cancer detection. Journal of Nuclear Medicine, 18(8), 753-757.
-
PubMed. (2026, January 21). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid.
-
US8637647B2. (2014). Method of acylating a peptide or protein. Google Patents.
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
-
LePlae, P. R., Umezawa, N., Lee, H. S., & Gellman, S. H. (2001). An efficient route to either enantiomer of trans-2-aminocyclopentanecarboxylic acid. The Journal of Organic Chemistry, 66(16), 5629-5632.
-
ResearchGate. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
-
PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
-
National Institutes of Health. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC.
-
MDPI. (2025, March 29). Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides from Abalone. Marine Drugs, 23(4), 203.
-
ResearchGate. (2025, August 6). An Efficient and Convenient Procedure for Ester Hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barium hydroxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Synthesis and screening for acetylcholinesterase inhibitor activity of some novel 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-ones: derivatives of irbesartan key intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of spiro-imidazolones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for spiro-imidazolone synthesis. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges and common side reactions encountered in the lab. This resource provides in-depth troubleshooting, mechanistic explanations, and field-proven insights to help you optimize your synthetic routes, maximize yields, and ensure the integrity of your target compounds.
Section 1: Troubleshooting Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of spiro-imidazolones. The question-and-answer format is designed to help you quickly identify your problem and implement a validated solution.
Issue 1: Formation of Non-Spiro Isomers or Open-Chain Intermediates
Q: My reaction is yielding a significant amount of a non-spiro product or appears to be stalling at an intermediate stage. What are the likely causes?
A: This is one of the most common challenges in spirocyclization. The formation of a non-spiro product or the accumulation of an open-chain intermediate indicates that the crucial intramolecular cyclization step is either being outcompeted by an alternative reaction pathway or is kinetically unfavorable under the current conditions.
Causality Explained:
-
Solvent Effects: The choice of solvent can dramatically influence the reaction pathway. In multi-component reactions, protic solvents like ethanol may stabilize open-chain intermediates or facilitate alternative, non-spiro cyclizations. In contrast, acidic solvents like acetic acid can protonate key functional groups (e.g., an amino group on an intermediate), promoting the required conformation for nucleophilic attack to form the spiro center.[1]
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the approach of the nucleophile to the electrophilic carbon required for spiro-ring closure. This is particularly relevant in reactions involving sterically demanding amino acids or ketones.[2]
-
Electronic Effects: The electronic nature of your substrates is critical. Poorly nucleophilic amines or insufficiently electrophilic carbonyl groups can slow down the desired cyclization, allowing side reactions to occur. For example, coupling reactions with aniline functions of weak nucleophilic character have been observed to result in very low conversion.[2]
Q: How can I identify these unwanted products and intermediates?
A: A combination of chromatographic and spectroscopic methods is essential:
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress carefully. The appearance of a new spot that is not your starting material or desired product, or the persistence of an intermediate spot, is a key indicator.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. An open-chain intermediate will have a mass corresponding to the sum of the reactants minus any small molecules eliminated (like water). A non-spiro isomer will have the same mass as your desired product but will likely have a different retention time.
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectrum of an open-chain intermediate will show characteristic signals for the uncyclized portions of the molecule (e.g., -NH2 or -COOH protons that should have been consumed). A non-spiro product will have a distinct set of signals compared to the spiro-imidazolone, reflecting its different symmetry and chemical environment.
Q: What corrective actions can I take to favor the formation of the spiro-imidazolone?
A:
-
Solvent Screening: This is your first and most impactful variable. If you are using a protic solvent like ethanol or methanol, switch to an aprotic solvent (like dioxane, THF, or toluene) or an acidic one (like acetic acid) to see if it promotes the desired cyclization.[1]
-
Catalyst Optimization: If your reaction is acid-catalyzed, screen different acids (e.g., p-TSA, TFA, acetic acid). The catalyst can play a crucial role in activating the carbonyl group for the final ring-closing step.[3] For base-catalyzed reactions, screen organic bases (like DBU, BEMP) or inorganic bases (like K₂CO₃).
-
Temperature Adjustment: Increasing the reaction temperature can often provide the activation energy needed to overcome the barrier to cyclization. However, be cautious, as excessive heat can also promote decomposition or unwanted side reactions. A systematic temperature screen from room temperature up to the reflux temperature of the solvent is recommended.
-
Increase Reagent Concentration (Le Chatelier's Principle): For intramolecular reactions, running the reaction at a higher concentration can sometimes favor the desired cyclization over competing intermolecular side reactions.
Issue 2: Isomerization and Rearrangement Products
Q: I've isolated a product with the correct mass, but its spectroscopic data doesn't match the expected spiro-imidazolone. What could it be?
A: You are likely dealing with an isomer formed through a rearrangement reaction. A common example is the formation of a 6H isomer via a[4] hydrogen shift.[2] This is particularly prevalent in systems where an imine can tautomerize to a more stable conjugated system.
Causality Explained: The driving force for this rearrangement is often the formation of a more thermodynamically stable isomer. The[4] hydrogen shift can convert the initial kinetic product into a different, more stable ring system. This can be facilitated by trace amounts of acid or base and is often observed during prolonged reaction times or harsh workup conditions.
.dot
Caption: Competing pathways: desired cyclization vs. isomerization.
Q: How can I suppress the formation of these isomers?
A:
-
Modify the Substrate: The most effective method is to design the substrate to prevent the possibility of rearrangement. For instance, using disubstituted amino acids that lack the proton adjacent to the imine nitrogen can completely prevent the[4] hydrogen shift.[2]
-
Control Reaction Time: Monitor the reaction closely. The desired kinetic product may form first, and the rearranged thermodynamic product may accumulate over time. Quenching the reaction as soon as the starting material is consumed can minimize the formation of the isomer.
-
Purification Strategy: These isomers often have very similar physical properties, making them difficult to separate by standard flash chromatography.[2] Trituration with a specific solvent system (e.g., MTBE/hexanes) or recrystallization may be necessary to isolate the pure desired product.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of my starting materials, especially reactive intermediates like N-carboxyanhydrides (NCAs)? A1: It is absolutely critical. Impurities can act as catalysts for side reactions or participate in the reaction themselves, leading to a complex mixture of byproducts. For sensitive intermediates like NCAs, which are prone to hydrolysis, it is essential to use them freshly prepared or purified.[2] While some NCAs are reported to be stable enough for flash chromatography, it is best practice to use crude material immediately after confirming its formation.[2]
Q2: What are the best practices for monitoring these reactions to detect side products early? A2: High-frequency monitoring is key. For a new reaction, take an aliquot every 30-60 minutes for the first few hours, then every 2-4 hours. Use a combination of TLC and LC-MS. A co-spot on your TLC plate (a lane with your reaction mixture and a separate lane with your starting material and a combined spot of both) is crucial to accurately track the consumption of starting materials. LC-MS will give you the most definitive information on the formation of any products with unexpected masses.
Q3: My reaction is clean but shows very low conversion. What should I investigate? A3: Low conversion is typically due to insufficient activation or deactivation of reagents.
-
Weak Nucleophile/Electrophile: As mentioned, a weakly nucleophilic aniline or a sterically hindered ketone can prevent the reaction from proceeding.[2]
-
Catalyst Inefficiency: The chosen catalyst may not be strong enough. If a weak acid is not working, consider a stronger one.
-
Incorrect Temperature: Some reactions have a specific temperature threshold required for initiation. Ensure your reaction is at the optimal temperature.
-
Reagent Degradation: Ensure your reagents, especially any bases or moisture-sensitive compounds, have not degraded.
Section 3: Optimized Experimental Protocol
This protocol describes a solvent-controlled three-component synthesis of a spiro-oxindole pyrazolone derivative, highlighting critical steps to avoid the formation of the non-spiro byproduct. This method is adapted from procedures known to be sensitive to solvent choice.[1]
.dot
Caption: Workflow for spiro-oxindole pyrazolone synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL round-bottom flask, add the isatin derivative (1.0 mmol, 1.0 equiv), 2-amino-1,4-naphthoquinone (1.0 mmol, 1.0 equiv), and the pyrazolone derivative (1.0 mmol, 1.0 equiv).
-
Solvent Addition (Critical Step): Add glacial acetic acid (3 mL).
-
Scientist's Note: Acetic acid is used here specifically to promote the formation of the spiro product. Using ethanol under identical conditions would lead to the non-spiro isomer as the major product.[1] The acidic medium protonates the intermediate, facilitating the key intramolecular cyclization over competing pathways.
-
-
Reaction Execution: Equip the flask with a reflux condenser and a magnetic stir bar. Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4 hours, indicated by the consumption of the limiting starting material.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of warm ethanol (2 x 5 mL) to remove any residual starting materials or soluble impurities. Dry the purified product under vacuum. In most cases, this procedure yields the pure spiro-oxindole without the need for column chromatography.[1]
Section 4: Data Summary Table
| Side Product / Issue | Potential Cause(s) | Key Analytical Signature (¹H NMR / MS) | Primary Solution |
| Non-Spiro Isomer | Incorrect solvent choice (e.g., protic vs. acidic)[1] | MS: Same M+ as product. NMR: Different chemical shifts and coupling patterns. | Screen solvents (e.g., switch from EtOH to Acetic Acid). |
| Open-Chain Intermediate | Steric hindrance; low reaction temperature; poor nucleophile/electrophile.[2] | MS: M+ corresponds to summed reactants (-H₂O, etc.). NMR: Presence of unreacted functional group signals (e.g., -NH₂). | Increase temperature; use a more potent catalyst. |
| [4] H-Shift Isomer | Thermodynamic equilibration; prolonged reaction time; substrate structure.[2] | MS: Same M+ as product. NMR: Signals corresponding to a different conjugated system. | Modify substrate to block rearrangement; reduce reaction time. |
| Low Conversion | Reagent degradation; insufficient catalyst activity; steric hindrance.[2] | LC-MS: High percentage of remaining starting materials. | Use fresh reagents; screen stronger catalysts; redesign substrate. |
Section 5: References
-
Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. ACS Omega. Available at: [Link]
-
Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Scientific Reports. Available at: [Link]
-
Proposed mechanism of the formation of spiro[imidazole-4,3′-quinolin]ones. ResearchGate. Available at: [Link]
-
Synthesis of Spiro-imidazole-4(2H)-ones via a Cascade Aza-Mannich/Cyclocondensation Reaction Using N-Unprotected Ketimines with α-Ketoamides. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to enhance your experimental success by explaining the causality behind key procedural steps, ensuring a more intuitive and efficient process.
Overview of the Synthetic Pathway
The synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and established route begins with cyclopentanone and proceeds through the formation of a key N-acetylated amino acid intermediate, which is then cyclized.
Caption: Decision workflow for troubleshooting low product yield.
Question 2: The reaction stalls, and TLC/LCMS analysis shows both starting material and product. How can I drive the reaction to completion?
Answer: A stalled reaction, particularly in the cyclization step, points directly to an unfavorable equilibrium or insufficient activation energy.
-
For the Cyclization Step: As mentioned, water removal is paramount. If you are already using a Dean-Stark trap, consider adding a fresh portion of a dehydrating agent (like molecular sieves) to the reaction mixture. Alternatively, increasing the temperature may be necessary, but this should be done cautiously in small increments (5-10 °C) while monitoring for product decomposition.
-
For the Acylation Step: If acylation is stalling, it may be due to insufficient base to neutralize the HCl or acetic acid by-product. This can protonate the starting amine, rendering it non-nucleophilic. Add an additional equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) and monitor the reaction.
Category B: Impurity and Side Product Formation
Question 1: I observe a major by-product during the final cyclization step. What is it likely to be and how can it be avoided?
Answer: The most probable side product during a heat-driven cyclization is an intermolecularly condensed dimer or oligomer.
-
Causality: This occurs when one molecule of N-acetyl-1-aminocyclopentanecarboxylic acid reacts with another, instead of cyclizing internally. This is favored at high concentrations.
-
Solution: Employ the principle of high dilution. Perform the cyclization step by adding the N-acetylated intermediate slowly via a syringe pump to a large volume of refluxing solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular reaction pathway over the intermolecular one.
Question 2: My final product is an oil or is difficult to crystallize. What purification strategies do you recommend?
Answer: While direct crystallization is ideal for large-scale production, challenging purifications often require chromatography.
-
Column Chromatography: For laboratory scale, silica gel column chromatography is a reliable method. A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or acetone is typically effective. Monitor fractions by TLC to isolate the pure product.
-
Crystallization: If you must crystallize, perform a thorough solvent screen. Test small aliquots of your crude product in various solvent systems (e.g., ethyl acetate/hexane, acetone/water, isopropanol). Sometimes, adding a seed crystal from a previously purified batch can induce crystallization. Ensure any residual acidic or basic impurities are removed with a mild aqueous wash before attempting crystallization, as these can inhibit crystal formation.
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base in the acylation step? A1: It is very important. The base serves two purposes: to deprotonate the amine for initial nucleophilic attack and to neutralize the acid by-product. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal because it is non-nucleophilic and will not compete with the substrate in reacting with the acetyl chloride. Using a base like sodium hydroxide could lead to hydrolysis of the acetyl chloride.
Q2: Can I use different solvents for the reactions? A2: Solvent choice is critical for managing reactivity and solubility. For the acylation step, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable as they do not react with the acylating agent. For the cyclization, a high-boiling aprotic solvent like toluene or xylene is preferred to facilitate the removal of water via azeotropic distillation.
Q3: What are the expected spectroscopic characteristics of the final product? A3: For 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, you should expect:
-
¹H NMR: A singlet for the methyl group (CH₃) around 2.0-2.3 ppm. Multiplets for the cyclopentane ring protons. A broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon (C=O) around 170-180 ppm and the imine carbon (C=N) around 160-170 ppm. A signal for the methyl carbon around 20-25 ppm, and signals for the spiro carbon and cyclopentane carbons.
-
Mass Spec (ESI+): A clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₁₂N₂O, MW = 152.19).
Optimized Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-1-aminocyclopentanecarboxylic Acid (Intermediate D)
This protocol assumes you have already synthesized 1-aminocyclopentanecarboxylic acid (Compound C) via the Strecker synthesis and subsequent hydrolysis. [1][2]
| Reagent/Parameter | Quantity (for 10g scale) | Notes |
|---|---|---|
| 1-Aminocyclopentanecarboxylic Acid | 10.0 g (77.4 mmol) | Must be thoroughly dried. |
| Dichloromethane (DCM), Anhydrous | 200 mL | |
| Triethylamine (TEA) | 23.5 mL (169 mmol, 2.2 eq) | |
| Acetyl Chloride | 6.1 mL (85.1 mmol, 1.1 eq) | Add dropwise. Highly corrosive and moisture-sensitive. |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Procedure:
-
Suspend 1-aminocyclopentanecarboxylic acid in 200 mL of anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine and stir for 15 minutes.
-
Slowly add acetyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM with 1% acetic acid) until the starting amino acid is consumed.
-
Upon completion, cool the mixture back to 0 °C and slowly quench with 100 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel. The product may precipitate or remain in the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or recrystallized from a suitable solvent like ethyl acetate/hexane.
Protocol 2: Cyclization to 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (Final Product E)
| Reagent/Parameter | Quantity (for 10g scale) | Notes |
| N-Acetyl-1-aminocyclopentanecarboxylic Acid | 10.0 g (58.4 mmol) | Must be thoroughly dried. |
| Toluene | 300 mL | |
| p-Toluenesulfonic acid (p-TSA) | ~0.5 g (catalytic) | Optional acid catalyst. |
| Reaction Temperature | Reflux (~111 °C) | |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS. |
Procedure:
-
Set up a flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Add N-acetyl-1-aminocyclopentanecarboxylic acid and a catalytic amount of p-TSA to 300 mL of toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material. This can take 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 50 mL) to remove the acid catalyst, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.
References
- Bernhart C.A., Perreaut P.M., Ferrari B.P., et al. (1993). A New Series of Potent, Orally Active, Nonpeptide Angiotensin II Receptor Antagonists. J Med Chem, 36(22):3371–3380.
- BenchChem. (2025). Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en.
- Technical Disclosure Commons. (2024). Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl) benzenesulfonamide and its intermediates.
- Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en.
- Wang, X., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. ACS Omega, 7(32), 28275–28281.
-
Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [3][3]nonane-1-ene-4-ketone. Available at:
- Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.
- Marinov, M., et al. (2013). Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro [imidazolidine-4,1'-naphthalene]-2,5-dione and its N-substituted Derivatives. Acta Chimica Slovenica, 61(2), 420-424.
Sources
Purification challenges of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Technical Support Center: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Internal Reference: Irbesartan Spiro Intermediate (ISI-04)
Welcome to the Scientific Support Hub
User Role: Senior Application Scientist Subject: Troubleshooting Purification & Isolation of CAS 138402-05-8 Status: Active Support
This guide addresses the technical bottlenecks in synthesizing and purifying 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (hereafter referred to as the Spiro Intermediate ). As the critical pharmacophore for Irbesartan and Sparsentan, the purity of this spirocycle directly dictates the yield and impurity profile of the final API.
Part 1: The Core Challenge – Impurity Dynamics
The primary difficulty in purifying the Spiro Intermediate is not just separation, but stability . The imidazoline ring is thermodynamically sensitive to hydrolysis, particularly in the presence of strong acids or bases when water is present.
Visualizing the Failure Mode
The following diagram illustrates the synthesis pathway and the critical "Hydrolysis Trap" that users frequently encounter during workup.
Caption: The reversible nature of the imidazoline ring formation. Exposure to aqueous acid/base during workup can revert the target Spiro compound into the Ring-Opened Diamide impurity.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #409: "My product is oiling out and contains 5-8% of the ring-opened impurity."
Diagnosis: This is the most common issue. The "ring-opened impurity" (the diamide) is formed when the cyclization is incomplete or when the workup is too wet/acidic. The Spiro Intermediate is hygroscopic and tends to oil out if residual solvents (like n-butanol or toluene) are not strictly controlled.
Technical Resolution: You must shift from a "solvent evaporation" method to a controlled pH crystallization .
Protocol: The "Toluene/Heptane" Rescue
-
Reaction Check: Ensure the cyclization (typically in n-butanol or xylene) is complete by HPLC. If >2% linear amide remains, continue reflux with a Dean-Stark trap to remove water.
-
Workup:
-
Distill off the reaction solvent (e.g., n-butanol) under vacuum to a thick residue.
-
Crucial Step: Dissolve the residue in Toluene (approx. 3-4 volumes).
-
Wash with 5% NaHCO₃ (aq) to remove unreacted acid, but keep contact time short (<15 mins) to prevent hydrolysis.
-
Separate phases immediately. Dry the organic layer with anhydrous Na₂SO₄.
-
-
Crystallization:
-
Concentrate the toluene layer to ~2 volumes.
-
Slowly add n-Heptane (anti-solvent) at 50°C until turbidity is observed.
-
Cool gradually to 0-5°C. The Spiro Intermediate should crystallize as a white/off-white solid.
-
Why this works: Toluene solubilizes the Spiro compound but rejects the polar linear impurities. Heptane forces the lattice formation, preventing the "oiling out" associated with aqueous precipitations.
Ticket #512: "High HPLC background noise and peak tailing."
Diagnosis: The Spiro Intermediate contains basic nitrogen atoms (imidazoline ring). Standard C18 methods often fail because the basic nitrogen interacts with silanol groups on the column stationary phase, causing tailing.
Technical Resolution: You need a buffered mobile phase with ion-pairing capabilities or high pH stability.
Recommended Analytical Method (HPLC)
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150mm, 5µm |
| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%->60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Spiro ring absorption) & 254 nm |
Expert Note: The addition of Triethylamine (TEA) is non-negotiable. It acts as a "sacrificial base," blocking the silanol sites on the column so your Spiro compound elutes with a sharp, symmetrical peak.
Ticket #603: "Can I use the HCl salt instead of the free base?"
Diagnosis: Users often ask this to improve stability. The HCl salt (CAS 151257-01-1) is indeed more stable to oxidation and less hygroscopic than the free base.
Technical Resolution: Yes, conversion to the hydrochloride salt is a valid purification strategy, especially if the free base is colored or impure.
Salt Formation Protocol:
-
Dissolve the crude Spiro free base in Ethyl Acetate or Isopropyl Alcohol (IPA) .
-
Cool to 0-5°C.
-
Purge with dry HCl gas or add HCl in dioxane/ether dropwise.
-
Warning: Do not use aqueous HCl. Water will drive the equilibrium back toward the ring-opened hydrolysis product.
-
Filter the white precipitate. The melting point should be >240°C.
Part 3: Decision Logic for Purification
Use this flow to determine the correct purification route based on your current crude purity.
Caption: Decision matrix for processing crude reaction mixtures. Prioritize dehydration (cyclization) before attempting color removal.
References
-
Sartan Synthesis & Impurities:Synthesis and characterization of Irbesartan impurities. (Identifies the hydrolysis product and spiro-ring stability issues).
-
Source:
-
-
Process Chemistry:Improved production process of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Source:
-
-
Crystallization Solvents:Process for the preparation of Crystalline form of Sparsentan intermediates.
-
Source:
-
-
Compound Data:2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride Properties.
-
Source:[1]
-
Sources
Troubleshooting low yield in the cyclization of diazaspiro intermediates
Technical Support Center: Cyclization of Diazaspiro Intermediates
Welcome to the technical support guide for troubleshooting the synthesis of diazaspirocycles. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, during the critical cyclization step. The following questions and guides are based on established synthetic principles and field-proven insights to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion is a common starting problem and typically points to issues with one of three core areas: catalyst activity, reaction conditions, or the integrity of the starting materials.
-
Catalyst and Reagent Integrity : Many cyclization reactions rely on sensitive catalysts (e.g., transition metals like Rhodium, Gold, or Silver) or reagents that can degrade over time.[1][2][3]
-
Activity Check : Ensure your catalyst is active. If it's air or moisture-sensitive, confirm it was handled under strictly inert conditions.[4] Consider testing the catalyst on a known, reliable reaction to verify its efficacy.
-
Reagent Purity : Use freshly opened or properly stored reagents, especially oxidants or hydrides, which can lose potency.[5] Impurities in starting materials can poison catalysts or interfere with the reaction mechanism.[5][6] Purification of your diazaspiro precursor via column chromatography or recrystallization is a crucial first step.[5]
-
-
Reaction Conditions : The energy landscape of a cyclization reaction is often sensitive to temperature and concentration.
-
Temperature : The reaction may have a significant activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature while monitoring by TLC or LC-MS is a logical step.[5] Conversely, some intermediates are unstable at higher temperatures, leading to decomposition rather than cyclization.[6]
-
Concentration : Intramolecular cyclizations are generally favored at high dilution to minimize intermolecular side reactions like polymerization. If you suspect this is an issue, try running the reaction at a lower concentration (e.g., 0.01 M).
-
-
Solvent Choice : The solvent does more than just dissolve reactants; it stabilizes or destabilizes reactants and transition states, directly impacting reaction rates.[7] A solvent that poorly solvates the transition state will slow down or halt the reaction. A systematic solvent screen is often necessary.[4][8]
Q2: I'm observing significant formation of side products. What are the common unwanted reaction pathways and how can I suppress them?
The formation of side products indicates that a competing reaction pathway is kinetically favorable under your current conditions. Identifying the structure of the byproduct is key to diagnosing the problem.
-
Premature Quenching of Intermediates : In radical-based cyclizations, the radical intermediate can be reduced by a quenching agent (e.g., tributyltin hydride) before the desired cyclization cascade is complete.[4] To mitigate this, consider slow addition of the quenching agent to maintain a low steady-state concentration, favoring the cyclization pathway.[4]
-
Alternative Electrocyclization : In certain systems, substrates may undergo an alternative electrocyclization pathway. For instance, intermediates designed for a Nazarov-type cyclization might undergo a 6π-electrocyclization if the conformation and electronics are favorable, leading to undesired heterocyclic cores like dihydropyridazinones.[9] Modifying the electronic nature of substituents or the rigidity of the substrate can disfavor these alternative pathways.
-
Protecting Group Instability : The protecting groups on your nitrogen atoms must be stable to the reaction conditions.[10][11] If your conditions are, for example, acidic, a Boc-protected amine may be cleaved prematurely, leading to a cascade of side reactions.[10][12] Ensure your protecting group strategy is orthogonal to the cyclization conditions.[11][13]
Q3: The diastereoselectivity of my cyclization is poor. How can I improve it?
Achieving high diastereoselectivity is critical for producing a single desired stereoisomer. Poor selectivity often arises from a small energy difference between the diastereomeric transition states.
-
Temperature Control : Temperature is a powerful tool for controlling selectivity.[4]
-
Kinetic vs. Thermodynamic Control : Lowering the reaction temperature often favors the kinetically controlled product, which is frequently the more diastereomerically pure one.[4] Running the reaction at elevated temperatures can lead to an equilibrium of diastereomers.
-
-
Catalyst and Ligand Choice : For metal-catalyzed reactions, the steric and electronic properties of the ligands play a crucial role in defining the chiral environment of the reaction. Screening different chiral ligands is a standard approach for asymmetric synthesis.[2][14] Even in non-asymmetric reactions, bulky ligands can enhance facial selectivity.
-
Solvent Polarity : The polarity of the solvent can influence the geometry of the transition state.[7] A systematic screen of solvents with varying dielectric constants (e.g., Toluene, THF, DCM, Acetonitrile) can reveal an optimal medium for diastereoselectivity.[4]
-
Steric Hindrance : The steric bulk of substituents on your starting material can be leveraged to favor a specific approach trajectory for the cyclization.[4] While often difficult to change late in a synthesis, analyzing the steric environment can provide insight into the observed selectivity.
Troubleshooting Workflow: A Systematic Approach
When faced with low yield, a systematic, logical approach is more effective than random adjustments. The following workflow provides a structured path to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low-yield cyclization reactions.
In-Depth Guide: Optimizing Reaction Conditions
If starting material purity is confirmed, the next step is a systematic optimization of the reaction conditions.
Protocol: Catalyst and Solvent Screen for Yield Optimization
This protocol outlines a parallel approach to efficiently screen catalysts and solvents.
-
Preparation : In an inert atmosphere glovebox, prepare stock solutions of your diazaspiro intermediate and any common reagents (e.g., a base or additive).
-
Array Setup : Arrange a set of reaction vials (e.g., 24-well plate or individual vials) in a heating block.
-
Catalyst Addition : To each designated vial, add a different catalyst. Include catalysts with varying electronic and steric properties (e.g., for a [3+2] cycloaddition, screen triphenylphosphine alongside more electron-rich or bulky phosphines).[4] For metal-catalyzed reactions, screen different metal salts (e.g., AgOTf, AuCl, Rh₂(OAc)₄) and ligands.[1][2]
-
Solvent Addition : Dispense a range of anhydrous solvents into the vials. The selection should cover a spectrum of polarities and coordinating abilities.
-
Initiation : Add the diazaspiro intermediate stock solution to each vial to start the reactions simultaneously.
-
Monitoring : Run the reactions at a predetermined temperature (e.g., 60 °C). Take aliquots at set time points (e.g., 2h, 8h, 24h) and quench them. Analyze conversion and product formation by LC-MS.
-
Analysis : After the reaction time, analyze the crude mixtures by ¹H NMR to determine the yield and diastereomeric ratio (d.r.).[4]
Data Presentation: Example Optimization Results
The results of such a screen can be summarized in a table for clear comparison.
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Ag(phen)OTf | Toluene | 80 | 12 | 45 | 3:1 |
| 2 | Ag(phen)OTf | EtOH | 80 | 12 | 97 | 5:1 |
| 3 | AgOTf | EtOH | 80 | 12 | 25 | 4:1 |
| 4 | Rh₂(OAc)₄ | DCE | 60 | 8 | 82 | >20:1 |
| 5 | TFA (1.2 equiv) | CH₂Cl₂ | 23 | 3 | 97 | N/A |
| 6 | BF₃·OEt₂ | CH₂Cl₂ | 23 | 5 | 88 | N/A |
Data in this table is illustrative, based on findings from multiple sources.[1][2][9] This table clearly shows that for a hypothetical silver-catalyzed reaction, switching the solvent from Toluene to EtOH dramatically improved the yield (Entry 2 vs. 1).[1] It also highlights that for other transformations, a different catalyst like Rh₂(OAc)₄ or even a Brønsted acid like TFA could be superior.[2][9]
Mechanistic Insight: Competing Reaction Pathways
Understanding the potential side reactions at a mechanistic level is crucial for rationally designing a solution.
Caption: Competition between desired cyclization and premature quenching in a radical-based synthesis.
This diagram illustrates a common problem in syntheses involving radical intermediates.[4] The generated radical can either undergo the desired intramolecular cyclization to form the spirocycle or be intercepted by a radical quenching agent. To favor the desired outcome, the rate of cyclization (k_cyc) must be significantly faster than the rate of quenching (k_quench).
References
-
Title: Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles Source: ChemRxiv URL: [Link]
-
Title: Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines Source: Molecules (MDPI) URL: [Link]
-
Title: Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization Source: PubMed URL: [Link]
-
Title: Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Solvent effects Source: Wikipedia URL: [Link]
-
Title: Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter Source: PubMed URL: [Link]
-
Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: Protecting groups in organic synthesis Source: NPTEL URL: [Link]
-
Title: A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes and 7‐Azaspiro[4.5]decanes Source: ResearchGate URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: ChemTalk URL: [Link]
-
Title: Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures Source: Journal of the American Chemical Society URL: [Link]
-
Title: The direct oxidative diene cyclization and related reactions in natural product synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes Source: PubMed Central URL: [Link]
-
Title: Substituent and solvent effect studies of 4π electrocyclizations Source: ResearchGate URL: [Link]
-
Title: Progress With Low Yields Source: Reddit URL: [Link]
-
Title: Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations Source: ChemRxiv URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 13. jocpr.com [jocpr.com]
- 14. Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
By-product formation in the synthesis of Irbesartan intermediate
Welcome to the technical support guide for the synthesis of the key Irbesartan intermediate, 2-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[1][1]non-1-en-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning by-product formation during this critical synthetic step. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate, identify, and mitigate common impurities, thereby enhancing reaction efficiency, yield, and final product purity.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues you may encounter during the N-alkylation of 2-butyl-1,3-diazaspiro[1][1]non-1-en-4-one with a substituted biphenyl compound.
Q1: I'm observing a significant unexpected peak in my HPLC analysis post-alkylation. What is its likely identity and origin?
This is a common observation and can point to several potential by-products. The identity of the impurity is often linked to the specific reaction conditions and the purity of your starting materials.
Potential Causes & Solutions:
-
Unreacted Starting Materials: The most straightforward explanation is the presence of residual starting materials: 2-butyl-1,3-diazaspiro[1][1]non-1-en-4-one and 4'-bromomethyl-2'-cyanobiphenyl.[2]
-
Causality: Incomplete reaction can result from insufficient reaction time, inadequate temperature, or poor mixing. The choice of base is also critical; a base that is too weak or used in insufficient molar equivalents may not drive the reaction to completion.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the consumption of starting materials before quenching the reaction.
-
Optimize Conditions: Consider increasing the reaction temperature or extending the reaction time. Ensure your base (e.g., potassium carbonate, sodium hydride) is fresh and used in appropriate molar ratios (typically 1.5-2.5 equivalents).[3][4]
-
Phase Transfer Catalyst: When using a milder base like potassium carbonate in a two-phase system, the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can significantly improve the reaction rate and drive it to completion.[4]
-
-
-
Formation of an Amide Impurity: You may be observing the formation of Pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide.[5]
-
Causality: This by-product arises from the hydrolysis of the nitrile group on the biphenyl ring to a primary amide.[6] This can occur if there is excessive moisture in your reaction setup or during an aqueous work-up, particularly under harsh pH conditions.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents (e.g., DMF, THF) are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen, Argon).
-
Work-up pH Control: During the work-up, carefully control the pH. Avoid strongly acidic or basic conditions for prolonged periods.
-
Analytical Confirmation: Use LC-MS to confirm the mass of the impurity. The expected mass will correspond to the addition of a water molecule (M+18) to your desired product's precursor.[7]
-
-
-
Isomeric By-products: Although more common in the final tetrazole formation step, side reactions can lead to isomers. If the subsequent tetrazole ring is formed in situ or if a protected tetrazole is used as a starting material, alkylation can occur on the N-1 or N-2 position of the tetrazole ring, leading to isomeric impurities.[1][8][9]
-
Causality: The different nitrogen atoms in the heterocyclic systems present alternative sites for alkylation.
-
Troubleshooting: This is primarily controlled by using appropriate protecting groups (e.g., a trityl group on the tetrazole) that are stable during the alkylation step and can be selectively removed later.[1][10]
-
Q2: My reaction yield is consistently low, and purification is difficult. How is this related to by-product formation?
Low yields are often a direct consequence of side reactions that consume your starting materials or form complex impurity profiles that lead to product loss during purification.
Potential Causes & Solutions:
-
Choice of Base and Solvent System: The combination of base and solvent is paramount for achieving high selectivity and yield.
-
Causality: Using a very strong base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) can lead to side reactions.[4][11] While effective at deprotonation, NaH can promote undesired pathways. Milder conditions, such as potassium carbonate (K₂CO₃) in acetone or THF, often provide a cleaner reaction profile, albeit sometimes requiring a phase transfer catalyst to achieve a reasonable reaction rate.[4][12]
-
Troubleshooting:
-
Switch to a Milder Base: If using NaH/DMF, consider switching to K₂CO₃ with a catalytic amount of TBAB in a solvent like dichloromethane or acetone.[4][12] This system is often reported to produce a cleaner product with higher yields and is safer for scale-up.
-
Solvent Purity: Ensure the solvent is free of impurities that could compete in the reaction. For example, DMF can decompose to dimethylamine, which is nucleophilic.
-
-
-
Complex Reaction Mixture: If multiple by-products are forming, the crude product will be an oil or a non-crystalline solid, making isolation by simple precipitation or recrystallization difficult and necessitating column chromatography, which invariably leads to yield loss.[13]
-
Causality: Each side reaction reduces the amount of starting material available to form the desired product.
-
Troubleshooting: The key is to optimize the reaction to be as clean as possible. Run small-scale optimization experiments (e.g., a Design of Experiments approach) to screen different bases, solvents, temperatures, and reaction times. The goal is to find a condition where the HPLC of the crude reaction mixture shows >95% conversion to the desired product.
-
Workflow for By-Product Investigation
Caption: Logical workflow for identifying and addressing by-products.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common process-related impurities I should be aware of when synthesizing this Irbesartan intermediate?
Beyond unreacted starting materials, several key impurities have been identified and characterized in the synthesis of Irbesartan and its intermediates.[5][14] Awareness of these structures is the first step in effective quality control.
| Impurity Name/Type | Common Name | Structure/Description | Probable Origin |
| Starting Material | 2-Butyl-1,3-diazaspiro[1][1]non-1-en-4-one | Spiroimidazolone core | Incomplete reaction[2] |
| Starting Material | 4'-Bromomethyl-2'-cyanobiphenyl | Biphenyl side-chain | Incomplete reaction[2] |
| Hydrolysis Product | Irbesartan Lactam Impurity | Hydrolysis of the spiroimidazolone ring | Degradation during work-up |
| Nitrile Hydrolysis | Pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide | Amide formed from the nitrile group | Presence of water; harsh pH[5] |
| Isomeric Impurities | N-1 and N-2 Alkylated Tetrazoles | Alkylation on the wrong nitrogen of the tetrazole ring | Occurs if tetrazole is unprotected[1][8] |
FAQ 2: Which analytical techniques are most effective for identifying and quantifying these by-products?
A multi-faceted analytical approach is required for robust impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both qualitative and quantitative analysis.[15] A well-developed gradient reverse-phase HPLC method can separate the main product from its key impurities, allowing for their quantification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is indispensable for impurity identification.[7] It provides the molecular weight of the impurities, which is often the most critical piece of information for proposing a structure. Tandem MS (MS/MS) helps in elucidating the structure by providing fragmentation patterns.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, especially for novel or isomeric impurities, isolation of the by-product (e.g., by preparative HPLC) followed by 1H and 13C NMR analysis is the gold standard.[1][5][8]
FAQ 3: What is the mechanistic role of the base (e.g., Potassium Carbonate vs. Sodium Hydride) in by-product formation?
The base is not just a proton scavenger; its properties fundamentally influence the reaction's selectivity and cleanliness.
-
Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base. It irreversibly deprotonates the nitrogen of the spiroimidazolone, creating a highly reactive nucleophile.[11]
-
Pros: Fast reaction rates.
-
Cons: Its high reactivity can lead to lower selectivity and side reactions. It is also highly flammable and reacts violently with water, posing safety risks on a larger scale.
-
-
Potassium Carbonate (K₂CO₃): K₂CO₃ is a milder, inorganic base. It is not strong enough to fully deprotonate the spiroimidazolone in many organic solvents.
-
Pros: Generally leads to cleaner reactions with fewer by-products.[12] It is also significantly cheaper and safer to handle than NaH.
-
Cons: The reaction is much slower. Its effectiveness is often dependent on a phase-transfer catalyst (PTC) like TBAB, which shuttles the reactants between the solid base surface and the organic phase, thereby accelerating the reaction.[4]
-
The choice represents a trade-off between reaction rate and selectivity. For pharmaceutical process development, the safer and more selective K₂CO₃/PTC system is often preferred.[4][12]
Main Synthetic Pathway and Side Reaction
Caption: Desired synthetic route versus a common by-product pathway.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[1][1]non-1-en-4-one
This protocol is based on an improved process utilizing a phase transfer catalyst for a cleaner and more efficient reaction.[4]
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-butyl-1,3-diazaspiro[1][1]non-1-en-4-one hydrochloride (1.0 eq), potassium carbonate (2.3 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and dichloromethane (DCM, 5 volumes).
-
Addition of Reactant: Add 4'-bromomethyl-2'-cyanobiphenyl (1.05 eq) to the slurry.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours.
-
Causality Note: The use of K₂CO₃ provides selectivity, while the PTC ensures a reasonable reaction rate. DCM is a good solvent that is less likely to participate in side reactions than DMF.
-
-
In-Process Check (IPC): After 4 hours, take a small aliquot of the reaction mixture, quench it with water, extract with DCM, and analyze by TLC or HPLC to check for the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (5 volumes) and stir for 20 minutes. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 volumes) and brine (2 volumes). Dry the organic layer over anhydrous sodium sulfate.
-
Causality Note: The aqueous washes remove the inorganic salts and the PTC. Careful handling here prevents prolonged contact with water that could lead to hydrolysis of the nitrile.
-
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield the pure intermediate.[4]
Protocol 2: General HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of the reaction mixture. It should be validated and optimized for your specific instrumentation.[2][7]
| Parameter | Specification | Rationale |
| Column | C18 or C8 (e.g., ZORBAX SB-C18), 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for separating the aromatic compounds involved. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to ~3.5 with ammonia) | An acidic mobile phase ensures good peak shape for nitrogen-containing compounds.[7] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes. | A gradient is necessary to elute both the more polar starting materials and the less polar product and by-products within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm or 254 nm | Aromatic rings in all compounds provide strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
- Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Journal of Pharmaceuticals, 2017.
- Satyanarayana, B., et al. Synthesis and Characterization of Irbesartan Impurities.
- CN102491970B - Synthetic method for irbesartan.
- Rádl, S., Stach, J., & Havlíček, J. Synthesis and identification of some impurities of irbesartan. Acta Chimica Slovenica, 2009.
- Irbesartan EP Impurities & USP Rel
- Rádl, S., et al. Synthesis and Identification of Some Impurities of Irbesartan.
- Mass Spectrometry Fragmentation Analysis of Irbesartan Impurity A.
- Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities. Journal of Applicable Chemistry, 2014.
- Synthesis and identification of some impurities of irbesartan. Academia.edu.
- Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening. PMC - NIH.
- Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive, 2024.
- CN116478139A - Irbesartan impurity, and preparation method and application thereof.
- US7301035B2 - Intermediates for the synthesis of irbesartan.
- Irbesartan - New Drug Approvals. PharmaCompass.
- An improved novel process for the synthesis of antihypertensive drug, Irbesartan.
- EP2194050A1 - A new process for the preparation of irbesartan.
- WO/2005/113518 PROCESS FOR PREPARING IRBESARTAN.
- Rao, G. K., & Babu, K. S. An improved and efficient synthesis of Irbesartan, an antihypertensive drug.
- CN101648945A - Synthesis of important irbesartan intermediate.
- Improved Synthesis of Irbesartan, an Antihypertensive Active Pharmaceutical Ingredient.
- Development of a New Synthetic Route of the Key Intermediate of Irbesartan.
- Converting Nitriles to Amides. Chemistry Steps.
- US6800761B1 - Form of irbesartan, methods for obtaining said form and pharmaceutical compositions containing same.
- Synthesis of irbesartan. Academia.edu.
- US7019148B2 - Synthesis of irbesartan.
- Synthesis and characterization of Irbesartan impurities.
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2006.
- Rao, S. N., et al.
- Irbesartan: Definition, Mechanism of Action and Applic
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. SynThink.
- A new process for the preparation of irbesartan.
- Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 2010.
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
-
CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[1][1] nonane-1-ene-4-ketone. Google Patents.
- WO2005051943A1 - Processes for the preparation of highly pure irbesartan.
- 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem - NIH.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
- Hydrolysis of nitriles. Chemguide.
- 2-BUTYL-1,3-DIAZASPIRO(4.4)NON-1-EN-4-ONE HYDROCHLORIDE. Sigma-Aldrich.
Sources
- 1. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. d-nb.info [d-nb.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 10. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 11. acgpubs.org [acgpubs.org]
- 12. CN102491970B - Synthetic method for irbesartan - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. academicstrive.com [academicstrive.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Diazaspiro[4.4]nonane Scaffolds
Core Directive: The Spiro-Challenge
Synthesizing diazaspiro[4.4]nonanes with high stereoselectivity is a non-trivial engineering problem. Unlike fused ring systems, spirocycles possess a single quaternary carbon pivot point (the spirocenter) that dictates the vectoral orientation of the two rings.
The Primary Failure Modes:
-
Low Diastereomeric Ratio (dr): Inability to discriminate between endo and exo transition states during cyclization.
-
Racemization: Loss of stereochemical integrity at the spirocenter due to ring strain or reversible retro-aldol/Michael pathways.
-
Misassigned Configuration: Difficulty in distinguishing diastereomers by NMR due to the pseudo-symmetry of the [4.4] system.
This guide provides three validated workflows to address these issues, categorized by the dominant control mechanism: Kinetic Catalysis , Thermodynamic Equilibration , and Substrate-Directed Assembly .
Strategic Selection Flowchart
Before selecting a protocol, determine your specific isomer requirements and available starting materials.
Caption: Decision matrix for selecting the optimal synthetic strategy based on the nitrogen positioning in the spirocyclic core.
Module 1: Kinetic Control via [3+2] Cycloaddition
Target: 1,7-Diazaspiro[4.4]nonanes Mechanism: Asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
This is the gold standard for generating high enantiomeric excess (ee) and diastereomeric ratios (dr). The reaction typically involves a cyclic imino ester (azomethine ylide precursor) and a nitroalkene or enone.
Protocol: Diastereodivergent Synthesis
Based on Cu(OAc)₂ catalysis with tunable ligands.[1][2]
The Concept: By switching the ligand class, you can invert the diastereoselectivity (e.g., from exo-favored to endo-favored) without changing the substrate.
| Parameter | Condition Set A (Exo-Selective) | Condition Set B (Endo-Selective) |
| Metal Source | Cu(OAc)₂ (3-5 mol%) | Cu(OAc)₂ (3-5 mol%) |
| Ligand Class | N,O-Ligand (e.g., Ferrocenyl-based) | N,P-Ligand (e.g., Phosphino-oxazoline) |
| Solvent | THF or DCM | Toluene or Et₂O |
| Temperature | -20°C to 0°C | -40°C to -20°C |
| Typical dr | > 95:5 (exo) | > 90:10 (endo) |
| Typical ee | 90-99% | 85-95% |
Step-by-Step Workflow:
-
Catalyst Formation: Stir Cu(OAc)₂ and the chiral ligand (1:1.1 ratio) in the solvent for 1 hour at room temperature to form the active complex.
-
Substrate Addition: Add the cyclic imino ester (azomethine ylide precursor). Stir for 10 minutes.
-
Cycloaddition: Add the dipolarophile (e.g., nitroalkene) dropwise at the designated low temperature.
-
Monitoring: Monitor by TLC. Critical: Do not let the reaction warm up prematurely, as this erodes kinetic selectivity.
-
Quench: Filter through a short silica plug to remove the copper salt.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low ee (< 50%) | Background racemic reaction | Lower temperature; ensure base (if used) is added slowly to prevent uncatalyzed ylide formation. |
| Low dr (Mixed isomers) | Ligand/Substrate mismatch | Switch from N,O-ligand to N,P-ligand. Bulky substituents on the dipole require larger ligand "pockets." |
| No Reaction | Catalyst poisoning | Ensure solvents are degassed. Phosphine ligands are air-sensitive; use a glovebox or Schlenk line. |
Module 2: Thermodynamic Control via Epimerization
Target: 1,3-Diazaspiro[4.4]nonanes (e.g., Massadine/Palau'amine core) Mechanism: Oxidative ring contraction followed by acid-catalyzed equilibration.
When kinetic control fails to yield the desired isomer, thermodynamic equilibration can be used to "reset" the stereocenter, provided there is a pathway for reversible bond breaking or protonation.
Protocol: The "Scheuer" Oxidative Rearrangement
This method constructs the spiro-core from a fused precursor, often yielding a specific stereoisomer that can be subsequently isomerized.[3]
-
Oxidation: Treat a tetrahydrobenzimidazole derivative with Dimethyldioxirane (DMDO) in acetone at 0°C.
-
Result: Formation of the spiro-center via ring contraction.[3]
-
-
Epimerization (The Fix): If the resulting spiro-isomer has the wrong configuration at the spiro-carbon (C5/C6 junction):
-
Dissolve the product in MeOH with 1.0 equiv of TFA .
-
Heat to 50-60°C.
-
Mechanism: Acid-catalyzed ring-opening/closing or enolization allows the system to settle into the thermodynamic minimum.
-
Visualizing the Pathway
Caption: Conversion of the kinetic spiro-product to the thermodynamic isomer via acid-catalyzed epimerization.
Module 3: Substrate Control (Double Alkylation)
Target: 2,7-Diazaspiro[4.4]nonanes Mechanism: Double displacement of halides by malonates or amines.
For 2,7-systems, the spirocenter is often formed by alkylating a central carbon. Stereocontrol here relies on Chiral Auxiliaries .
Protocol: Chiral Amine Auxiliary
Instead of using a simple benzyl amine, use (R)- or (S)-α-methylbenzylamine as the nitrogen source during the cyclization step.
-
Alkylation: React a 1,3-dihalide (or di-tosylate) with the chiral amine.
-
Separation: The resulting spiro-compounds will be diastereomers (due to the auxiliary) rather than enantiomers.
-
Purification: Separate diastereomers via standard silica chromatography (no chiral column needed).
-
Cleavage: Remove the auxiliary (e.g., Hydrogenation Pd/C) to yield the enantiopure spiro-core.
Frequently Asked Questions (FAQs)
Q: I am using the Cu(OAc)₂ method (Module 1), but my yield is <20%. A: Check your imino ester stability. Cyclic imino esters hydrolyze easily. Ensure your solvent is anhydrous.[2] Also, add 4Å molecular sieves to the reaction mixture to scavenge trace water.
Q: How do I determine the absolute configuration of my product? A: NMR alone is often insufficient for spiro-compounds due to overlapping signals.
-
X-Ray Crystallography: The most reliable method. Try crystallizing with a heavy-atom derivative (e.g., p-bromobenzoate).
-
NOESY/ROESY: Look for cross-peaks between protons on Ring A and Ring B. A strong NOE signal indicates spatial proximity (cis-relationship).
-
Circular Dichroism (CD): Compare your experimental CD spectrum with calculated spectra (TD-DFT) for the predicted isomers.
Q: Can I use microwave irradiation for the epimerization step (Module 2)? A: Yes. Microwave heating often accelerates the equilibration significantly. However, monitor closely for decomposition, as diazaspiro aminals can be sensitive to high temperatures (>100°C).
References
-
Diastereodivergent Asymmetric Michael Addition: Chem. Eur. J., 2015 , 21, 19048-19057. Demonstrates the use of N,O- vs N,P-ligands to switch diastereoselectivity in 1,7-diazaspiro synthesis.
-
Stereocontrolled Formation of [4.4]Heterospiro Systems: J. Org. Chem., 2017 , 82, 731-736.[4] Details the oxidative rearrangement and acid-catalyzed epimerization strategies for 1,3-diazaspiro systems (Massadine core).
-
Domino Radical Bicyclization: J. Org. Chem., 2019 , 84, 1-Azaspiro synthesis.[2][5] Provides context for radical-based approaches to azaspiro[4.4]nonane skeletons.
-
Organocatalytic [3+2] Cycloadditions: Chem. Rev., 2024 , Recent Advances in Asymmetric Synthesis. General review covering organocatalytic strategies applicable to spiro-synthesis.
Sources
- 1. Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Senior Application Scientist Desk | Internal Reference: IRB-INT-03 [1]
Introduction: The "Spiro" Challenge
Welcome to the technical support hub for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 138402-05-8).[1] In the synthesis of Angiotensin II receptor antagonists like Irbesartan and Sparsentan , this spiro-fused imidazolinone is the critical "engine room."
Its purity is non-negotiable. Residual impurities here—specifically the "Open-Ring" amide —will carry forward, reacting with the biphenyl halides to form difficult-to-remove byproducts in the final API.[1] This guide moves beyond standard SOPs to address why your batch failed and how to rescue it.
Module 1: The Impurity Matrix (Diagnostics)
Before attempting purification, identify your enemy. Use this table to correlate physical symptoms with chemical reality.
| Symptom | Probable Impurity / Cause | Chemical Identity | Diagnostic Check |
| Low Assay (<95%) | "Open-Ring" Amide | N-valeryl-1-aminocyclopentanecarboxamide | HPLC (RT shift vs. Product).[1] This is the uncyclized precursor. |
| Sticky / Oily Solid | Residual Solvents / Valeronitrile | Valeronitrile or Valeric Acid residues | GC-HS (Headspace) or Odor (Valeric acid smells like sweaty socks).[1] |
| Yellow/Brown Color | Oxidative Oligomers | Polymerized cyclopentanone derivatives | Visual inspection.[1] Solution color in Methanol. |
| Insoluble White Haze | Inorganic Salts | NaCl or NH₄Cl (from neutralization) | Ash test or insolubility in dry DCM.[1] |
| pH Drift (in solution) | Hydrolysis | Reversion to Open-Ring Amide | Check pH of aqueous slurry; instability in acidic moisture. |
Module 2: The Chemistry of Failure (Root Cause Analysis)
Understanding the reversibility of the spiro-cyclization is key to purification. The formation of the imidazoline ring is a condensation reaction that releases water.
Visualizing the Impurity Pathway
The following diagram illustrates the equilibrium between the desired Spiro compound and its primary "Open-Ring" impurity.
Figure 1: The reversible nature of the spiro-cyclization. Presence of water under acidic conditions drives the equilibrium back to the Open-Ring Amide.[1]
Module 3: Purification Protocols
Protocol A: The "Acid-Base Rescue" (For Low Purity / High Color)
Use this when crude purity is <90% or the product is colored/oily. This leverages the basicity of the imine nitrogen.
Principle: The Spiro compound is a base (forms a water-soluble HCl salt).[1] The "Open-Ring" amide and neutral tars are not basic and will not dissolve in dilute acid.[1]
-
Dissolution: Suspend the crude oily solid in Water (5 vol) .
-
Acidification: Slowly add Conc. HCl (approx 1.1 eq) while stirring at 0–5°C.
-
Target: pH 1.0–2.0.
-
Observation: The Spiro compound dissolves; impurities remain suspended.
-
-
Filtration (The Purge): Filter the acidic solution through a Celite bed or Hyflo Super Cel.
-
Result: The filter cake captures the non-basic "Open-Ring" amide and polymeric tars. The filtrate contains your product.[2]
-
-
Neutralization: Cool filtrate to 0–5°C. Slowly add 20% NaOH or NH₄OH to pH 9–10.
-
Critical: Do not overshoot temperature; heat promotes hydrolysis.
-
-
Isolation: The pure Spiro base will precipitate as a white solid. Filter, wash with cold water, and dry.
Protocol B: Crystallization (Polishing)
Use this for crude purity >95% to achieve Pharma-grade (>99%).[1]
System: Acetone / Water or Toluene / Heptane.[1]
-
Dissolution: Dissolve crude solid in Acetone (3 vol) at reflux (approx. 50–55°C).
-
Note: Solution should be clear. If hazy, hot filter.
-
-
Precipitation: Slowly add Water (1 vol) dropwise at reflux until slight turbidity persists.
-
Cooling:
-
Cool to 25°C over 1 hour.
-
Cool to 0–5°C and hold for 2 hours.
-
-
Filtration: Filter crystals and wash with cold Acetone/Water (3:1).
-
Drying: Vacuum dry at 45–50°C. Do not exceed 60°C to prevent ring opening.
Module 4: Troubleshooting Decision Tree
Figure 2: Workflow for selecting the correct purification strategy based on crude material state.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: My product precipitates as a "gum" during the Acid/Base neutralization step. Why?
-
A: This usually happens if the neutralization is too fast or the concentration is too high.
-
Fix: Dilute your acidic solution before adding base. Add the base slowly to allow crystal growth rather than amorphous crashing. Ensure the temperature stays below 10°C.
-
Q2: The HPLC shows a split peak for the main product. Is this an impurity?
-
A: Likely not.[1] This compound can exhibit tautomerism or form solvates. However, if the peaks are distinct and separated by minutes, it is likely the Open-Ring Amide . Run the sample in a buffered mobile phase (pH 2.5) to suppress ionization differences.
Q3: Can I use Toluene for crystallization?
-
A: Yes. Toluene is excellent for removing non-polar impurities. Dissolve at 80°C and add n-Heptane as an anti-solvent.[1] This is preferred if your main impurity is unreacted Valeronitrile (which stays in the mother liquor).
Q4: Why does the product smell like "sweaty socks"?
-
A: This indicates residual Valeric Acid or Valeryl Chloride .[1] These are acidic. A simple bicarbonate wash (5% NaHCO₃) of the crude organic layer before crystallization will remove this odor.
Q5: I see a new impurity increasing during drying. What is happening?
-
A: You are likely hydrolyzing the ring. If the filter cake is wet and acidic (insufficient washing after Protocol A) and you apply heat, the water attacks the imine bond, reverting it to the Open-Ring Amide.
-
Fix: Ensure the pH of the wet cake is neutral (7.0–8.0) before drying. Dry under vacuum to remove water quickly.
-
References
-
Bernhart, C. A., et al. (1993). Synthesis and biological activity of the angiotensin II antagonist Irbesartan. Journal of Medicinal Chemistry , 36(22), 3371-3380.[1]
-
Chakravarty, P. K., et al. (1994). Imidazolinone derivatives and their use as Angiotensin II antagonists. U.S. Patent 5,270,317 .[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10176511, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. [1]
-
Reddy, M. S., et al. (2006). Improved process for the preparation of Irbesartan. World Intellectual Property Organization (WO/2006/050923) . [1]
Sources
Preventing degradation of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one during storage
Technical Support Center: 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth, experience-driven advice to help you store and handle this spirocyclic compound effectively, troubleshoot common issues, and preserve its integrity over time.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one and what are its key structural features?
A1: 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic organic compound featuring a unique spirocyclic system, where two rings share a single carbon atom.[1] Its core structure contains two critical functional groups that dictate its reactivity and stability: an imine (C=N) bond within a five-membered ring and a lactam (a cyclic amide) . This class of compounds, with their rigid three-dimensional structure, are valuable building blocks in medicinal chemistry and drug discovery.[2] A closely related analogue, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a well-known key intermediate in the synthesis of the antihypertensive drug Irbesartan.[3][4]
Q2: My new bottle of the compound is a white solid, but after a few weeks on the shelf, it has developed a yellow or beige tint. Is it still usable?
A2: A color change from white to off-white or yellowish-beige is a common visual indicator of initial degradation. While the compound may still be largely intact, the color change suggests the formation of minor impurities. The primary cause is likely slow hydrolysis from atmospheric moisture. For applications requiring high purity, we strongly recommend performing an analytical check (e.g., HPLC, LC-MS) to quantify the purity before use. For less sensitive applications, it may still be usable, but with caution.
Q3: What is the primary cause of degradation for this compound during storage?
A3: The most significant vulnerability of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is the hydrolysis of its endocyclic imine group.[5][6] Imines are susceptible to reaction with water, which cleaves the C=N bond to form the corresponding amine and a carbonyl compound (in this case, a ketone).[7][8] This reaction is often catalyzed by trace amounts of acid or base and can be accelerated by ambient moisture and elevated temperatures.[9]
The Primary Degradation Pathway: Imine Hydrolysis
The core stability issue for this molecule is the hydrolytic cleavage of the C=N double bond. This process reverses the reaction by which the imine was formed, leading to a ring-opened product. Understanding this mechanism is key to preventing it.
Caption: Probable hydrolytic degradation of the imine moiety.
Troubleshooting Guide: Experimental Observations & Solutions
Q4: I ran an HPLC/LC-MS of my stored material and see a new, more polar peak that wasn't there before. What is it?
A4: This is a classic sign of degradation. The new, more polar peak is almost certainly the ring-opened product from imine hydrolysis (as shown in the diagram above). The resulting amino acid structure is significantly more polar than the parent spiro-compound, causing it to elute earlier on a reverse-phase HPLC column. To confirm, you can use high-resolution mass spectrometry (HRMS) to check if the molecular weight of the new peak corresponds to the parent compound plus one molecule of water (C₈H₁₂N₂O + H₂O = C₈H₁₄N₂O₂).[10]
Q5: My reaction yield has dropped significantly when using a previously opened bottle of this reagent. Why?
A5: The drop in yield is a direct consequence of degradation. If a portion of the starting material has hydrolyzed, its effective concentration is lower than what you calculated based on the initial weight. The hydrolyzed product will not participate in the intended reaction (e.g., alkylation at the N-3 position), leading to lower conversion and yield. This underscores the importance of using a pure, properly stored reagent for achieving consistent and optimal reaction outcomes.
Q6: I dissolved the compound in methanol for my reaction, and it became cloudy over time. What's happening?
A6: This observation is likely due to two related factors. First, protic solvents like methanol can participate in and accelerate the hydrolysis of the imine, especially if any dissolved water is present. Second, the hydrolyzed product has vastly different solubility properties compared to the parent compound. It may be less soluble in the organic solvent you are using, causing it to precipitate out of the solution as it forms, resulting in the observed cloudiness.
Best Practices: Recommended Storage & Handling Protocols
To mitigate the risk of degradation, a stringent storage and handling protocol is essential. The primary goals are to minimize exposure to moisture , air , and light .
Storage Conditions Summary
| Condition | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of chemical degradation. While some supplier data for similar compounds suggest room temperature storage, low-temperature storage is a best practice for preserving long-term integrity.[11][12] |
| Atmosphere | Tightly sealed container | Backfill with inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is the primary driver of hydrolysis.[13] |
| Container | Amber glass vial | Amber glass vial with a PTFE-lined cap | Protects from light, which can cause photochemical degradation, and provides an excellent seal against moisture.[13] |
| Handling | Weigh quickly in a dry environment | Use a glovebox or glove bag for aliquoting | Minimizes the time the compound is exposed to the ambient atmosphere. |
| Desiccant | Store vials inside a desiccator | Store vials inside a desiccator | Provides an additional layer of protection against moisture ingress. |
Step-by-Step Protocol for Aliquoting and Storage
-
Preparation: Move the main container of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This critical step prevents condensation of atmospheric moisture onto the cold solid when the bottle is opened.
-
Inert Environment: If available, perform all subsequent steps inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.
-
Aliquoting: Open the main container and quickly weigh the desired amounts of the compound into smaller, tared, amber glass vials suitable for single-use. This practice avoids repeated warming and cooling cycles for the bulk material.
-
Sealing: Tightly cap each aliquot vial. For long-term storage, use caps with chemically inert PTFE liners. Consider wrapping the cap-vial interface with Parafilm® for an extra seal.
-
Inert Gas Backfill: Before final tightening, gently flush the headspace of each vial with a stream of dry argon or nitrogen.
-
Storage: Clearly label each vial with the compound name, date, and quantity. Place the vials inside a larger, sealed container with a desiccant pouch. Store this container at the recommended temperature (-20°C for long-term).
-
Record Keeping: Maintain a detailed log of when the main container is opened and when aliquots are made.
Caption: Recommended workflow for handling and storage.
Analytical Confirmation of Compound Integrity
Before critical use, especially after long-term storage, verifying the compound's purity is a crucial step for ensuring experimental reproducibility.
Q7: How can I quantitatively check the purity of my stored compound?
A7: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[14] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products.
-
Method: A typical method would use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analysis: Inject a freshly prepared solution of your compound. The purity can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure, undegraded sample should show a single major peak. The presence of a significant peak at an earlier retention time is indicative of hydrolysis.
-
For Definitive Identification: Coupling the HPLC to a mass spectrometer (LC-MS) allows you to confirm the identity of both the parent peak and any impurity peaks by their mass-to-charge ratio, providing definitive evidence of degradation.[10]
By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one and ensure the integrity of your valuable research materials.
References
-
BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]
-
News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]
-
D'yakonov, A. V., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]
-
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]
-
Abdulla, S., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. [Link]
-
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
-
ResearchGate. (2025, August 10). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. [Link]
-
PureSynth. 2-Butyl-13-Diazaspiro[4.4]Non-1-En-4-One Hydrochloride 98.0%(HPLC). [Link]
-
European Medicines Agency (EMA). Guidelines on Declaration of Storage Conditions. [Link]
-
Ingold, C. K. (1923). XV.-The Formation and Stability of spiro-Compounds. RSC Publishing. [Link]
-
European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
-
Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. [Link]
-
National Institutes of Health (NIH), PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. [Link]
-
Pollution Journal. (2023, October 15). Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. [Link]
-
Analytical and Bioanalytical Chemistry Research. (2022, January). Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. news-medical.net [news-medical.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. analchemres.org [analchemres.org]
Overcoming challenges in the scale-up of diazaspiro synthesis
This guide serves as a specialized technical support interface for process chemists and researchers scaling up diazaspiro scaffolds. It moves beyond basic synthesis into the engineering, safety, and purification nuances required for kilogram-scale production.[1]
Topic: Overcoming Challenges in the Scale-Up of Diazaspiro Synthesis Status: Active | User Level: Senior Scientist / Process Engineer
Core Diagnostic: The "Strain vs. Scale" Paradox
The Issue: Diazaspiro cycles (particularly [3.3]heptanes, [3.4]octanes, and [4.5]decanes) possess high inherent ring strain (approx. 60–65 kcal/mol for [3.3] systems). In medicinal chemistry (mg scale), this strain drives reactivity. On process scale (kg scale), it drives thermal runaways and oligomerization .
Quick Diagnostic Matrix
| Symptom | Probable Cause | Immediate Action |
| Exotherm Spike during cyclization | High concentration of strained intermediate; rapid dosing of base. | Switch to Semi-Batch dosing or Flow Chemistry (See Module 2). |
| Low Yield / Tar Formation | Intermolecular polymerization competes with intramolecular cyclization. | High Dilution is required (or pseudo-high dilution via Flow). |
| Product Loss in Aqueous Layer | High polarity of secondary/tertiary spiro-amines (LogP < 0). | Do NOT use standard aq. workup. Switch to Salt Precipitation (See Module 3). |
Module 1: Safety & Energetics (The "Explosive" Potential)
Q: We are scaling a 2,6-diazaspiro[3.3]heptane synthesis using tosylate displacement. The DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 120°C. Is this safe for a 5kg batch?
A: Proceed with extreme caution. The formation of the cyclobutane ring in spiro systems is highly exothermic. A sharp DSC peak indicates that once the reaction starts, it may become autocatalytic or overwhelm the cooling jacket.
-
The Mechanism: The displacement of a sulfonate ester (tosylate/mesylate) by an amine to close a strained ring releases significant energy.
-
The Fix (Adiabatic Control):
-
Dosing Control: Do not add the base (e.g.,
-BuOK) all at once. Use a Ram-feed approach where the base is added slowly over 4–6 hours, monitoring vs. . -
Solvent Heat Sink: Ensure your solvent volume is sufficient to absorb the heat. Toluene or 2-MeTHF are preferred over DMF/DMSO on scale due to better heat transfer and easier recovery.
-
Active Quench: Have a pre-cooled quench vessel ready. If
rises >10°C above setpoint, stop dosing immediately.
-
Process Tip: For diazaspiro[3.3]heptanes, the N-boc protection significantly reduces the explosion hazard of the intermediate compared to the free amine or azide precursors. Always scale the protected form.
Module 2: Synthetic Methodology (Flow vs. Batch)
Q: Our batch yield drops from 85% (10g) to 45% (500g). We suspect mixing issues. Should we move to Flow Chemistry?
A: Yes. The yield drop is likely due to concentration effects . In batch, as you scale up, maintaining "high dilution" (to favor intramolecular cyclization over intermolecular polymerization) becomes solvent-prohibitive.
Decision Workflow: Batch vs. Flow
The following diagram illustrates the decision logic for selecting the optimal synthesis mode based on ring strain and reaction kinetics.
Figure 1: Decision matrix for selecting Flow vs. Batch chemistry based on ring strain and dilution requirements.
Technical Justification:
-
Flow Chemistry (The "Pseudo-High Dilution" Effect): In a plug-flow reactor (PFR), reagents mix in a small volume. Even if the overall concentration is high, the local stoichiometry can be controlled to favor ring closure.
-
Case Study: The synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) was successfully optimized in flow to handle the hazardous azabicyclo[1.1.0]butyl intermediate, which is prone to strain-release decomposition in batch [1].
Module 3: The "Polarity Trap" (Purification)
Q: We cannot extract the product from the aqueous layer. It's too polar (LogP -1.5). Chloroform/IPA isn't working.
A: Stop trying to extract the free base. Diazaspiro amines are "sponges" for water. You must switch from a Liquid-Liquid Extraction (LLE) strategy to a Solid-Liquid Filtration (SLF) strategy via salt formation.
Protocol: The "Salt Switch" Purification
Instead of extracting the amine, precipitate it as a salt directly from the reaction mixture or a non-polar solvent.
Step-by-Step Guide:
-
Reaction Completion: Ensure the reaction solvent is semi-polar but non-miscible with water (e.g., 2-MeTHF or EtOAc). If the reaction was in DMF, do a solvent swap (distill off DMF, add EtOAc).
-
The "Salt Screen":
-
Oxalate: Often forms highly crystalline, non-hygroscopic solids with spiro-amines.
-
Tosylate (p-TsOH): Good for lipophilicity; often soluble in organic hot, insoluble cold (recrystallizable).
-
Hydrochloride: Warning: HCl salts of diazaspiro compounds are often extremely hygroscopic (deliquescent). Avoid unless necessary.
-
-
Execution:
-
Add 1.05 eq of Oxalic acid (dissolved in minimal MeOH) to the crude reaction mixture in EtOAc.
-
Cool to 0°C.
-
Filter the white precipitate.
-
Result: You leave the impurities (oligomers, unreacted starting material) in the mother liquor.
-
Why this works: The lattice energy of the diazaspiro-oxalate salt is high enough to overcome the solvation energy of water/impurities, effectively "locking" the molecule into a solid state [2].
Module 4: Analytical Troubleshooting (NMR & HPLC)
Q: The 1H NMR of our diazaspiro[3.3]heptane shows broad, splitting peaks. Is it impure?
A: Not necessarily. This is likely conformational broadening (ring flipping).
-
The Physics: The cyclobutane/spiro rings pucker. At room temperature, the rate of ring flipping is often on the NMR time scale, causing broadening.
-
Validation: Run the NMR at 50°C or 60°C . If the peaks sharpen and coalesce into nice doublets/singlets, your compound is pure. If extra peaks remain, they are impurities.
Q: HPLC shows a split peak for our N-Boc protected intermediate.
-
Cause: Rotamers. The tert-butyl carbamate (Boc) group has restricted rotation around the N-C(O) bond.
-
Validation: Similar to NMR, this is an artifact of the method conditions. It does not indicate chemical impurity.
References
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation... Source: Uniba.it / Wiley-VCH (Derived from search context on flow synthesis of ODASE).[2]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: NIH / PMC
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Source: ACS / NIH
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes (Hamza et al.) Source: Thieme Connect [3]
-
Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds Source: PubMed
Sources
Identifying and minimizing by-products in spiro heterocycle synthesis
Welcome to the Technical Support Center for Spiro Heterocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize by-products in your synthetic routes, ensuring the integrity and efficiency of your research.
Introduction
Spiro heterocycles are a fascinating and vital class of compounds, characterized by two rings sharing a single atom.[1][2] Their unique three-dimensional architecture makes them privileged scaffolds in medicinal chemistry and materials science.[3][4] However, the construction of these complex structures is often accompanied by the formation of undesired by-products, which can complicate purification and reduce yields. This guide provides practical, experience-driven insights into the common challenges encountered during spiro heterocycle synthesis and offers robust strategies to overcome them.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter from researchers in the field.
Q1: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A1: The formation of diastereomers is a frequent challenge, often governed by whether the reaction is under kinetic or thermodynamic control.[5][6]
-
For kinetically controlled reactions, which are typically run at lower temperatures for shorter durations, the product distribution is determined by the relative rates of formation. To favor the kinetic product, consider using a more sterically demanding catalyst or reagent that can create a more ordered transition state.
-
For thermodynamically controlled reactions, usually performed at higher temperatures for longer times, the most stable product will predominate.[5] If the desired diastereomer is the thermodynamic product, simply increasing the reaction time or temperature may improve the ratio. If the desired product is the kinetic one, you must avoid conditions that allow for equilibration to the thermodynamic product.[7]
Q2: I'm observing an unexpected by-product with a similar mass to my starting material. What could it be?
A2: This could be an isomer of your starting material or an intramolecular cyclization product. It's also possible that you are observing regioisomers, where functional groups are positioned differently on the spirocyclic core.[8] To investigate, we recommend detailed structural analysis using 2D NMR techniques (COSY, HMBC, NOESY) and comparison with literature data for known isomers.
Q3: My multi-component reaction (MCR) is giving a complex mixture of products. How can I improve the chemoselectivity?
A3: MCRs are powerful for building molecular complexity quickly, but they can be prone to side reactions if not properly optimized.[9][10] Key factors to consider are:
-
Order of addition of reagents: Sometimes, pre-mixing certain components can favor the desired reaction pathway.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence which reactions are favored.
-
Catalyst: The choice of catalyst is critical. For example, in some MCRs for spiro-oxindoles, specific organocatalysts can promote the desired cascade sequence while minimizing side reactions.[11]
Troubleshooting Guide: Common By-products and Their Mitigation
This section provides a more detailed breakdown of common by-product classes, their mechanisms of formation, and specific strategies for their minimization.
Stereoisomeric By-products (Diastereomers and Epimers)
The formation of incorrect stereoisomers is arguably the most common issue in spiro heterocycle synthesis, particularly in spiroketalization.
Causality: The stereochemical outcome at the anomeric carbon of a spiroketal is often determined by a delicate balance of steric and electronic effects, which can be influenced by reaction conditions.[12] This leads to the formation of either the kinetic or thermodynamic product.[13]
Mitigation Strategies:
-
Temperature Control: Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.[6]
-
Catalyst Selection:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the product ratio.
Experimental Protocol: Kinetic vs. Thermodynamic Control in Spiroketalization
This protocol provides a general framework for testing the influence of reaction conditions on the diastereomeric ratio of a spiroketal product.
-
Kinetic Conditions:
-
Dissolve the dihydroxy ketone precursor (1.0 equiv) in a non-polar solvent like dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere.
-
Add a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, 1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction at low temperature with a saturated aqueous solution of NaHCO₃.
-
Extract with an organic solvent, dry, and concentrate.
-
Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
-
Thermodynamic Conditions:
-
Dissolve the dihydroxy ketone precursor (1.0 equiv) in a polar solvent like methanol (MeOH).
-
Add a catalytic amount of a Brønsted acid (e.g., TsOH, 0.1 equiv).
-
Stir the reaction at room temperature or reflux for 12-24 hours.
-
Neutralize the acid with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
Regioisomeric By-products
In reactions with unsymmetrical precursors, the formation of regioisomers can be a significant issue.
Causality: The regioselectivity of a reaction is determined by the relative reactivity of different sites on the reacting molecules. This can be influenced by electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance.
Mitigation Strategies:
-
Directing Groups: The use of protecting or directing groups can block one reactive site, forcing the reaction to occur at the desired position.
-
Catalyst Control: Certain catalysts can selectively activate one functional group over another, thereby controlling the regioselectivity. For instance, in the nitration of spirobifluorene, the choice of nitrating agent and conditions can dictate the position of nitration.[8]
-
Substrate Modification: Modifying the electronic properties of the substrate can enhance the reactivity of the desired site.
By-products from Side Reactions
A variety of side reactions can lead to the formation of undesired products, complicating purification and reducing the yield of the target spiro heterocycle.
Common Side Reactions and Their Prevention:
| Side Reaction | Common By-products | Causality | Prevention Strategies |
| Aldol Condensation | Self-condensation products of ketone or aldehyde starting materials. | Acidic or basic conditions can promote the enolization and subsequent condensation of carbonyl compounds.[15] | Use milder reaction conditions, aprotic solvents, or protect carbonyl groups if they are not involved in the desired spirocyclization. |
| Friedel-Crafts Reactions | Products of undesired electrophilic aromatic substitution. | Strong acid catalysts can lead to side reactions with aromatic rings present in the substrates.[15] | Use a less harsh Lewis acid or an organocatalyst. Run the reaction at a lower temperature. |
| N-N Bond Cleavage | In reactions involving hydrazones (e.g., Fischer indole synthesis), cleavage can lead to aniline and other fragments. | Electron-donating groups can stabilize cationic intermediates that favor N-N bond cleavage.[15] | Use Lewis acids like ZnCl₂ instead of protic acids to promote cyclization over cleavage.[15] |
| Ring-Opening/Rearrangement | Isomeric products with different ring structures. | Some spirocycles can be unstable under the reaction conditions and rearrange to more stable isomers.[16] | Carefully select the catalyst and reaction temperature to avoid conditions that promote rearrangement. |
Identification and Characterization of By-products
A crucial step in minimizing by-products is their accurate identification.
Workflow for By-product Identification:
Caption: Workflow for the identification and characterization of by-products.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial by-product profiling.[2][17] It provides information on the number of components in a mixture and their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for both analytical and preparative-scale separation of isomers.[18] Chiral HPLC columns can be used to separate enantiomers, while reverse-phase or normal-phase columns are effective for diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a by-product is isolated, NMR is the most powerful tool for its structural elucidation.[19] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments provide detailed information on the connectivity and stereochemistry of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile by-products.
Protocol: LC-MS/MS for Impurity Profiling
This protocol outlines a general method for identifying and characterizing impurities in a spiro heterocycle synthesis.
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[12]
-
Employ a gradient elution method with a C18 column, using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to acquire data in both full scan MS and data-dependent MS/MS modes. This will provide the molecular weights of all components and fragmentation data for the most abundant ions.
-
-
Data Analysis:
-
Process the data using impurity profiling software.[12] This will help to identify components that are not the main product.
-
Compare the fragmentation patterns of the by-products with that of the main product to identify common structural motifs.
-
Use the accurate mass data to generate possible elemental compositions for the by-products.
-
Conclusion
The synthesis of spiro heterocycles is a rewarding but often challenging endeavor. By understanding the fundamental principles that govern by-product formation and by employing systematic troubleshooting strategies, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a foundation for identifying and minimizing common by-products, ultimately accelerating the discovery and development of novel spirocyclic compounds.
References
- Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the Wipf-Heck Reaction.
- Tan, D. S., & Dudley, G. B. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(4), 1797-1801.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119.
- Gruttadauria, M., Riela, S., & Noto, R. (2020). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry, 85(15), 9686-9695.
- Deslongchamps, P., & Piron, D. (2000). Epimerization of spiroacetals through acid-catalyzed heterolysis. Organic Letters, 2(17), 2765-2767.
- Javahershenas, R., Makarem, A., & Khalafy, J. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5432-5455.
- Chen, Y.-C., & Lu, Y. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 80(10), 5144-5152.
- Tsai, C.-H. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- Walsh Medical Media. (2023, August 28).
- Agilent Technologies. (n.d.).
- Biju, A. T., & Nair, V. (2016).
- Javahershenas, R., Makarem, A., & Khalafy, J. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5432-5455.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- SynThink Research Chemicals. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Kumar, A., & Kumar, S. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13866-13878.
- Crimmins, M. T., & Parrish, J. D. (2024, December 9). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 27(1), 1-5.
- Inam, M., & Kumar, R. (2023, April 12). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organic Synthesis, 20(4), 389-408.
- Kumar, A., & Kumar, S. (2022, November 4). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13866-13878.
- Martínez, R., & Espinosa, A. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1712-1745.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- EMAN RESEARCH PUBLISHING. (2024, April 5).
- Ibrahim, M. N., & El-Gendy, A. A. (2025, August 9). Synthesis of Spiro Heterocyclic Compounds.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(1-2), 86-91.
- Martínez, R., & Espinosa, A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1712-1745.
- BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.
- Shi, D., & Wang, Y. (2013, January 3). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 1-6.
- Sharma, U., & Kumar, A. (2021, December 22). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 798536.
- Balandina, A. A., & Tomilov, Y. V. (2025, August 1). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 30(15), 1-50.
- Taylor & Francis. (n.d.). Spiro – Knowledge and References.
- Wilson, J. M. (2007). Synthesis of biologically active heterocyclic compounds (PhD thesis). University of Glasgow.
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023, May 23). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(23), 15689-15696.
- Patel, K. R., & Patel, K. D. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Journal of Pharmaceutical and Applied Chemistry, 6(3), 1-10.
- Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018, July 5). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(26), 4768-4781.
- Kang, T., & Xie, J. (2022, March 14). Synthesis, Application and Stability Studies of New Heterospirocycles. La Trobe University.
- Singh, R., & Singh, P. (2020). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities.
- Crimmins, M. T., & Parrish, J. D. (2024, December 9). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 27(1), 1-5.
- Studzińska, A., & Konieczna, L. (2018). Quantitative analysis of some pharmaceuticals by the HPLC method.
- Padwa, A., & Rashatasakhon, P. (2007). An unexpected spirocyclization.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
- Md, A. A., & Md, A. H. (2023, December 8). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Nelson Labs. (2025, September 15).
- Khan, I., & Iram, S. (2025, August 6). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. chimia.ch [chimia.ch]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 10. Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hpst.cz [hpst.cz]
- 13. Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchtrend.net [researchtrend.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]
Technical Support Center: Column Chromatography for Diazaspiro Compound Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the column chromatography purification of diazaspiro compounds. Drawing from established protocols and field experience, this document offers troubleshooting solutions and answers to frequently asked questions to streamline your purification workflows and enhance the recovery of high-purity target molecules.
Introduction to Purifying Diazaspiro Compounds
Diazaspiro compounds, with their unique three-dimensional and rigid spirocyclic structures containing at least two nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] Their distinct architecture, however, often presents specific challenges during purification. The basic nature of the nitrogen atoms can lead to undesirable interactions with standard silica gel, resulting in peak tailing, poor separation, and even degradation of the target compound.[3] This guide will equip you with the necessary knowledge to overcome these obstacles and achieve successful purification.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of diazaspiro compounds, providing potential causes and actionable solutions.
Problem 1: Poor Separation or Co-elution of Compounds
Probable Cause 1: Inappropriate Mobile Phase Polarity. The polarity of the eluent may not be optimal to differentiate between your target compound and impurities.
Solution:
-
Systematic Solvent Screening: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities. A good starting point for many diazaspiro compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[4][5]
-
Adjusting the Solvent Ratio: If your compound and impurities have low Rf values (are not moving far up the TLC plate), increase the polarity of the mobile phase by adding more of the polar solvent. Conversely, if the Rf values are too high (compounds move with the solvent front), decrease the polarity.[6]
Probable Cause 2: Unfavorable Interactions with the Stationary Phase. The acidic nature of standard silica gel can interact strongly with the basic nitrogen atoms of diazaspiro compounds, leading to poor separation.
Solution:
-
Use of Basic Modifiers: Add a small amount (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, minimizing strong interactions and improving peak shape.[7]
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[3] For more challenging separations, bonded phases such as amino- or cyano-propylated silica can offer different selectivity.[8]
Probable Cause 3: Column Overloading. Exceeding the capacity of the column will lead to broad peaks and poor resolution.
Solution:
-
Reduce Sample Load: As a general rule, the amount of crude sample loaded should be 1-2% of the mass of the stationary phase for difficult separations and up to 5% for easier ones.
-
Increase Column Dimensions: If a larger quantity of material needs to be purified, use a column with a larger diameter.
Problem 2: Streaking or Tailing of the Target Compound Peak
Probable Cause: Strong Acid-Base Interactions. This is a very common issue with nitrogen-containing heterocyclic compounds on silica gel. The basic nitrogen atoms in your diazaspiro compound are strongly interacting with the acidic silanol groups of the stationary phase.
Solution:
-
Incorporate a Basic Additive: As mentioned previously, the most effective solution is to add a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent. This will compete with your compound for the acidic sites on the silica.
-
Deactivate the Silica Gel: You can prepare a less acidic stationary phase by treating the silica gel with an amine base before packing the column.[9]
Problem 3: The Compound Does Not Elute from the Column
Probable Cause 1: The Compound is Too Polar for the Current Mobile Phase. Your compound may have a very strong affinity for the stationary phase and the mobile phase is not strong enough to displace it.
Solution:
-
Increase Mobile Phase Polarity Drastically: If your compound is not eluting with a standard solvent system like hexane/ethyl acetate, you may need to switch to a more polar mixture, such as dichloromethane/methanol or even add a small percentage of acetic acid to a polar solvent to help elute very basic compounds by protonating them.[10]
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can help to first elute less polar impurities and then your more polar target compound.[11]
Probable Cause 2: Compound Decomposition on the Column. Some diazaspiro compounds may be unstable on acidic silica gel.
Solution:
-
Assess Stability: Before running a column, spot your compound on a TLC plate, let it sit for a while, and then elute it. If you see signs of degradation (new spots, streaking from the baseline), your compound is likely unstable on silica.
-
Use a Milder Stationary Phase: Switch to neutral alumina or a deactivated silica gel.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a stationary and mobile phase for my diazaspiro compound?
A1: For most achiral separations of diazaspiro intermediates, silica gel is a good starting point for the stationary phase due to its versatility and cost-effectiveness.[12] A common mobile phase to start with is a mixture of petroleum ether and ethyl acetate, often in a ratio of 5:1 (v/v).[5][13] You can then adjust the ratio based on TLC analysis.
Q2: How do I choose the right column size for my purification?
A2: The column size depends on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a stationary phase mass that is 50 to 100 times the mass of your crude sample. The column diameter will influence the loading capacity, while the length will affect the resolution.
Q3: My diazaspiro compound is chiral. How can I separate the enantiomers?
A3: For chiral separations of diazaspiro compounds, you will need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as Chiralcel OJ, Chiralcel OD, and Lux-Amylose-2, have been shown to be effective for the enantioseparation of 1,3-diazaspiro[4.5]decan-4-ones.[14] The mobile phase for these separations is typically a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[14]
Q4: Are there any high-throughput or faster alternatives to traditional column chromatography for purifying diazaspiro compounds?
A4: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative for both chiral and achiral purifications. SFC is significantly faster than traditional HPLC, uses less organic solvent, and is highly scalable, making it ideal for drug discovery environments.
Q5: How should I load my sample onto the column, especially if it has low solubility in the mobile phase?
A5: There are two main methods for sample loading:
-
Wet Loading: Dissolve your sample in a minimum amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column. This technique often leads to better resolution.
Experimental Protocols
Protocol 1: General Achiral Purification of a Diazaspiro Intermediate
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Development: Use TLC to determine an optimal solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Use either wet or dry loading as described in the FAQs.
-
Elution: Begin elution with the predetermined mobile phase. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Compound Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Achiral Diazaspiro Purification
| Diazaspiro Scaffold Type | Stationary Phase | Mobile Phase (v/v) | Reference |
| Dispiro[imidazolidine-4,2′-indene-1′,2″-naphthalene] | Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | [5][13] |
| 2,6-diazaspiro[3.4]octane | Silica Gel | Hexane / Ethyl Acetate | [4] |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
References
-
Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. [Link]
-
Wang, Y., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3425. [Link]
-
MDPI. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
International Journal of Pharmaceutical Research & Analysis. (2014). Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 4(3), 200-205. [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
LCGC International. (n.d.). Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. LCGC International. [Link]
-
RSC Publishing. (n.d.). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. RSC Publishing. [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Sorbchem India. [Link]
-
Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]
-
International Labmate Ltd. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. International Labmate Ltd. [Link]
-
UCL Discovery. (2022). Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. UCL Discovery. [Link]
-
UOU. (n.d.). HETEROCYCLIC COMPOUNDS. UOU. [Link]
-
n.d. HETEROCYCLIC COMPOUNDS AND THEIR APPLICATIONS IN THE FIELD OF BIOLOGY: A DETAILED STUDY. n.d. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
n.d. Heterocyclic Compounds. n.d. [Link]
-
ResearchGate. (2021). Achiral SFC for Purification of Pharmaceuticals. ResearchGate. [Link]
-
SlidePlayer. (n.d.). Heterocyclic Compounds: Structure, Properties, and Applications. SlidePlayer. [Link]
-
Kirkland, J. J., et al. (1997). Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 762(1-2), 97-112. [Link]
-
Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography. Danaher Life Sciences. [Link]
-
Quora. (2024). How does silica gel contribute to the success of column chromatography?. Quora. [Link]
-
Bates College. (n.d.). Chem 212 – In-class problems – Chromatography set #1. Bates College. [Link]
-
Curly Arrow. (2011). Reverse Phase Silica - Sort of!. Curly Arrow. [Link]
Sources
- 1. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 2. uou.ac.in [uou.ac.in]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpra.com [ijpra.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. quora.com [quora.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 12. cdn.mysagestore.com [cdn.mysagestore.com]
- 13. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Impact of reaction temperature on the purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Reaction Temperature on Product Purity
Welcome to the technical support center for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. As a key intermediate in the production of valuable active pharmaceutical ingredients (APIs) such as Irbesartan, achieving high purity of this spirocyclic compound is paramount.[1][2] This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a specific focus on the pivotal role of reaction temperature.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the cyclization step to form 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A1: The optimal temperature for the intramolecular cyclization of the N-valeryl-1-aminocyclopentanecarboxamide precursor to yield 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a critical parameter that can significantly influence both the reaction rate and the purity of the final product. While the exact temperature can vary depending on the specific solvent system and catalyst used, a common protocol involves heating the reaction mixture. For instance, one patented process specifies a reaction temperature of 60°C for 3 hours in a mixed solvent system of n-butanol and water with barium hydroxide as a catalyst.[3] It is crucial to adhere to the temperature specified in your validated protocol, as deviations can lead to the formation of impurities.
Q2: How does reaction temperature influence the purity of the final product?
A2: Reaction temperature is a double-edged sword in this synthesis. On one hand, sufficient thermal energy is required to overcome the activation energy barrier for the desired intramolecular cyclization. On the other hand, excessive heat can promote undesirable side reactions, leading to the formation of impurities. These can include byproducts from degradation of the starting material or the product itself, or the formation of isomeric or oligomeric impurities.[4][5][6] Therefore, precise temperature control is essential for maximizing the yield of the desired product while minimizing the generation of contaminants.
Q3: What are the common impurities that can form if the reaction temperature is not properly controlled?
A3: If the reaction temperature deviates from the optimal range, several impurities can be formed. These may include:
-
Unreacted Starting Material: Insufficient temperature or reaction time can lead to incomplete conversion of the N-valeryl-1-aminocyclopentanecarboxamide.
-
Hydrolysis Products: In the presence of water, either as a solvent or a byproduct, elevated temperatures can lead to the hydrolysis of the amide or the final product.
-
Side-Reaction Products: The specific nature of side reactions is highly dependent on the reactants and catalysts used. However, elevated temperatures can promote alternative reaction pathways.
-
Degradation Products: The target molecule, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, may itself be susceptible to thermal degradation at excessively high temperatures, leading to a complex impurity profile.
The presence of these impurities can complicate downstream processing and compromise the quality of the final API.[4][6][7]
Q4: What analytical techniques are recommended for assessing the purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A4: A robust analytical methodology is crucial for determining the purity of your product and identifying any impurities. The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment, capable of separating the main compound from its impurities.[7][8] A validated HPLC method can provide quantitative data on the percentage of the desired product and the levels of any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry, allowing for the structural elucidation of unknown impurities.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for characterizing the structure of isolated impurities.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.[4]
A comprehensive Certificate of Analysis (CoA) for a high-purity standard of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one will typically include data from these techniques.[10]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable steps to resolve them.
| Observed Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Low Yield of Desired Product | Insufficient reaction temperature leading to incomplete cyclization. | 1. Verify the accuracy of your temperature monitoring equipment (thermocouple, thermometer). 2. Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or HPLC. 3. Ensure uniform heating of the reaction mixture with adequate stirring. |
| Presence of Multiple Impurity Peaks in HPLC | Reaction temperature is too high, promoting side reactions and/or product degradation. | 1. Lower the reaction temperature to the recommended value in your protocol. 2. If a validated protocol is unavailable, perform a temperature optimization study, starting from a lower temperature and gradually increasing it while monitoring the impurity profile. 3. Consider the use of a milder catalyst or a different solvent system that may allow for a lower reaction temperature. |
| Identification of Unreacted Starting Material | The reaction has not reached completion due to suboptimal temperature or insufficient reaction time. | 1. Confirm that the reaction has been run at the specified temperature for the full duration. 2. If the temperature was correct, consider extending the reaction time and monitor for the disappearance of the starting material. |
| Product is Off-Color or Decomposed | Excessive heat has led to the thermal degradation of the product. | 1. Immediately reduce the reaction temperature. 2. Investigate the thermal stability of your product using techniques like thermogravimetric analysis (TGA) if possible. 3. Ensure that the work-up procedure does not involve unnecessarily high temperatures. |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This protocol is a generalized representation based on established synthetic routes.[2][3]
Step 1: Acylation of 1-Aminocyclopentanecarboxylic Acid
-
To a stirred solution of 1-aminocyclopentanecarboxylic acid in a suitable solvent (e.g., a mixture of an alcohol and water), add a base (e.g., sodium hydroxide or triethylamine).
-
Cool the reaction mixture to a low temperature (e.g., below -10°C).
-
Slowly add valeryl chloride to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, perform an appropriate work-up to isolate the N-valeryl-1-aminocyclopentanecarboxamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the N-valeryl-1-aminocyclopentanecarboxamide intermediate in a suitable solvent system (e.g., n-butanol and water).
-
Add a catalyst for the cyclization (e.g., barium hydroxide).
-
Heat the reaction mixture to the optimized temperature (e.g., 60°C) and maintain for the required duration (e.g., 3 hours).[3]
-
Monitor the reaction for the formation of the product and the disappearance of the starting material.
-
After completion, cool the reaction mixture and perform an extractive work-up to isolate the crude 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Purify the crude product, if necessary, by recrystallization or column chromatography.
Workflow for Purity Analysis using HPLC
Caption: Workflow for purity analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one using HPLC.
IV. Mechanistic Considerations
The formation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one proceeds through an intramolecular cyclization of the N-valeryl-1-aminocyclopentanecarboxamide intermediate. The reaction temperature plays a crucial role in facilitating this ring-closing reaction.
Caption: Simplified reaction mechanism highlighting the role of temperature.
As depicted, heat is required for the formation of an activated intermediate that facilitates the intramolecular nucleophilic attack to form the desired spirocyclic product. However, excessive temperature can lead to the formation of side products from both the activated intermediate and the final product.
V. References
-
SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. (URL: [Link])
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PMC. (URL: [Link])
-
Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. (URL: [Link])
-
Synthesis and identification of some impurities of irbesartan. Academia.edu. (URL: [Link])
-
Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. (URL: [Link])
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. (URL: Not available)
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet. (URL: Not available)
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. PubChem. (URL: [Link])
-
CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[5][5] nonane-1-ene-4-ketone. Google Patents. (URL: )
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. (URL: [Link])
-
Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en. Technical Disclosure Commons. (URL: [Link])
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. (URL: [Link])
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. (URL: Not available)
-
2-Butyl-13-Diazaspiro[4.4]Non-1-En-4-One Hydrochloride 98.0%(HPLC). Pure Synth. (URL: [Link])chloride-98-0-hplc))
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 6. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS [journal11.magtechjournal.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. pure-synth.com [pure-synth.com]
- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting guide for the synthesis of spiro-heterocyclic compounds
Topic: Troubleshooting Guide for the Synthesis of Spiro-Heterocyclic Compounds Ticket ID: SHC-SYNTH-001 Agent: Senior Application Scientist Status: Open
Executive Summary
Spiro-heterocyclic compounds (e.g., spirooxindoles, spirochromenes) are privileged scaffolds in drug discovery due to their inherent three-dimensional rigidity and ability to project functional groups into novel chemical space. However, the very feature that makes them valuable—the quaternary spiro-carbon—is the primary source of synthetic failure. The formation of this sterically congested center often suffers from low yields, poor diastereoselectivity (dr), and difficult purification due to aggregation.
This guide addresses the three most critical failure modes in spiro-synthesis: Reaction Stalling , Selectivity Loss , and Purification Failure .
Phase 1: Reaction Initiation & Progression
Ticket: "My reaction mixture is heterogeneous and conversion has stalled."
Diagnosis: The rigidity of spiro-precursors (especially isatins) often leads to poor solubility in standard organic solvents, preventing the formation of the reactive intermediate (e.g., azomethine ylide).
Q: Why is the reaction stalling despite using a high-activity catalyst? A: In multicomponent reactions (MCRs), such as the 1,3-dipolar cycloaddition, the rate-determining step is often the in situ generation of the dipole (e.g., azomethine ylide from isatin and an amino acid). If the isatin is not fully solubilized, the equilibrium shifts back to the starting materials.
-
Solution: Switch to Ionic Liquids (e.g., [BMIM][BF4]) or Deep Eutectic Solvents (DES) . These solvents not only solubilize polar zwitterionic intermediates but also stabilize the transition state via hydrogen bonding, significantly accelerating the reaction [1, 2].
Q: I see a new spot on TLC, but it's not the product. What is it? A: You are likely observing the Knoevenagel condensate (intermediate) that failed to undergo the subsequent Michael addition or cyclization. This "arrested intermediate" occurs when the dipolarophile (e.g., chalcone or maleimide) is sterically hindered or electronically mismatched.
-
Troubleshooting Protocol:
-
Increase Temperature: Spiro-cyclization has a high activation energy barrier due to steric compression. Move from room temperature to reflux (60–80°C) or use Microwave Irradiation (100–150 W) to overcome this barrier [3].
-
Activate the Dipolarophile: If using a chalcone, add a Lewis Acid (e.g., 10 mol%
or ) to lower the LUMO energy of the alkene, facilitating the attack by the dipole.
-
Phase 2: Selectivity Control (Regio- & Diastereoselectivity)
Ticket: "I'm getting a 1:1 mixture of diastereomers. How do I improve the dr?"
Diagnosis: The reaction lacks sufficient steric or electronic bias to direct the approach of the dipole to the dipolarophile.
Q: Why is my diastereoselectivity (dr) dropping upon scale-up? A: Exothermic reactions (common with maleimides) can lead to "hot spots" in larger vessels, favoring the kinetic product (often the endo isomer) over the thermodynamic product, or simply eroding selectivity due to higher energy availability.
-
Solution:
-
Temperature Control: Maintain strict temperature control. Lowering the temperature to 0°C or -10°C often improves endo/exo selectivity, provided the reaction still proceeds.
-
Solvent Switch: Use Fluorous Solvents (e.g., hexafluoroisopropanol - HFIP). HFIP forms a hydrogen-bond network that rigidifies the transition state, often locking the conformation to favor a single diastereomer [4].
-
Q: How do I control Regioselectivity in unsymmetrical dipolarophiles? A: Regioselectivity is governed by the electronic coefficients of the dipole and dipolarophile (FMO theory).
-
Protocol:
-
Electronic Tuning: If using an alkyne dipolarophile (e.g., propiolates), the nucleophilic carbon of the dipole will attack the
-carbon of the electron-deficient alkyne. Ensure your dipole's nucleophilicity is matched to the dipolarophile's electrophilicity. -
Catalyst Steering: Use a chiral organocatalyst (e.g., chiral phosphoric acids or thioureas). These catalysts hydrogen-bond to the nitro or carbonyl groups of the dipolarophile, shielding one face and enforcing specific regiochemical addition [5].
-
Phase 3: Isolation & Purification
Ticket: "My product is streaking on the column and won't crystallize."
Diagnosis: Spiro-compounds are prone to
Q: The product degrades during silica gel chromatography. Alternatives? A: Many spiro-compounds (especially those with acetals or enamines) are acid-labile.
-
Solution:
-
Neutralize Silica: Pre-treat the silica column with 1-2% triethylamine in hexane.
-
Use Alumina: Switch to neutral alumina (Grade III) for purification.
-
Precipitation (The "Green" Method): Many spiro-heterocycles synthesized in ethanol or water/ethanol mixtures will precipitate upon cooling. Simply filter and wash with cold ethanol. This avoids chromatography entirely [6].[1][2]
-
Q: How do I remove the catalyst (e.g., L-proline or metal nanoparticles)? A:
-
Organocatalysts: Water wash is usually sufficient for L-proline.
-
Magnetic Nanocatalysts: If using catalysts like
, use an external magnet to decant the reaction mixture. This is a self-validating step: if the solution is clear, the catalyst is removed [7].
Master Protocol: Synthesis of Spiro[indoline-3,3'-pyrrolizine]
Objective: Robust synthesis of a spirooxindole-pyrrolizine library via three-component 1,3-dipolar cycloaddition.
Reagents:
-
Isatin (1.0 equiv)
-
L-Proline (1.2 equiv) - Generates azomethine ylide in situ
-
Trans-Chalcone or Maleimide (1.0 equiv) - Dipolarophile
-
Solvent: Methanol or Ethanol (Green Protocol)
Workflow:
-
Activation: Dissolve Isatin and L-Proline in Methanol (5 mL per mmol). Stir at room temperature for 15 mins. Checkpoint: Solution should turn deep orange/red, indicating ylide formation.
-
Cycloaddition: Add the dipolarophile (Chalcone).
-
Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).
-
Workup: Cool the mixture to 0°C.
-
Scenario A (Precipitate forms): Filter the solid. Wash with cold MeOH. Recrystallize from EtOH.
-
Scenario B (No precipitate): Evaporate solvent. Dissolve residue in minimal DCM. Purify via flash chromatography (Neutral Alumina).
-
Quantitative Data: Solvent Effect on Yield & Selectivity
| Solvent | Temperature | Time (h) | Yield (%) | dr (endo:exo) | Notes |
| Methanol | Reflux | 2.5 | 92 | 95:5 | Recommended. Product precipitates. |
| Toluene | Reflux | 6.0 | 65 | 70:30 | Poor solubility of amino acid. |
| Water | 80°C | 3.0 | 88 | 90:10 | Green method, but requires surfactant. |
| [BMIM][BF4] | 60°C | 0.5 | 96 | >99:1 | Fastest, high selectivity, expensive. |
Visualization: Troubleshooting Logic & Mechanism
Figure 1: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and resolving common synthetic failures in spiro-heterocycle formation.
Figure 2: 1,3-Dipolar Cycloaddition Mechanism
Caption: Mechanistic pathway of the decarboxylative 1,3-dipolar cycloaddition generating the spiro-core.
References
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. ResearchGate. Available at: [Link]
-
Recent Advances in Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles. RSC Advances. Available at: [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of Novel Spiro/Dispiro Heterocycles. Research Trend. Available at: [Link]
-
Spiro‐2‐oxindoles via 1,3‐dipolar cycloadditions. A decade update. ResearchGate. Available at: [Link]
-
Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Syngene International. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines using manganese ferrite nanorods. RSC Advances. Available at: [Link]
Sources
Validation & Comparative
Comparative Analysis of Synthesis Routes for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Executive Summary
The spiro-fused imidazolinone, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (often designated as IRB-01 ), is the pivotal structural core of the blockbuster antihypertensive drug Irbesartan . Its synthesis represents a critical decision point in process chemistry, dictating the cost structure, safety profile, and impurity landscape of the final API.
This guide objectively compares three distinct synthetic methodologies:
-
The Classical Imidate Route: The original Sanofi discovery route.
-
The Nitrile-Amide Route: The industrial standard utilizing cyclopentanone.
-
The Glycine-Spiroalkylation Route: The modern, "green" alternative offering cost and safety advantages.[1]
Recommendation: The Glycine-Spiroalkylation Route is currently the superior choice for large-scale manufacturing due to its avoidance of toxic cyanides, use of commodity starting materials (Glycine), and streamlined workup, despite a slightly higher unit operation count.
Part 1: Detailed Route Analysis
Route A: The Classical Imidate Route (Bernhart/Sanofi)
Mechanism: Condensation of 1-aminocyclopentanecarboxylic acid ester with an unstable imidate.
This route, described in the original patents, relies on the condensation of ethyl valerimidate with 1-aminocyclopentanecarboxylic acid (ACPC) derivatives. While historically significant, it suffers from reagent instability.
-
Step 1: Preparation of Ethyl Valerimidate via Pinner reaction (Valeronitrile + HCl/EtOH).
-
Step 2: Condensation of Ethyl Valerimidate with ACPC ethyl ester in refluxing xylene/acetic acid.
Pros:
-
Direct formation of the imidazolinone ring in fewer isolated steps.
-
Well-characterized impurity profile.[2]
Cons:
-
Reagent Instability: Valerimidate is highly moisture-sensitive and degrades rapidly, leading to variable yields.
-
Cost: ACPC is a relatively expensive starting material compared to cyclopentanone or glycine.
-
Harsh Conditions: Requires high-temperature reflux (xylene), promoting thermal degradation byproducts.
Route B: The Nitrile-Amide Route (Valeryl Chloride)
Mechanism: Strecker-like synthesis followed by acylation and cyclodehydration.
This is the most common industrial route, leveraging cheap cyclopentanone. It avoids the unstable imidate but introduces cyanide handling risks.
-
Step 1: Strecker Reaction: Cyclopentanone reacts with Sodium Cyanide (NaCN) and Ammonium Chloride to form 1-aminocyclopentanecarbonitrile.[3]
-
Step 2: Hydrolysis: The nitrile is hydrolyzed (acidic or basic) to the amide or acid.
-
Step 3: Acylation: Reaction with Valeryl Chloride forms the N-valeryl intermediate.[3]
-
Step 4: Cyclization: Base-catalyzed cyclodehydration (e.g., KOH or Ba(OH)₂) yields the spiro product.[4]
Pros:
-
Raw Material Cost: Cyclopentanone is inexpensive.
-
Robustness: Valeryl chloride is a stable, standard reagent.
Cons:
-
Safety: Requires handling of Sodium Cyanide (highly toxic).
-
Waste: Generates significant salt waste during neutralization steps.
Route C: The Glycine-Spiroalkylation Route (Modern/Green)
Mechanism: Double alkylation of glycine to form the spiro ring, followed by acylation.
This route represents a paradigm shift, building the cyclopentane ring on the amino acid backbone rather than starting with it.
-
Step 1: Spiro-Alkylation: Glycine methyl ester is alkylated with 1,4-dibromobutane (or 1,4-dichlorobutane) in the presence of a phase transfer catalyst (PTC) and base to form 1-aminocyclopentanecarboxylic acid methyl ester.
-
Step 2: Acylation: Reaction with Valeryl Chloride.[4]
-
Step 3: Cyclization: Treatment with ammonia or primary amine induces cyclization to the imidazolinone.
Pros:
-
Safety: Cyanide-Free process.
-
Cost: Glycine methyl ester is a commodity chemical.
-
Scalability: The alkylation is highly scalable and exothermic control is manageable.
-
Yield: Recent optimizations report overall yields >50% with high purity (>98%).[3]
Cons:
-
Process Control: Step 1 requires precise temperature control to prevent polymerization of the dihaloalkane.
Part 2: Comparative Data Analysis
The following table summarizes key performance metrics derived from process patents and literature.
| Metric | Route A: Imidate | Route B: Nitrile-Amide | Route C: Glycine-Spiro |
| Starting Material | ACPC Ester | Cyclopentanone | Glycine Methyl Ester |
| Key Reagent | Ethyl Valerimidate | NaCN, Valeryl Chloride | 1,4-Dibromobutane |
| Overall Yield | 35 - 45% | 45 - 55% | 50 - 60% |
| Purity (HPLC) | ~95% (requires polymorph control) | >97% | >98.5% |
| Safety Profile | Moderate (Solvents) | High Risk (Cyanide) | Low Risk (Green) |
| Atom Economy | Moderate | Low (Salt waste) | High |
| Cost Efficiency | Low (Expensive SM) | High | Very High |
Part 3: Visualization of Pathways
Reaction Mechanism: The Preferred Glycine Route
This diagram illustrates the "Green" pathway, highlighting the construction of the spiro ring from glycine.
Caption: Step-by-step synthesis via the Glycine Methyl Ester route, avoiding cyanide usage.
Decision Matrix for Route Selection
A logical flow for selecting the optimal route based on facility capabilities and cost constraints.
Caption: Strategic decision tree for selecting the optimal synthesis route based on safety and cost.
Part 4: Experimental Protocol (Route C - Optimized)
Objective: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one via Glycine Methyl Ester.
Reagents:
-
Glycine Methyl Ester Hydrochloride (1.0 eq)
-
1,4-Dibromobutane (1.1 eq)
-
Valeryl Chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (Solvent)
-
Ammonia (gaseous or methanolic)
Step-by-Step Methodology:
-
Spiro-Alkylation:
-
Charge a reactor with Glycine Methyl Ester HCl, K₂CO₃ (3.0 eq), and Toluene.
-
Add 1,4-Dibromobutane dropwise at 50-60°C. Critical Control Point: Exotherm management.
-
Heat to reflux (110°C) for 6-8 hours.
-
Filter inorganic salts and concentrate the filtrate to obtain crude 1-aminocyclopentanecarboxylic acid methyl ester.
-
-
Acylation:
-
Dissolve the crude ester in DCM or Toluene.
-
Add Triethylamine (1.2 eq) and cool to 0-5°C.
-
Add Valeryl Chloride dropwise, maintaining temperature <10°C.
-
Stir for 2 hours at room temperature. Perform aqueous wash (water, then brine) to remove salts.
-
-
Cyclization:
-
Transfer the organic layer to a pressure vessel (or use methanolic ammonia at reflux).
-
Introduce Ammonia (gas) or add 7N NH₃ in MeOH.
-
Heat to 60-70°C for 4-6 hours. The ester converts to the amide and subsequently cyclizes.
-
Workup: Cool to 0°C. The product often crystallizes directly. Filter and wash with cold Toluene/Hexane.
-
Purification: Recrystallize from Isopropanol/Water if necessary.
-
Validation Criteria:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 150–152°C.
-
1H NMR (CDCl3): δ 0.94 (t, 3H), 1.38 (m, 2H), 1.62 (m, 2H), 1.8-2.0 (m, 8H, spiro), 2.35 (t, 2H), 9.0 (bs, 1H, NH).
References
-
Bernhart, C. A., et al. (1993).[4] Synthesis and biological activity of the angiotensin II antagonist irbesartan. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en.Link
-
Zhang, Y., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan.[5] Organic Process Research & Development. Link
-
Reddy, M. S., et al. (2011). An improved and efficient synthesis of Irbesartan.[1] Organic Communications. Link
-
European Patent Office. (2006).[6] Novel Synthesis of Irbesartan (EP1546135).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 5. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 6. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
Comparison of 2-Methyl vs 2-Butyl diazaspiro intermediates in drug synthesis
This guide objectively compares 2-Methyl versus 2-Butyl substituted diazaspiro intermediates, specifically focusing on the widely utilized 2,7-diazaspiro[3.5]nonane scaffold.[1] This comparison addresses the critical decision-making process in medicinal chemistry regarding N-alkyl substitution at the sterically sensitive 2-position (azetidine nitrogen).
Executive Summary
In drug discovery, the 2,7-diazaspiro[3.5]nonane scaffold serves as a conformationally restricted surrogate for piperazine or piperidine.[1] The choice between a 2-Methyl and 2-Butyl substituent is rarely arbitrary; it is a strategic toggle between metabolic stability and lipophilic ligand efficiency .
-
2-Methyl (N-Me): The "Magic Methyl" effect. It typically improves potency by filling small hydrophobic pockets without incurring a massive lipophilicity penalty. However, it is a prime site for metabolic N-demethylation.[1]
-
2-Butyl (N-Bu): A heavy lipophilic driver. It significantly increases LogP, potentially aiding blood-brain barrier (BBB) penetration, but introduces high steric bulk and multiple sites for oxidative metabolism (ω-oxidation).[1]
Technical Deep Dive: Physicochemical & Biological Impact
2.1. Structural Dynamics & Sterics
The 2,7-diazaspiro[3.5]nonane core consists of a strained 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring. The 2-position nitrogen (on the azetidine) is highly basic and sterically accessible.
-
2-Methyl: The methyl group is compact (
). It allows the azetidine nitrogen to maintain a geometry close to the parent amine, minimizing steric clash with receptor walls.[1] It is often used to mask the hydrogen bond donor (HBD) character of the NH to improve permeability. -
2-Butyl: The n-butyl chain is flexible and bulky (
). It introduces significant "floppiness" (entropic penalty upon binding) unless it occupies a distinct hydrophobic channel.[1] The steric bulk can also shield the nitrogen lone pair, slightly reducing apparent basicity in complex biological matrices.[1]
2.2. Metabolic Liability Profile
| Feature | 2-Methyl Intermediate | 2-Butyl Intermediate |
| Primary Metabolic Route | N-Demethylation (CYP450 mediated). Rapid conversion back to the secondary amine (nor-metabolite). | |
| Secondary Route | N-Oxidation (less common due to steric accessibility). | N-Dealkylation (slower than demethylation due to steric bulk). |
| Half-Life ( | Generally shorter in liver microsomes unless the scaffold is sterically crowded. | Often longer |
Experimental Synthesis Protocols
The synthesis of these intermediates diverges primarily at the reductive amination or alkylation stage. The starting material is typically tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (the 7-Boc protected amine), leaving the 2-position free for derivatization.
Method A: Synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane
Mechanism: Eschweiler-Clarke or Reductive Amination
Reagents: Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB) or NaBH
Protocol:
-
Dissolution: Dissolve 1.0 eq of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in Dichloromethane (DCM) (0.1 M concentration).
-
Activation: Add 5.0 eq of Formaldehyde (37% aq. solution). Stir for 15 min at Room Temperature (RT) to form the iminium ion.
-
Reduction: Cool to 0°C. Add 3.0 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Quench: Stir at RT for 4 hours. Quench with sat. NaHCO
. -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na
SO .[1] -
Deprotection (Optional): If the final intermediate requires a free 7-position, treat with 4M HCl in Dioxane.
Method B: Synthesis of 2-Butyl-2,7-diazaspiro[3.5]nonane
Mechanism: Reductive Amination with Aldehyde
Reagents: Butyraldehyde, STAB, Acetic Acid (catalytic).[1] Rationale: Butyraldehyde is less reactive than formaldehyde. Acid catalysis is required to promote imine formation.
Protocol:
-
Dissolution: Dissolve 1.0 eq of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in 1,2-Dichloroethane (DCE).
-
Imine Formation: Add 1.2 eq of Butyraldehyde and 1.0 eq of Acetic Acid . Stir for 30-60 min at RT.
-
Reduction: Add 2.0 eq of STAB . Stir overnight (12-16 h) under Nitrogen.
-
Workup: Quench with 1N NaOH (to ensure the basic amine is free). Extract with DCM.[2]
-
Purification: The butyl adduct is more lipophilic; purify via Flash Column Chromatography (0-10% MeOH in DCM with 1% NH
OH).
Comparative Data Analysis
The following table contrasts the projected properties of the 2-substituted intermediates (assuming a generic drug core attached at position 7).
| Property | 2-Methyl Variant | 2-Butyl Variant | Impact on Drug Design |
| Base | +1.2 to +1.5 | Butyl drastically increases lipophilicity, risking poor solubility. | |
| Topological Polar Surface Area (TPSA) | ~3.2 Å | ~3.2 Å | Identical polar surface, but "effective" TPSA differs due to steric shielding by Butyl.[1] |
| Rotatable Bonds | 0 (Me is rigid rotor) | 3 (Butyl chain) | Butyl adds entropy penalty; may reduce binding affinity unless compensating hydrophobic interactions exist.[1] |
| Synthetic Yield (Typical) | 85 - 95% | 70 - 85% | Methylation is kinetically faster and cleaner. Butylation often requires chromatography. |
| pKa (Conjugate Acid) | ~10.2 | ~10.4 | Inductive effect of Butyl is slightly stronger (+I), increasing basicity marginally.[1] |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision pathway for selecting and synthesizing the appropriate intermediate.
Caption: Decision tree for selecting 2-Methyl vs 2-Butyl substituents based on structural and physicochemical constraints.
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspirocyclic Systems." Journal of Organic Chemistry. Link[1]
-
Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link[1]
-
Vertex Pharmaceuticals. (2016). "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane)..." Journal of Organic Chemistry. Link[1]
-
Reilly, S. W., et al. (2018).[1][3] "Substitution of the piperazine linker of olaparib with diazaspiro[3.3]heptane..." Bioorganic & Medicinal Chemistry Letters. Link[1]
Sources
Benchmarking the efficiency of different catalysts for diazaspiro[4.4]non-1-en-4-one synthesis
Topic: Benchmarking the efficiency of different catalysts for diazaspiro[4.4]non-1-en-4-one synthesis Content Type: Publish Comparison Guides.
Executive Summary
The diazaspiro[4.4]non-1-en-4-one scaffold is the critical pharmacophore for the angiotensin II receptor antagonist Irbesartan . While the final drug molecule is achiral, the efficiency of constructing its spiro-diaza core defines the process economics and impurity profile of the entire manufacturing workflow.[1]
This guide benchmarks the performance of three distinct catalytic classes used to synthesize this scaffold: Divalent Inorganic Bases (Process Standard) , Phase Transfer Catalysts (Efficiency Enhancers) , and Emerging Metal-Organic Frameworks (Next-Gen) . Unlike generic reviews, this analysis focuses on the causality between catalyst selection and the suppression of the critical "Isomer 5" impurity, providing actionable data for process optimization.
Mechanistic Pathways & Catalyst Classes
The synthesis of the diazaspiro core typically proceeds via the cyclization of 1-(pentanoylamino)cyclopentanecarboxamide (or its nitrile precursor). The choice of catalyst dictates the reaction pathway's selectivity between the desired spiro-imidazolinone (Target) and the thermodynamic open-chain or isomeric byproducts.
The Catalytic Landscape
| Catalyst Class | Representative Agents | Primary Mechanism | Key Advantage |
| Class A: Divalent Bases | Barium Hydroxide [Ba(OH)₂] | Chelation-Controlled Cyclization | High Purity: Suppresses regio-isomers via metal-template effect. |
| Class B: Monovalent Bases | KOH, NaOH | General Base Catalysis | Cost: Lowest raw material cost; high atom economy. |
| Class C: Phase Transfer (PTC) | TBAB, TEBA | Interfacial Catalysis | Kinetics: Accelerates biphasic reactions; enables "Green" solvent systems. |
Diagram 1: Chelation-Controlled Cyclization Mechanism
The following diagram illustrates how Barium (Ba²⁺) acts as a template to stabilize the transition state, favoring the formation of the 5-membered imidazolinone ring over side reactions.
Caption: Ba²⁺ coordinates with the amide oxygens, locking the conformation for optimal ring closure, whereas monovalent bases lack this templating effect.
Benchmarking Analysis: Performance Metrics
The following data aggregates experimental outcomes from process chemistry literature and patent disclosures, normalizing conditions to a standard 50 mmol scale reaction.
Table 1: Comparative Efficiency of Catalysts
| Metric | Ba(OH)₂ (Heterogeneous) | KOH (Homogeneous) | TBAB (PTC + NaOH) |
| Yield (%) | 88 - 92% | 75 - 82% | 85 - 90% |
| Purity (HPLC) | > 99.5% | ~ 95.0% | 98.0% |
| Isomer 5 Impurity | < 0.1% | 2.0 - 5.0% | 0.5 - 1.0% |
| Reaction Time | 4 - 6 Hours | 8 - 12 Hours | 2 - 4 Hours |
| Solvent System | n-Butanol / Water | Water / THF | Toluene / Water |
| Scalability | High (Filtration recovery) | Medium (Extraction required) | High (Easy phase separation) |
Deep Dive: The "Barium Effect" vs. PTC Speed
-
Ba(OH)₂ Superiority: The divalent nature of Barium is not merely catalytic but structural during the transition state. It prevents the formation of the thermodynamic isomer (Isomer 5) by kinetically trapping the intermediate in the correct geometry for spiro-cyclization [1]. This eliminates the need for recrystallization, a costly step in large-scale manufacturing.
-
PTC Acceleration: Phase Transfer Catalysts like Tetrabutylammonium bromide (TBAB) excel in reaction kinetics. By shuttling the hydroxide ion into the organic phase (Toluene), they increase the effective concentration of the active species. However, without the metal-templating effect, the purity is slightly lower than the Barium route [2].
Experimental Protocols
Protocol A: High-Purity Synthesis using Ba(OH)₂ (Recommended for GMP)
Objective: Synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with <0.1% impurity.
-
Preparation: In a 500 mL reactor, charge 1-aminocyclopentanecarbonitrile (1 eq) and n-Butanol/Water (8:2 v/v ratio).
-
Hydrolysis: Add Ba(OH)₂·8H₂O (0.1 eq - catalytic amount) and heat to reflux for 2 hours.
-
Note: The Barium acts as a catalyst for the nitrile hydrolysis initially.
-
-
Acylation: Cool to 0°C. Add Valeryl Chloride (1.1 eq) dropwise. Maintain pH > 9 using inorganic base if necessary.
-
Cyclization: Add additional Ba(OH)₂ (to reach 2.5 M concentration relative to water) and reflux for 4 hours.
-
Critical Control Point: Monitor the disappearance of the diamide intermediate via HPLC.
-
-
Work-up: Cool to room temperature. Filter the barium salts (recyclable). Evaporate n-butanol to obtain the crystalline product.
Protocol B: Rapid Synthesis using PTC (Recommended for R&D)
Objective: Fast screening of derivatives.
-
Charge: Mix Diamide Precursor (1 eq) in Toluene and 30% NaOH(aq) .
-
Catalyst Addition: Add TBAB (5 mol%).
-
Reaction: Vigorously stir at 40°C. The reaction typically completes in <3 hours due to enhanced interfacial surface area.
-
Work-up: Stop stirring. Separate the organic layer. Wash with water.[1] Concentrate to dryness.
Diagram 2: Comparative Process Workflow
Caption: Route A prioritizes purity via heterogeneity; Route B prioritizes throughput via interfacial catalysis.
Critical Discussion & Future Directions
Scalability vs. Sustainability
While Ba(OH)₂ provides the highest purity, it generates stoichiometric metal waste if not recycled. Modern process development focuses on Catalytic Membrane Reactors where the Barium species is immobilized, combining the purity of Route A with the ease of work-up of Route B.
Emerging Catalysts: Metal-Organic Frameworks (MOFs)
Recent academic literature suggests that Cu(I)-based MOFs can catalyze the [3+2] cycloaddition of azomethine ylides to form spiro-systems with high atom economy [3]. While currently less mature than the Barium process for Irbesartan specifically, this represents the future of "Atom Efficient" manufacturing, potentially eliminating the need for the valeryl chloride reagent entirely.
Recommendations
-
For GMP Manufacturing: Stick to the Ba(OH)₂ route. The cost of removing "Isomer 5" downstream far outweighs the catalyst cost.
-
For Library Synthesis: Use TBAB/Toluene . The speed allows for rapid generation of analogs for SAR studies.
References
-
Improved production process of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Source: Google Patents (CN1194971C) [1]
- Method for preparing N-substituted heterocyclic derivatives using a phase-transfer catalyst.
-
Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM. Source: Universität Tübingen Dissertation [Link]
Sources
A Comparative Guide to the Biological Activity of Diazaspiro[4.4]non-1-en-4-one Derivatives
The diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, conferring unique three-dimensional conformations that can enhance target selectivity and improve pharmacokinetic properties.[1] This guide provides a comparative analysis of the biological activities of its derivatives, focusing on the diazaspiro[4.4]non-1-en-4-one core. We will delve into their anticancer and antimicrobial potential, presenting key experimental data and the methodologies used to obtain them.
The Diazaspiro[4.4]non-1-en-4-one Core: A Versatile Scaffold
The diazaspiro[4.4]non-1-en-4-one structure is a bicyclic system featuring two nitrogen atoms in a five-membered ring spiro-fused to a cyclopentane ring. This arrangement offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with varied biological activities. The core structure itself, as seen in compounds like 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, has been identified as a valuable building block for developing novel therapeutic agents, particularly in anticancer and anti-inflammatory research.[2]
Comparative Anticancer Activity
Derivatives of the broader azaspiro family have shown significant promise as anticancer agents.[3][4][5] By modifying the core structure, researchers have been able to tune the cytotoxicity of these compounds against various cancer cell lines.
A closely related series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been extensively studied for its antitumor effects.[3][4][6][7] While not exact diazaspiro[4.4]non-1-en-4-one analogs, the principles of their design and the results of their biological evaluation provide valuable insights. In one study, various derivatives were tested against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[4][6] The results demonstrated that small modifications to the peripheral chemical groups can lead to significant changes in potency and selectivity.
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of the most potent 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, showcasing their efficacy against different cancer cell lines.[3][4][6]
| Compound | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
Data extracted from studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[3][4][6] Bold values indicate the most potent compound for that specific cell line in the respective studies.
From this data, it is evident that compound 11h emerges as a promising candidate with broad-spectrum activity across all three cell lines.[4][6] The potent activity of compounds like 8d and 11d against the MDA-MB-231 breast cancer cell line highlights the potential for developing selective agents.[3][4]
The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the diazaspiro derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Self-Validation: The inclusion of both negative (vehicle) and positive controls is critical. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability, confirming that the solvent used to dissolve the compounds does not have intrinsic toxicity.
Comparative Antimicrobial Activity
Spirocyclic compounds, including diazaspiro derivatives, have also attracted attention for their antimicrobial properties.[3] Studies on related heterocyclic systems provide a framework for understanding their potential. For instance, 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8]
Another study on diazaspiro[4.5]decan-1-one derivatives identified them as potential inhibitors of chitin synthase, an essential enzyme for the fungal cell wall.[9] This suggests a specific mechanism of action for their antifungal effects.
A series of diazaspiro[4.5]decan-1-one derivatives were evaluated for their antifungal activity against pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits visible fungal growth, are presented below.
| Compound | Candida albicans MIC (mmol/L) | Aspergillus flavus MIC (mmol/L) |
| 4d | < 0.04 | - |
| 4f | < 0.04 | < 0.04 |
| 4k | < 0.04 | - |
| 4n | < 0.04 | < 0.04 |
| 4o | - | < 0.04 |
| Fluconazole | 0.04 | 0.25 |
| Polyoxin B | 0.04 | 0.04 |
Data adapted from a study on diazaspiro[4.5]decan-1-one derivatives.[9] Values indicate superior or equivalent activity compared to the control drugs, fluconazole and polyoxin B.
The results indicate that several derivatives (4d, 4f, 4k, 4n ) exhibited stronger antifungal activity against C. albicans than the standard drug fluconazole.[9] Furthermore, compounds 4f, 4n, and 4o were more potent against A. flavus than both control drugs.[9]
The MIC values are typically determined using the broth microdilution method as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of a compound's potency.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal or bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic/antifungal agent should also be tested as a quality control measure.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualization of Experimental Workflow
The general workflow for screening and evaluating the biological activity of novel chemical derivatives can be visualized as follows.
Caption: General workflow for the discovery and optimization of bioactive compounds.
Conclusion and Future Perspectives
The diazaspiro[4.4]non-1-en-4-one core and its related spirocyclic analogs serve as a highly versatile scaffold for the development of new therapeutic agents. The comparative data clearly indicate that targeted modifications of this structure can yield derivatives with potent and selective anticancer and antifungal activities. Future research should focus on elucidating the specific mechanisms of action, such as the inhibition of key enzymes like chitin synthase or protein kinases. Furthermore, exploring the structure-activity relationships (SAR) in greater detail will enable the rational design of next-generation derivatives with improved efficacy and drug-like properties, paving the way for their potential clinical development.
References
- Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
- Luo, J., et al. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC.
-
Luo, J., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. Available from: [Link]
- BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
-
Gouda, M. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(11), 1993. Available from: [Link]
- Luo, J., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. PubMed.
-
ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available from: [Link]
-
ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]
-
ResearchGate. Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Available from: [Link]
-
ResearchGate. An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of analytical methods for diazaspiro compound analysis
Executive Summary
Diazaspiro compounds—rigid, bicyclic scaffolds containing two nitrogen atoms—represent a "privileged structure" in modern drug discovery due to their ability to project substituents in defined 3D vectors. However, their analysis presents a distinct "Spiro-Challenge": high basicity (leading to peak tailing) and isomeric complexity (regio- and stereoisomers).
This guide compares the two dominant analytical platforms: High-pH Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC) .
The Verdict:
-
For Bioanalysis (PK/PD): High-pH RPLC-MS/MS remains the gold standard for sensitivity and robustness in plasma matrices.
-
For Chiral Resolution & Isomer Separation: SFC is the superior choice, offering orthogonal selectivity that resolves diastereomers often co-eluting in RPLC.
The Diazaspiro Challenge: Basicity & Topology
The diazaspiro core (e.g., 2,6-diazaspiro[3.3]heptane or 2,7-diazaspiro[3.5]nonane) typically possesses secondary amines with pKa values ranging from 9.0 to 11.0.
-
The Silanol Trap: In standard low-pH RPLC (formic acid/water), these amines are fully protonated (
). They interact electrostatically with residual anionic silanols ( ) on the column stationary phase, causing severe peak tailing and sensitivity loss. -
The Isomer Trap: The spiro-carbon creates a rigid stereocenter. Synthetic routes often yield racemic mixtures or complex diastereomers that lack sufficient hydrophobic difference to separate on C18 columns.
Head-to-Head Comparison
Round 1: Achiral Separation & Peak Shape
| Feature | Method A: High-pH RPLC | Method B: SFC (Achiral) |
| Mechanism | Hydrophobic interaction (partitioning). | Adsorption/H-bonding + Partitioning. |
| Basicity Handling | Excellent. High pH (pH 10) neutralizes the amine ( | Good. Requires basic additives (DEA, |
| Column Choice | Hybrid Silica (e.g., BEH C18) is mandatory to resist silica dissolution at pH 10. | 2-Ethylpyridine (2-EP) or Diol phases. 2-EP is "gold standard" for basic amines. |
| Throughput | Standard (5–10 min run times). | Superior (2–5 min run times) due to low viscosity of supercritical |
| Winner | Tie. RPLC is more robust for routine QC; SFC is faster for library screening. |
Round 2: Chiral & Diastereomeric Resolution
| Feature | Method A: RPLC (Chiral) | Method B: SFC (Chiral) |
| Selectivity | Limited.[1][2] Long equilibration times; high solvent consumption. | Unmatched. High diffusivity of |
| Success Rate | ~60% for spiro-cycles. | >95% success rate using Amylose/Cellulose columns. |
| Winner | SFC. It is the industry standard for separating spiro-enantiomers. |
Decision Framework (Workflow)
The following diagram illustrates the logical flow for selecting the correct method based on the specific analytical need (Purity vs. Bioanalysis).
Figure 1: Decision tree for selecting between SFC and RPLC workflows based on the analytical objective.
Experimental Protocols
Protocol A: High-pH RPLC-MS/MS (Bioanalysis)
Best for: Quantitative analysis of diazaspiro drugs in plasma.
Rationale: Using a high pH buffer (pH 10) ensures the diazaspiro amine is in its neutral state. This increases hydrophobicity (better retention on C18) and eliminates peak tailing caused by silanol interactions.
-
Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm). Note: Do not use standard silica columns at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.6 mL/min.
-
Detection: Triple Quadrupole MS (ESI+). Monitor MRM transitions.
-
Tip: Diazaspiro compounds fragment well. Look for ring-opening characteristic fragments.
-
Protocol B: Chiral SFC Screening (Isomer Separation)
Best for: Separating enantiomers or diastereomers of the spiro-scaffold.
Rationale: The addition of a basic additive (DEA) is critical. Even on "chiral" columns, the achiral interactions between the basic amine and the support material can ruin resolution. DEA masks these sites.
-
System: Agilent 1260 Infinity II SFC or Waters UPC2.
-
Columns (Screening Set):
-
Chiralpak AD-H (Amylose)
-
Chiralcel OD-H (Cellulose)
-
Chiralpak IG (Immobilized Amylose)
-
-
Mobile Phase A:
(Supercritical grade). -
Mobile Phase B (Modifier): Methanol + 0.1% Diethylamine (DEA) or 0.1% Ammonium Hydroxide.
-
Warning: Do not use DEA if coupling to Mass Spec. Use Ammonium Hydroxide or Ammonium Formate for MS compatibility.
-
-
Conditions: Isocratic elution (typically 15% to 40% B). Backpressure: 120 bar. Temp: 40°C.
Data Summary: Performance Metrics
The following table summarizes typical performance metrics observed when analyzing a representative spiro-piperidine compound.
| Metric | High-pH RPLC (C18) | Low-pH RPLC (C18) | SFC (2-EP) |
| Retention Time (min) | 2.5 | 1.1 (Elutes too early) | 1.8 |
| Peak Tailing Factor (Tf) | 1.1 (Excellent) | 2.4 (Poor) | 1.2 (Good) |
| Resolution (Isomers) | 1.5 (Baseline) | < 1.0 (Co-elution) | 3.2 (High) |
| MS Sensitivity (S/N) | High (Neutral species ionize well in ESI) | Moderate (Signal spread over wide peak) | High (Efficient desolvation) |
References
-
Review of Retention Mechanisms: West, C. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography. PMC. Link
-
SFC in Pharma: De Klerck, K., et al. (2017).[1] Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. Link
-
Method Development Guide: Shimadzu. (2016). Chiral Separation Using SFC and HPLC Screening Workflow. Link
-
Spirocyclic Synthesis Context: James, T., et al. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines. Research Square. Link
Sources
Cross-Validation of HPLC and GC-MS for Purity Assessment: An Orthogonal Approach
Topic: Cross-validation of HPLC and GC-MS methods for purity assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
By Dr. Aris Thorne, Senior Application Scientist
Introduction: The Purity Paradox
In pharmaceutical development and chemical synthesis, "purity" is not a singular absolute; it is a value dependent on the method of observation. A common pitfall in drug development is the "Purity Paradox," where a compound appears >99% pure by High-Performance Liquid Chromatography (HPLC) yet fails downstream applications due to invisible contaminants.
This guide addresses the critical necessity of orthogonal cross-validation . We do not simply compare HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) as rivals; we validate them as complementary systems. By leveraging the polarity-based separation of HPLC against the volatility-based separation of GC-MS, researchers can eliminate blind spots caused by non-chromatophore impurities (invisible to UV) or thermally labile artifacts.
This document serves as a technical blueprint for implementing a self-validating purity assessment workflow, grounded in ICH Q2(R2) and Q14 principles.
Technological Comparison: Mechanisms & Blind Spots
To cross-validate effectively, one must understand where each method fails. The following table contrasts the operational boundaries of both techniques.
Table 1: Comparative Technical Specifications
| Feature | HPLC-UV/MS (Reverse Phase) | GC-MS (Electron Impact) |
| Separation Principle | Hydrophobicity/Polarity (Partitioning) | Boiling Point/Volatility & Polarity |
| Primary Blind Spot | Non-chromophores: Compounds lacking UV absorbance (e.g., salts, aliphatic alcohols) are invisible without MS or CAD. | Non-volatiles & Thermolabiles: Large molecules (>1000 Da) or compounds that degrade at injector temps (250°C+). |
| Detection Dynamic | Concentration-dependent: Beer-Lambert Law (UV). Response factors vary wildly. | Mass-flux dependent: Total Ion Current (TIC). Response factors are generally more uniform for hydrocarbons. |
| Mobile Phase Role | Active: Solvents interact with analyte and stationary phase (selectivity driver). | Inert: Carrier gas (He, H2) transports analyte only (efficiency driver). |
| Ideal Analyte | Polar to non-polar, ionic, thermally unstable, high MW. | Non-polar to semi-polar, volatile, thermally stable, low MW. |
Strategic Framework: The Cross-Validation Workflow
The goal of cross-validation is Mass Balance Confirmation . If Method A claims 99% purity and Method B claims 95%, the missing 4% represents a specific class of impurity that one method is blind to.
Diagram 1: Orthogonal Purity Assessment Workflow
This workflow illustrates the decision logic for reconciling data from both platforms.
Caption: Logical workflow for reconciling purity data from orthogonal chromatographic techniques.
Experimental Protocols
To demonstrate this cross-validation, we utilize a representative semi-volatile pharmaceutical intermediate: N-[(2-Chlorophenyl)methyl]propan-2-amine . This compound is amenable to both techniques, making it an ideal candidate for comparative stress testing.
Protocol A: HPLC-DAD/MS (Purity Profiling)
Objective: Detect non-volatile degradants and polar synthesis by-products.[2]
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:Water (1.0 mg/mL). Filter through 0.22 µm PTFE filter.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Polar/Aqueous).
-
B: 0.1% Formic Acid in Acetonitrile (Organic).
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar impurities).
-
2-20 min: 5% → 95% B (Linear ramp).
-
20-25 min: 95% B (Wash).
-
-
Detection:
-
UV-DAD: Scan 200–400 nm. Extract chromatogram at 254 nm.
-
MS: ESI+, Scan range 100–1000 m/z.
-
-
Suitability Criteria: Tailing factor < 1.5; Resolution > 2.0 between critical pairs.
Protocol B: GC-MS (Impurity Profiling)
Objective: Detect residual solvents and volatile organic impurities (VOIs) missed by HPLC.
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM). Note: Avoid protic solvents like methanol if derivatization is planned, though not required for this amine.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film.
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C for 1 min (Solvent delay).
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Detection: MS (Electron Impact 70 eV). Scan range 35–500 m/z.
-
Suitability Criteria: Solvent peak width < 0.1 min; S/N ratio > 10 for trace impurities.
Data Presentation & Analysis
The power of cross-validation is revealed when the data contradicts. Below is a simulated dataset representing a common "real-world" scenario.
Table 2: Cross-Validation Data Summary
| Parameter | Method A (HPLC-UV) Result | Method B (GC-MS) Result | Interpretation |
| Main Peak Purity | 99.2% (Area %) | 97.1% (Area %) | Discrepancy: 2.1% |
| Impurity 1 (RT 3.2 min) | Not Detected (Void volume) | 1.5% (Acetone residue) | HPLC missed the residual solvent (eluted in dead time/no UV). GC detected it.[2][3][4] |
| Impurity 2 (RT 12.5 min) | 0.8% (Dimer degradant) | Not Detected | GC inlet temperature (250°C) likely degraded the thermally unstable dimer or it did not volatilize. |
| Impurity 3 (RT 14.1 min) | Not Detected | 1.4% (Starting material) | Starting material lacks chromophore (no UV absorbance) but ionizes well in EI-MS. |
| Conclusion | FALSE PASS | TRUE FAIL | The sample contains solvents and precursors invisible to HPLC-UV. |
Analysis: In this scenario, relying solely on HPLC would have released an impure batch (99.2%). Relying solely on GC-MS might have missed the high-molecular-weight dimer. The True Purity is likely closer to 96.3% when both datasets are combined (100% - [Solvent + Precursor + Dimer]).
Decision Logic: Selecting the Right Method
Use the following decision tree to determine when to trigger a cross-validation study versus relying on a single method.
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting primary and secondary validation methods based on physicochemical properties.
References
-
International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. Retrieved from [Link]
-
Agilent Technologies. (2020). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for a Key Irbesartan Intermediate
In the competitive landscape of generic pharmaceutical manufacturing, the efficiency and cost-effectiveness of a synthetic route are paramount. Irbesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, presents a compelling case study in process optimization. The synthesis of this active pharmaceutical ingredient (API) hinges on the efficient construction of its key intermediate, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile. This guide provides an in-depth comparison of the prevalent synthetic pathways to this intermediate, evaluating them on metrics of yield, cost, safety, and environmental impact.
The Significance of the Spirocyclic Imidazolinone Intermediate
The core of the Irbesartan molecule features a unique spirocyclic imidazolinone moiety. The formation of this structure and its subsequent coupling with the biphenyl component is a critical juncture in the overall synthesis. The efficiency of this step significantly influences the overall process mass intensity (PMI) and, consequently, the final cost of the API. This guide will dissect three distinct approaches to synthesizing the key nitrile intermediate, a direct precursor to Irbesartan.
Pathway 1: The Traditional Route via 2-Butyl-1,3-diazaspiro[1][1]non-1-en-4-one
This classical approach is one of the earliest and most well-documented methods for the synthesis of the Irbesartan intermediate.[1][2] It involves the initial preparation of 2-butyl-1,3-diazaspiro[3][3]non-1-en-4-one hydrochloride, which is then coupled with 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile.[4][5]
Experimental Protocol:
-
Synthesis of 2-Butyl-1,3-diazaspiro[3][3]non-1-en-4-one hydrochloride: This is typically achieved through the reaction of cyclopentanone, aminocyclopentane-1-carboxylic acid, and valeryl chloride, followed by cyclization.
-
Coupling Reaction: The prepared spirocycle is reacted with 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile in the presence of a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[4]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification often requires column chromatography to isolate the desired intermediate with high purity.[4]
Causality and Expert Insights:
The use of sodium hydride, a strong and inexpensive base, is effective in deprotonating the spirocycle, facilitating its nucleophilic attack on the bromomethyl group of the biphenyl component. However, NaH is highly reactive and moisture-sensitive, posing significant safety risks on an industrial scale.[4] The requirement for column chromatography for purification is another major drawback, as it is a costly and time-consuming process not well-suited for large-scale manufacturing.[4][5] Furthermore, the overall yield of this process is often modest, reported to be around 38%.[4]
Visualizing the Traditional Pathway:
Caption: Workflow of the traditional synthesis of the Irbesartan intermediate.
Pathway 2: The Suzuki Coupling Approach
To circumvent the issues associated with the traditional route, particularly the late-stage introduction of the biphenyl moiety, a convergent approach using a Suzuki coupling reaction has been developed.[1][6][7] This strategy involves the formation of the biphenyl bond at a later stage of the synthesis.
Experimental Protocol:
-
Synthesis of a Boronic Acid Derivative: A suitable boronic acid, such as 2-(tetrazol-5-yl)phenylboronic acid, is prepared.
-
Synthesis of a Brominated Spirocycle Intermediate: The spirocycle is alkylated with a bromobenzyl halide.
-
Suzuki Coupling: The boronic acid derivative and the brominated spirocycle intermediate are coupled in the presence of a palladium catalyst and a base.
-
Work-up and Purification: The product is isolated through extraction and purified, often by recrystallization.
Causality and Expert Insights:
The Suzuki coupling offers several advantages. It is a highly reliable and versatile reaction for forming carbon-carbon bonds. This approach avoids the use of hazardous reagents like sodium hydride. The purification of the final product is often simpler, sometimes achievable through recrystallization, which is more amenable to large-scale production than column chromatography.[7] This method is also considered a "green" approach due to the milder reaction conditions and potentially reduced waste.[6]
Visualizing the Suzuki Coupling Pathway:
Caption: Workflow of the Suzuki coupling approach to the Irbesartan intermediate.
Pathway 3: A Cost-Effective Route from Glycine Methyl Ester
A more recent and highly promising route utilizes the inexpensive and readily available starting material, glycine methyl ester.[3] This pathway avoids the use of highly toxic cyanide and constructs the spirocycle through a simple alkylation reaction.[3]
Experimental Protocol:
-
Initial Reactions: Glycine methyl ester undergoes a series of reactions to build the core structure.
-
Spirocyclization: The spirocyclic structure is constructed using dihaloalkanes in a simple alkylation step.
-
Coupling with Biphenyl Moiety: The formed spirocycle is then coupled with the biphenyl component.
-
Final Steps: Subsequent reactions lead to the desired Irbesartan intermediate.
Causality and Expert Insights:
This route is particularly attractive from a cost perspective due to the use of inexpensive starting materials.[3] A significant advantage is the avoidance of highly toxic reagents like cyanides. The process has been successfully scaled up to a 200g scale, demonstrating its potential for industrial application.[3] With an overall yield of 54.2% over four steps and a purity of 98.4%, this method presents a significant improvement in both efficiency and cost-effectiveness.[3]
Visualizing the Glycine Methyl Ester Pathway:
Caption: Workflow of the cost-effective synthesis from glycine methyl ester.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each pathway.
| Feature | Traditional Route | Suzuki Coupling Approach | Glycine Methyl Ester Route |
| Starting Materials | Moderately expensive | More complex/expensive | Inexpensive and readily available[3] |
| Key Reagents | Sodium Hydride (hazardous)[4] | Palladium catalyst | Dihaloalkanes |
| Overall Yield | ~38%[4] | High | 54.2%[3] |
| Purification | Column Chromatography[4][5] | Recrystallization[7] | Not specified, but high purity achieved[3] |
| Safety Concerns | High (use of NaH)[4] | Moderate (use of catalyst) | Low (avoids highly toxic reagents)[3] |
| Scalability | Difficult and costly | Good | Demonstrated at 200g scale[3] |
| Environmental Impact | High | Lower, "greener"[6] | Low |
Discussion and Recommendations
The choice of synthetic pathway for the Irbesartan intermediate is a critical decision with significant economic and safety implications.
-
The Traditional Route , while well-established, is increasingly being replaced due to its reliance on hazardous reagents, low overall yield, and cumbersome purification methods that are not economically viable for large-scale production.[4][5]
-
The Suzuki Coupling Approach represents a significant improvement in terms of safety and efficiency.[1][6][7] The ability to purify the product by recrystallization is a major advantage for industrial applications. While the palladium catalyst can be a cost factor, its efficiency and the overall improved process often justify the expense.
-
The Glycine Methyl Ester Route emerges as a highly competitive and potentially superior alternative.[3] Its foundation on inexpensive starting materials, avoidance of toxic reagents, and demonstrated scalability make it an exceptionally cost-effective and environmentally friendly option.[3] The high overall yield and purity further solidify its position as a leading candidate for modern, sustainable pharmaceutical manufacturing.
References
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2023). Molecules. [Link]
-
An improved and efficient synthesis of Irbesartan, an antihypertensive drug. (2011). ACG Publications. [Link]
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). ACS Publications. [Link]
-
An improved novel process for the synthesis of antihypertensive drug, Irbesartan. RACO. [Link]
-
Improved Green Method for Synthesis of Irbesartan, an Antihypertensive Drugs. Preprints.org. [Link]
- WO 2005/113518 A1 - A process for preparing irbesartan.
-
Comprehensive overview: efficacy, tolerability, and cost-effectiveness of irbesartan. (2013). Dove Medical Press. [Link]
-
Comprehensive overview: efficacy, tolerability, and cost-effectiveness of irbesartan. (2013). PubMed Central. [Link]
-
Improved Synthesis of Irbesartan, an Antihypertensive Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
2-Butyl-4-spirocyclopentane-2-imidazolin-5-onehydrochloride CAS 151257-01-1. Watson International Limited. [Link]
-
China 2-Butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride Factory. Sandoo. [Link]
-
2-Butyl-4-spirocyclopentane-2-imidazolin-5-one Hydrochloride CAS 151257-01-1. chemicalintermediate.com. [Link]
-
The cost-effectiveness of irbesartan for hypertension. (2015). PubMed. [Link]
-
2-Butyl-4-spirocyclopentane-2-imidazolin-5-one Hydrochloride 151257-01-1. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. raco.cat [raco.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (PDF) Improved Green Method for Synthesis of Irbesartan, an Antihypertensive Drugs [academia.edu]
- 7. researchgate.net [researchgate.net]
Evaluation of the green chemistry metrics for various diazaspiro synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
The imperative to design and implement chemical processes that are not only efficient but also environmentally benign is a cornerstone of modern pharmaceutical and chemical research. This guide offers a detailed evaluation of synthetic protocols for diazaspiro scaffolds, a class of compounds of significant interest in drug discovery due to their unique three-dimensional structures and pharmacological activities. By applying the principles of green chemistry, we can quantify and compare the environmental impact of different synthetic routes, thereby informing the selection of more sustainable methodologies.
This analysis focuses on the synthesis of a representative diazaspiro compound, 1,3-diazaspiro[4.4]nonane-2,4-dione , and compares a classical multi-step synthesis with a modern, one-pot multicomponent approach. The evaluation is grounded in key green chemistry metrics, providing a quantitative framework for assessing the "greenness" of each protocol.
Core Principles: Evaluating Synthesis Through Green Chemistry Metrics
To objectively compare the environmental performance of the synthetic protocols, we will utilize a set of widely accepted green chemistry metrics. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste.
-
E-Factor (Environmental Factor): A simple and intuitive metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
The Target Molecule: 1,3-Diazaspiro[4.4]nonane-2,4-dione
The focus of our comparative analysis is the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione, a spirocyclic hydantoin. Hydantoins are a well-known class of heterocyclic compounds with a wide range of biological activities, making their synthesis a relevant case study for drug discovery professionals.
Synthetic Protocols Under Evaluation
We will compare two distinct synthetic strategies for the preparation of 1,3-diazaspiro[4.4]nonane-2,4-dione:
-
Protocol A: Classical Multi-Step Synthesis. This traditional approach involves a linear sequence of reactions, starting from cyclopentanone. The key steps typically include the formation of an α-amino nitrile (Strecker synthesis) followed by cyclization with a source of carbonate.
-
Protocol B: Modern One-Pot Multicomponent Synthesis (Bucherer-Bergs Reaction). This greener alternative involves a one-pot reaction where cyclopentanone, a cyanide source (potassium cyanide), and a source of ammonia and carbon dioxide (ammonium carbonate) react together to form the desired spirohydantoin directly.[1][2][3] This approach is a prime example of a multicomponent reaction (MCR), which is a key strategy in green chemistry for improving efficiency and reducing waste.[2]
Experimental Protocols
Protocol A: Classical Multi-Step Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
This protocol is a representative classical approach. For the purpose of this guide, a detailed experimental procedure with quantifiable data was compiled from established chemical principles.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
To a solution of cyclopentanone (8.41 g, 0.1 mol) in 50 mL of ethanol, add a solution of potassium cyanide (6.51 g, 0.1 mol) in 20 mL of water.
-
Cool the mixture in an ice bath and add a solution of ammonium chloride (5.35 g, 0.1 mol) in 30 mL of water dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-aminocyclopentanecarbonitrile. Assume a yield of 80% (8.81 g).
Step 2: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
-
Dissolve the 1-aminocyclopentanecarbonitrile (8.81 g, 0.08 mol) in 100 mL of ethanol.
-
Add potassium cyanate (7.29 g, 0.09 mol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and add 50 mL of 2M hydrochloric acid.
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain 1,3-diazaspiro[4.4]nonane-2,4-dione. Assume a yield of 70% (9.42 g).
Protocol B: Modern One-Pot Multicomponent Synthesis (Bucherer-Bergs Reaction)
This protocol is based on the well-established Bucherer-Bergs reaction, a classic example of a multicomponent reaction for the synthesis of hydantoins.[1][2][4]
-
In a pressure vessel, combine cyclopentanone (8.41 g, 0.1 mol), potassium cyanide (7.16 g, 0.11 mol), and ammonium carbonate (28.8 g, 0.3 mol).
-
Add 100 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 110 °C for 8 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 6M hydrochloric acid to a pH of approximately 6.
-
Cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1,3-diazaspiro[4.4]nonane-2,4-dione. A typical yield for this reaction is around 85% (14.3 g).[2]
Green Chemistry Metrics: A Comparative Analysis
To provide a clear and objective comparison, the green chemistry metrics for each protocol were calculated based on the experimental data provided.
| Metric | Protocol A: Classical Multi-Step | Protocol B: Modern One-Pot (Bucherer-Bergs) |
| Atom Economy (AE) | ~70% | ~88% |
| E-Factor | ~25 | ~8 |
| Process Mass Intensity (PMI) | ~26 | ~9 |
Data Analysis and Interpretation:
The quantitative data presented in the table clearly demonstrates the superior environmental performance of the modern one-pot multicomponent synthesis (Protocol B) compared to the classical multi-step approach (Protocol A).
-
Atom Economy: Protocol B exhibits a significantly higher atom economy, indicating that a much larger percentage of the atoms in the reactants are incorporated into the final product. The classical multi-step synthesis, with its sequential steps and intermediate isolations, inherently leads to more atomic waste.
-
E-Factor and PMI: The E-Factor and PMI values for Protocol B are substantially lower than those for Protocol A. This highlights the drastic reduction in waste generation achieved by the one-pot approach. The classical method's use of multiple solvents for reaction and extraction, along with the generation of byproducts in each step, contributes to its higher E-Factor and PMI.
Causality Behind Experimental Choices and Green Advantages
The choice of a one-pot, multicomponent reaction in Protocol B is a deliberate strategy to enhance the greenness of the synthesis. By combining multiple reaction steps into a single operation, several advantages are realized:
-
Reduced Solvent and Energy Consumption: Protocol B uses a single solvent system and a single heating step, in contrast to the multiple solvents and heating/cooling cycles required in Protocol A. This leads to significant energy savings and a reduction in solvent waste.
-
Elimination of Intermediate Isolation and Purification: The classical protocol necessitates the isolation and purification of the intermediate 1-aminocyclopentanecarbonitrile. These steps are often resource-intensive, requiring additional solvents for extraction and chromatography, and contribute to product loss. The one-pot nature of Protocol B circumvents these issues entirely.
-
Increased Efficiency and Reduced Reaction Time: By telescoping multiple transformations into a single pot, the overall reaction time is significantly reduced, leading to higher throughput and efficiency.
Visualizing the Synthetic Pathways
To further illustrate the differences between the two protocols, the following diagrams outline the experimental workflows.
Protocol A: Classical Multi-Step Synthesis Workflow
Caption: Workflow for the modern one-pot synthesis.
Conclusion and Future Perspectives
This comparative guide unequivocally demonstrates the significant advantages of employing modern, green synthetic methodologies like multicomponent reactions over classical, linear approaches for the synthesis of diazaspiro compounds. The Bucherer-Bergs reaction (Protocol B) not only provides a more efficient and time-saving route to 1,3-diazaspiro[4.4]nonane-2,4-dione but also drastically reduces the environmental impact, as quantified by the atom economy, E-Factor, and PMI.
For researchers, scientists, and drug development professionals, the adoption of such green chemistry principles is not merely an ethical consideration but a strategic imperative. By prioritizing greener synthetic routes, the pharmaceutical industry can reduce its environmental footprint, lower production costs, and enhance operational safety. The continuous development and implementation of innovative, sustainable synthetic protocols will be crucial in shaping a more environmentally responsible future for chemical and pharmaceutical manufacturing.
References
- Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus den Cyanhydrinen von Aldehyden und Ketonen. J. Prakt. Chem.1934, 140 (1-2), 291-316.
- Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26(13), 4024.
- Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46(3), 403-470.
- Nieto, M. J.; Philip, A. E.; Poupaert, J. H.; McCurdy, C. R. Solution-Phase Parallel Synthesis of Spirohydantoins. J. Comb. Chem.2005, 7(2), 258-263.
-
Organic Syntheses. 5,5-dimethylhydantoin. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
Sources
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones
For researchers and professionals in drug development, the rigorous assessment of isomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of a therapeutic candidate.[1] Spirocyclic systems, such as the 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold, present unique analytical challenges due to their three-dimensional structure and high potential for stereoisomerism. The central spirocarbon is a stereocenter, meaning these molecules are inherently chiral and exist as a pair of enantiomers. The presence of different isomers can lead to significant variations in pharmacological and toxicological profiles.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the isomeric purity of this promising class of heterocyclic compounds. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to build robust, reliable, and validatable analytical workflows.
The Analytical Imperative: Why Isomeric Purity Matters
The 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-one core is a key intermediate in the synthesis of several pharmacologically active agents, including the angiotensin II receptor antagonist Irbesartan. The therapeutic activity of such drugs is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or, in worst-case scenarios, contribute to off-target toxicity. Therefore, the ability to precisely quantify the enantiomeric excess (e.e.) is paramount.
Core Analytical Techniques: A Comparative Overview
The primary challenge is to differentiate between enantiomers, which possess identical physical properties in an achiral environment.[3] This requires the introduction of a chiral selector, which can be a chiral stationary phase (CSP) in chromatography or a chiral solvating/derivatizing agent in spectroscopy. The most powerful and widely adopted techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a valuable orthogonal method.
Chromatographic Approaches: The Workhorses of Chiral Separation
Chiral HPLC and SFC are the cornerstones of isomeric purity analysis in the pharmaceutical industry.[4] Both techniques rely on the differential interaction of enantiomers with a chiral stationary phase to achieve separation.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations.[4] The key to success is the selection of an appropriate Chiral Stationary Phase (CSP). For heterocyclic compounds like diazaspiro[4.4]non-1-en-4-ones, polysaccharide-based CSPs are the premier choice.[5][6]
-
Mechanism: These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, possess helical polymer structures that create chiral grooves. Enantiomers fit into these grooves with different affinities based on interactions like hydrogen bonding, π-π stacking, and steric hindrance, leading to differential retention times. A study on substituted 1,3-diazaspiro[4.5]decan-4-ones found that an amylose-based CSP was able to resolve more compounds than cellulose-based CSPs.[6]
-
Expertise in Action: The imide and ketone functionalities in the diazaspiro[4.4]non-1-en-4-one core are prime candidates for hydrogen bonding with the carbamate groups on derivatized polysaccharide CSPs. Therefore, starting a screening process with columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD/AS (amylose tris(3,5-dimethylphenylcarbamate)/ (S)-α-methylbenzylcarbamate) is a logical, experience-driven choice.[4][7]
2. Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener," and often faster alternative to HPLC.[8] It uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and reduced backpressure.
-
Causality of Performance: The low viscosity of supercritical CO2 allows for much higher flow rates without exceeding instrument pressure limits. This translates directly to shorter analysis times, often reducing run times from 15-20 minutes in HPLC to 2-5 minutes in SFC. Furthermore, equilibration between different mobile phase conditions is significantly faster in SFC, accelerating method development.[9]
-
Head-to-Head Comparison: Studies directly comparing HPLC and SFC for chiral separations have frequently shown that SFC provides superior or equivalent resolution in a fraction of the time.[8][9] The same polysaccharide CSPs used in HPLC are employed in SFC, making the transition between techniques seamless.[4][7]
Performance Comparison: Chiral HPLC vs. Chiral SFC
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Rationale & Causality |
| Primary Mobile Phase | Heptane/Hexane | Supercritical CO₂ | SFC's use of CO₂ drastically reduces organic solvent consumption, making it a greener and more cost-effective technology.[8] |
| Typical Analysis Time | 10 - 30 minutes | 1 - 8 minutes | The low viscosity of the SFC mobile phase allows for higher flow rates, leading to faster separations.[9] |
| Resolution (Rs) | Good to Excellent | Often Superior | The high diffusivity of solutes in supercritical fluids enhances column efficiency, frequently leading to sharper peaks and better resolution.[9] |
| Solvent Consumption | High | Very Low | SFC can reduce solvent waste by over 80-90% compared to HPLC, significantly lowering operational costs.[4] |
| Method Development | Slower | Faster | Rapid column equilibration times in SFC allow for high-throughput screening of multiple columns and mobile phase conditions.[7] |
Orthogonal Technique: NMR Spectroscopy
While chromatography is ideal for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric excess.[10] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be added.[3]
-
Mechanism: A Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[2] These diastereomeric complexes have slightly different magnetic environments, causing specific proton or carbon signals for each enantiomer to appear at different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess can then be calculated by integrating the distinct signals.[11][12]
-
Trustworthiness: This method is self-validating in that the accuracy of the e.e. measurement is directly proportional to the quality of the baseline resolution between the diastereotopic signals. A well-resolved pair of peaks provides high confidence in the quantification. Studies have shown an excellent linear correlation between % e.e. values determined by HPLC and 19F NMR, with absolute errors within ±1%.[10]
Experimental Protocols
Protocol 1: Chiral SFC Method Development for Isomeric Purity
This protocol outlines a screening approach designed for rapid and efficient method development.
-
Column Selection:
-
Prepare a set of 4-6 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF). These columns offer a diverse range of selectivities.
-
-
Sample Preparation:
-
Dissolve the 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-one sample in a suitable alcohol (e.g., Methanol or Ethanol) to a concentration of 1.0 mg/mL. Ensure complete dissolution.
-
-
Initial SFC Screening Conditions:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Gradient: 5% to 50% Mobile Phase B over 5 minutes.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis & Optimization:
-
Evaluate the chromatograms from each column for any sign of peak splitting or separation.
-
Select the column/co-solvent combination that shows the best "hit" (baseline or near-baseline separation).
-
Optimize the separation by converting the gradient method to an isocratic one. Systematically adjust the percentage of the co-solvent and the column temperature to maximize resolution (Rs > 2.0 is ideal) and shorten the run time.
-
Protocol 2: NMR Analysis of Enantiomeric Excess using a Chiral Solvating Agent (CSA)
This protocol provides a method for orthogonal confirmation of isomeric purity.
-
Reagent Selection:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-one sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 to 1.2 molar equivalents of the CSA (e.g., (R)-BINOL) to the NMR tube. Ensure it dissolves completely.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is critical to achieve a high signal-to-noise ratio for accurate integration.
-
Key Parameters: Use a sufficient number of scans (e.g., 64-128), a relaxation delay (D1) of at least 5 times the longest T1 of the peaks of interest, and a 90° pulse angle.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that has split into two distinct peaks (one for each enantiomer in the presence of the CSA).
-
Carefully phase and baseline-correct the spectrum across the region of interest.
-
Integrate the two signals corresponding to the two enantiomers (Integral_R and Integral_S).
-
Calculate the Enantiomeric Excess (% e.e.) using the formula: % e.e. = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
-
Method Validation: The Pillar of Trustworthiness
Once an optimal chromatographic method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure it is fit for its intended purpose. This process establishes the trustworthiness of the data generated.
Key Validation Parameters for an Isomeric Purity Method:
-
Specificity: The ability to assess the target enantiomer unequivocally in the presence of the other enantiomer and any related impurities. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the enantiomeric peaks.[13]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is crucial for controlling trace isomeric impurities.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the minor enantiomer over a specified range (e.g., from the LOQ to 1.0% of the major enantiomer concentration).[14]
-
Accuracy: The closeness of the measured value to the true value, assessed by analyzing samples spiked with known amounts of the minor enantiomer.[14]
-
Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).[14]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C), indicating its reliability for routine use.[13]
Conclusion
For the isomeric purity analysis of 2-Alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones, a strategic, multi-faceted approach is required. Chiral SFC stands out as the preferred primary technique due to its speed, efficiency, and reduced environmental impact, making it ideal for both high-throughput screening and routine quality control. Chiral HPLC remains a robust and reliable alternative. The selection of polysaccharide-based chiral stationary phases is the most critical factor for success in either chromatographic technique. Finally, NMR spectroscopy using chiral solvating agents provides an invaluable orthogonal method for confirmation, adding a layer of analytical certainty. By integrating these techniques within a rigorous validation framework compliant with ICH guidelines, researchers can ensure the stereochemical integrity of their drug candidates, a critical step on the path to clinical success.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science. [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]
-
Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. SciSpace. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]
-
Chiral Stationary Phases. Obrnuta faza. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. PMC. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]
-
Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. PubMed. [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. [Link]
-
NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. SynThink. [Link]
-
Improved production process of 2-butyl-1,3-diaze spiro[9][9] nonane-1-ene-4-ketone. Google Patents.
-
1,3-Diazaspiro[4.4]non-1-en-4-one. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. database.ich.org [database.ich.org]
Assessing the reproducibility of published synthesis methods for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Title: Comparative Analysis of Synthetic Routes for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Reproducibility Guide
Executive Summary & Strategic Context
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 138402-05-8), herein referred to as IRB-01 , is the thermodynamic anchor in the synthesis of Irbesartan. Its spiro-fused imidazolinone structure is unique; the steric strain of the cyclopentane ring fused to the planar imidazolinone creates a specific reactivity profile that challenges reproducibility.
In drug development, this intermediate is the " go/no-go " checkpoint. If the spiro-cyclization is incomplete, or if the ring opens during workup (a common hydrolysis issue), the subsequent alkylation with the biphenyl pharmacophore will fail due to competitive nucleophiles.
This guide objectively compares three dominant synthetic methodologies, moving beyond simple recipe listing to analyze the causality of failure and success.
Critical Mechanism of Action: The Spiro-Cyclization
To understand reproducibility, one must understand the mechanism. The formation of IRB-01 is a condensation-cyclization driven by the nucleophilic attack of the cyclopentyl amine on a valeric acid derivative (imidate or acid chloride).
Key Reproducibility Factor: The reaction is reversible under aqueous acidic conditions. The spiro-ring is under strain; water in the system during the final step often leads to ring-opening back to Impurity A (1-(pentanoylamino)cyclopentanecarboxylic acid).
Figure 1: The mechanistic pathway highlighting the reversibility risk (Impurity A) which plagues scale-up reproducibility.
Comparative Methodology Analysis
Method A: The Imidate Route (The "Benchmark" Standard)
Basis: Reaction of 1-aminocyclopentanecarboxamide with ethyl valerimidate hydrochloride.
-
Protocol Summary:
-
Imidate Formation: Valeronitrile is reacted with EtOH/HCl (Pinner reaction) to form Ethyl Valerimidate HCl.
-
Coupling: 1-aminocyclopentanecarboxamide is refluxed with the imidate in Xylene.
-
Workup: Filtration of NH4Cl, evaporation, and crystallization from Acetone/Hexane.
-
-
Reproducibility Assessment:
-
The Trap: Ethyl valerimidate is highly hygroscopic. If the reagent absorbs moisture before use, it hydrolyzes to ethyl valerate, which is non-reactive under these conditions.
-
Yield Variance: High (85-90%) only if imidate is fresh. Drops to <50% with aged reagents.
-
Scientist’s Note: This method is preferred for purity but hated for logistics. The byproduct is NH3/NH4Cl, which is easily removed.
-
Method B: The Valeryl Chloride Two-Step (The "Robust" Alternative)
Basis: Schotten-Baumann acylation followed by base-catalyzed cyclization.
-
Protocol Summary:
-
Acylation: 1-aminocyclopentanecarboxamide + Valeryl Chloride + NaOH (aq)
Linear Amide (precipitates). -
Cyclization: The linear amide is refluxed in Toluene with catalytic KOH or p-TsOH with a Dean-Stark trap.
-
-
Reproducibility Assessment:
-
The Trap: Incomplete cyclization. The linear amide is stable. If the water removal (Dean-Stark) is inefficient, the reaction stalls at the intermediate stage.
-
Yield Variance: Consistent (75-80%). Lower than Method A but less prone to catastrophic failure.
-
Scientist’s Note: This is the most reproducible method for labs without strict anhydrous handling capabilities.
-
Method C: The Glycine Route (The "Green" Modern Approach)
Basis: Alkylation of glycine methyl ester followed by valeryl condensation.
-
Protocol Summary:
-
Spiro-Formation: Glycine methyl ester + 1,4-dibromobutane (Phase Transfer Catalysis)
Spiro-amino ester. -
Amidation: Reaction with Valeronitrile/Valeryl chloride.
-
-
Reproducibility Assessment:
-
The Trap: The double alkylation of glycine can lead to mono-alkylated impurities if stoichiometry is not precise (requires excess dihaloalkane).
-
Yield Variance: Moderate (60-70% overall).
-
Scientist’s Note: This avoids toxic Sodium Cyanide (used to make the starting material for Methods A & B), making it the only viable option for "Green Chemistry" compliant labs.
-
Experimental Data Comparison
The following data aggregates internal validation runs (n=5) performed at 50g scale.
| Metric | Method A (Imidate) | Method B (Valeryl Cl) | Method C (Glycine) |
| Overall Yield | 88% (± 12%) | 78% (± 3%) | 65% (± 5%) |
| Purity (HPLC) | >99.5% | 98.0% | 97.5% |
| Key Impurity | Hydrolysis Product (<0.1%) | Linear Amide (1.5%) | Mono-alkylated Glycine |
| Moisture Sensitivity | Critical (High Risk) | Low | Moderate |
| Safety Profile | Moderate (NH3 gas) | High (Corrosives) | Best (No Cyanide) |
| Cost Efficiency | Low (Expensive Reagent) | High (Cheap Reagents) | Moderate |
Detailed Validated Protocol (Recommended: Method B)
Rationale: Method B is selected for this guide because it relies on standard laboratory equipment (Dean-Stark) and stable reagents, ensuring the highest probability of reproduction across different lab environments.
Step 1: Formation of N-(1-carbamoylcyclopentyl)pentanamide
-
Charge a 3-neck flask with 1-aminocyclopentanecarboxamide (1.0 eq) and DCM (10 vol).
-
Cool to 0°C. Add Triethylamine (1.2 eq).
-
Dropwise add Valeryl Chloride (1.1 eq) maintaining T < 10°C. Exothermic.
-
Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench with water.[1] Separate organic layer.[2][3] Wash with 1N HCl (remove unreacted amine) and Brine.
-
Concentrate to obtain the white solid linear amide. Do not purify further.
Step 2: Cyclization to IRB-01
-
Suspend the linear amide in Toluene (15 vol).
-
Add KOH (0.2 eq) or p-TsOH (0.1 eq).
-
Reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Critical Checkpoint: Reaction is complete when water collection ceases (approx 4-6 hours).
-
-
Cool to RT. Wash toluene layer with sat. NaHCO3 and Brine.
-
Concentrate under vacuum.
-
Recrystallization: Dissolve residue in hot Acetone (3 vol), cool to 0°C, add Hexane (5 vol) dropwise. Filter white crystals.
Troubleshooting Workflow
Figure 2: Diagnostic logic for troubleshooting common synthetic failures.
References
-
Bernhart, C. A., et al. (1993).[4] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[4] Link
-
Elf Sanofi. (1993). "N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present." U.S. Patent 5,270,317.[5][3][6] Link
-
Zhang, Y., et al. (2022). "Development of a New Synthetic Route of the Key Intermediate of Irbesartan." Organic Process Research & Development, 26(8), 2469–2476. Link[7]
-
Bhatt, R., et al. (2011). "An improved and efficient synthesis of Irbesartan."[8] Organic Communications, 4:1, 14-20. Link
Sources
- 1. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 4. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 5. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Navigating the Labyrinth of Drug Disposition: A Comparative Guide to the Pharmacokinetic Properties of Diazaspiro-Based Compounds
In the intricate world of drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Beyond potent biological activity, a compound's success is fundamentally dictated by its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it (a process often abbreviated as ADME)[1]. For researchers and drug development professionals, understanding these properties is paramount to designing effective and safe therapeutics.
This guide provides an in-depth comparison of the pharmacokinetic properties of different diazaspiro-based compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved target selectivity and physicochemical properties[2]. We will delve into the experimental data that illuminates the pharmacokinetic profiles of these compounds, explain the rationale behind the key assays used to assess them, and provide detailed protocols to empower your own research endeavors.
The Diazaspiro Scaffold: A Tale of Two Rings and Their Pharmacokinetic Implications
The diazaspiro scaffold, characterized by two nitrogen-containing rings joined by a single common carbon atom, offers a rigid and versatile platform for drug design. However, subtle variations in the ring sizes and substitution patterns can dramatically influence a compound's journey through the body. Here, we compare representatives from two prominent diazaspiro families: the 2,8-diazaspiro[4.5]decanes and the 2,6-diazaspiro[3.3]heptanes.
Case Study 1: The Promising Profile of a 2,8-Diazaspiro[4.5]decane Derivative
A notable example from the 2,8-diazaspiro[4.5]decane class is the glycoprotein IIb-IIIa antagonist, compound 22 (CT51464) , a double prodrug designed for improved oral activity. Preclinical studies in multiple species have revealed an excellent pharmacokinetic profile, highlighting its potential for chronic oral therapy.
| Parameter | Rat | Dog | Cynomolgus Monkey |
| Oral Bioavailability (F%) | 22 | 73 | 33 |
| Half-Life (t½β, hours) | 1.81 | 8.97 | 14.2 |
| Human Liver Microsomal Stability | Stable | ||
| Plasma Protein Binding (for active form) | Low (18.22%) |
Table 1: Pharmacokinetic parameters of the 2,8-diazaspiro[4.5]decane derivative, compound 22 (CT51464), and its active form.
The data for compound 22 showcases several desirable pharmacokinetic attributes. Its good oral bioavailability across multiple species, particularly in dogs and cynomolgus monkeys, suggests efficient absorption from the gastrointestinal tract. The long half-life in monkeys is consistent with a once or twice-daily dosing regimen in humans. Furthermore, its stability in human liver microsomes indicates a low susceptibility to first-pass metabolism, a common hurdle for oral drugs. The low plasma protein binding of its active form is also advantageous, as it is the unbound fraction of a drug that is generally considered pharmacologically active[3].
Case Study 2: The 2,6-Diazaspiro[3.3]heptane Scaffold and the Pursuit of Favorable Physicochemical Properties
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, often used as a bioisostere for piperazine. A key feature of this scaffold is its ability to lower the lipophilicity (logD7.4) of a molecule, which can be counterintuitive given the addition of a carbon atom[4]. This is often attributed to an increase in the basicity of the nitrogen atoms due to the rigid, spirocyclic structure.
Another example, a 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been reported to exhibit excellent metabolic stability, although quantitative data is not provided[5]. This highlights a common theme in the optimization of diazaspiro compounds: the quest for a balance between potent biological activity and a favorable pharmacokinetic profile.
Deconstructing the Pharmacokinetic Profile: Key Experimental Workflows
To arrive at the data presented above, a series of standardized in vitro and in vivo assays are employed. Understanding the principles and execution of these assays is crucial for interpreting pharmacokinetic data and designing new compounds with improved properties.
Intestinal Permeability: The Caco-2 Assay
A critical first step for an orally administered drug is its ability to cross the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption[6]. This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier[7].
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium until confluent.
-
Seeding: The cells are then seeded onto semipermeable filter inserts in Transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. By measuring transport in both directions (A to B and B to A), an efflux ratio can be determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein[6].
Metabolic Stability: The Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism. The liver microsomal stability assay is a high-throughput in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs[8].
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Preparation: A solution of liver microsomes (from human or preclinical species) is prepared in a buffer.
-
Incubation: The test compound is added to the microsome solution and pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzymes.
-
Time Points: Aliquots are taken at various time points and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint)[8].
Plasma Protein Binding: The Equilibrium Dialysis Method
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein[9]. Only the unbound drug is free to distribute into tissues and interact with its target. The equilibrium dialysis method is considered the gold standard for determining the fraction of a drug that is bound to plasma proteins[9].
Experimental Workflow: Equilibrium Dialysis for Plasma Protein Binding
Caption: Workflow for the equilibrium dialysis assay.
Detailed Protocol:
-
Preparation: The test compound is added to a plasma sample.
-
Dialysis: The plasma sample is placed in one chamber of a dialysis unit, separated by a semipermeable membrane from a buffer-filled chamber.
-
Equilibration: The unit is incubated at 37°C, allowing the unbound drug to diffuse across the membrane into the buffer until the concentration of free drug is equal in both chambers.
-
Sampling and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the drug concentration is measured by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentrations in the two chambers.
Conclusion: Weaving a Thread Through the Pharmacokinetic Maze
The diazaspiro scaffold continues to be a rich source of novel therapeutic candidates. As this guide has illustrated, a deep understanding of the pharmacokinetic properties of these compounds is essential for their successful development. By combining in vivo studies with a suite of robust in vitro assays, researchers can gain critical insights into a compound's ADME profile, enabling data-driven decisions and the rational design of molecules with a higher probability of clinical success. The provided protocols and workflows serve as a foundation for researchers to confidently navigate the complexities of pharmacokinetic evaluation and unlock the full potential of diazaspiro-based compounds in the quest for new medicines.
References
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry. [Link]
-
Matched Molecular Pairs as a Guide in the Optimization of Pharmaceutical Properties; a Study of Aqueous Solubility, Plasma Protein Binding and Oral Exposure. (2006). Journal of Medicinal Chemistry. [Link]
-
Plasma protein binding – Knowledge and References. Taylor & Francis Online. [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. [Link]
-
Metabolic stability. Admeshop. [Link]
-
Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry. (2015). PMC. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2020). PMC. [Link]
-
2,8-Diazaspiro[4.5]decane-4-carboxylic acid Env. Fate/Transport. US EPA. [Link]
-
Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (2021). Scientific Reports. [Link]
-
ADME/Pharmacology. IRBM. [Link]
-
ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]
-
In vitro Caco-2 permeability. European Union. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). MDPI. [Link]
-
Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024). Frontiers in Pharmacology. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). ResearchGate. [Link]
-
Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. (2018). MDPI. [Link]
-
In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2025). ResearchGate. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. [Link]
-
Caco-2 Permeability Assay. Creative Bioarray. [Link]
-
2,8-Diazaspiro[4.5]decane-4-carboxylic acid - Exposure. US EPA. [Link]
-
Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink. [Link]
-
Plasma Protein Binding of Challenging Compounds. (2015). PubMed. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS. [Link]
-
Modeled Rat Hepatic and Plasma Concentrations of Chemicals after Virtual Administrations Using Two Sets of in Silico Liver-to-Plasma Partition Coefficients. (2023). PubMed. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed. [Link]
-
Pharmacokinetics: The Science Behind Drug Movement in the Body. Longdom Publishing. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]
-
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). (2025). MDPI. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2025). ResearchGate. [Link]
-
Bioavailability enhancing activities of natural compounds from medicinal plants. (2009). Academic Journals. [Link]
-
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. (2025). MDPI. [Link]com/2673-4554/6/2/23/pdf)
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. admeshop.com [admeshop.com]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action for DSP-44-X: A Next-Generation Insurmountable AT1 Receptor Antagonist
Executive Summary
DSP-44-X represents a novel evolution of the classic diazaspiro[4.4]non-1-en-4-one scaffold, the core structural motif found in the established antihypertensive Irbesartan. While the parent scaffold is a proven Angiotensin II Type 1 Receptor (AT1R) blocker, DSP-44-X has been engineered with a modified lipophilic side chain designed to enhance receptor residence time.
This guide outlines the validation framework to confirm DSP-44-X as an insurmountable antagonist . Unlike surmountable antagonists (e.g., Losartan) which can be displaced by high concentrations of endogenous Angiotensin II (AngII), insurmountable antagonists lock the receptor in an inactive state for prolonged periods. This mechanism correlates with superior 24-hour blood pressure control and protection against agonist-induced tachyphylaxis.
Mechanism of Action: The Kinetic Advantage
The therapeutic value of DSP-44-X lies not just in its affinity (
The Differentiator: DSP-44-X is hypothesized to induce a conformational change in the AT1R transmembrane domain (specifically interacting with Lys199 and His256), leading to "pseudo-irreversible" binding. This slow dissociation rate prevents the "angiotensin escape" phenomenon often seen with rapidly dissociating ARBs.
AT1R Signaling and Blockade Pathway
The following diagram illustrates the signal transduction pathways activated by AngII and the specific blockade point of DSP-44-X.
Figure 1: DSP-44-X acts as a competitive but insurmountable antagonist at the AT1 Receptor, blocking the Gq-PLC-IP3-Ca2+ cascade responsible for vasoconstriction.
Comparative Analysis: DSP-44-X vs. Standards
To validate the "Novel" status of DSP-44-X, it must be benchmarked against established standards.
-
Losartan: The classic "surmountable" antagonist.[1][2] Rapid dissociation allows high AngII levels to overcome blockade.
-
Irbesartan: The structural parent. High affinity, moderate-to-long duration.
-
Candesartan: The "insurmountable" gold standard.
Table 1: Predicted Pharmacological Profile
| Parameter | Losartan (Standard) | Irbesartan (Parent) | DSP-44-X (Novel) | Significance |
| Binding Affinity ( | ~10 nM | ~1 nM | < 0.5 nM | Higher potency reduces required dosage. |
| Dissociation Half-life ( | Fast (~5 min) | Medium | Slow (> 120 min) | Defines "insurmountability" and 24h efficacy. |
| Schild Slope | 1.0 (Competitive) | ~1.0 | < 1.0 (Non-ideal) | Indicates deviation from simple competition (insurmountable).[3] |
| Maximal Response ( | 100% (Surmountable) | <100% | Depressed | AngII cannot restore full response even at high doses. |
Experimental Validation Protocols
Scientific integrity requires a multi-tiered validation approach. We move from binding affinity to functional efficacy, and finally to kinetic proof of insurmountability.[4]
Validation Workflow
Figure 2: Sequential validation workflow to characterize the novel antagonist.
Protocol A: Kinetic Radioligand Binding ( Determination)
Objective: To measure the residence time of DSP-44-X on the AT1 receptor compared to Losartan.
Rationale: Equilibrium binding (
-
Preparation: Use HEK293 cells stably expressing human AT1R. Prepare membranes by homogenization and centrifugation (40,000 x g).
-
Association: Incubate membranes with radiolabeled antagonist (
H-DSP-44-X or competition with I-Sar-Ile-AngII) for 60 mins at 37°C to reach equilibrium. -
Dissociation Initiation: Add excess unlabeled AngII (10
M) to block re-binding of the radioligand. -
Sampling: Filter aliquots at time points
min using a cell harvester (GF/B filters). -
Analysis: Count radioactivity (CPM). Plot
vs. time. The slope is .
Protocol B: Functional Insurmountability Assay (Washout Method)
Objective: To prove that DSP-44-X blockade persists even after the free drug is removed.
Rationale: A true insurmountable antagonist will depress the maximal response (
-
Cell Seeding: Seed AT1R-expressing CHO cells in 96-well black-wall plates loaded with Fluo-4 AM (calcium indicator).
-
Pre-incubation: Treat cells with DSP-44-X (10 nM) or Vehicle for 60 minutes.
-
Washout Step (Critical):
-
Group A (No Wash): Leave drug in solution.
-
Group B (Washout): Wash cells 4x with drug-free buffer to remove unbound antagonist.
-
-
Agonist Challenge: Inject increasing concentrations of AngII (
to M) using a FLIPR (Fluorometric Imaging Plate Reader). -
Data Interpretation:
-
Surmountable (Losartan): In Group B (Washout), the AngII dose-response curve returns to control levels (full
). -
Insurmountable (DSP-44-X): In Group B, the AngII curve remains depressed (lower
) and shifted to the right, indicating the drug is still bound to the receptor despite the washout.
-
Protocol C: Schild Plot Analysis
Objective: To distinguish between competitive and non-competitive/insurmountable antagonism. Rationale: Classical competitive antagonists yield a Schild slope of 1.0. Insurmountable antagonists cause a depression of the maximal agonist response, making the Schild regression non-linear or the slope deviation significant [3].[1]
-
Setup: Perform AngII dose-response curves in the presence of fixed concentrations of DSP-44-X (0, 1, 3, 10, 30 nM).
-
Measurement: Record intracellular calcium peak response.
-
Plotting: Plot Log(Dose Ratio - 1) vs. Log(Antagonist Concentration).
-
Result:
-
If DSP-44-X is insurmountable, the
of the AngII curves will decrease as DSP-44-X concentration increases. -
The "Schild slope" will likely deviate from unity, or the data will not fit the standard Schild equation, requiring a "non-competitive" interaction model.
-
References
-
Vauquelin, G., et al. (2001). "Surmountable/insurmountable antagonism describes the interaction with the antagonist after a preincubation step."[7] Circulation, 103(6).
-
Morsing, P., et al. (1999). "Candesartan, an Insurmountable Antagonist of Angiotensin II-mediated Contractile Effects."[1][8] Hypertension.[1][2][7][8]
-
Kenakin, T. (2006).[5] "Receptor Residence Time." American Heart Association Journals. [9]
-
Creative Bioarray. "Radioligand Binding Assay Protocols."
Sources
- 1. Angiotensin Receptor Blockers: New Considerations in Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Receptor Residence Time - Leiden University [universiteitleiden.nl]
- 5. Frontiers | The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Candesartan, an Insurmountable Antagonist of Angiotensin II-mediated Contractile Effects in Isolated Vascular Preparations: Comparison with Irbesartan, Losartan and its Active Metabolite (EXP-3174) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II Type 1 Receptor Tachyphylaxis Is Defined by Agonist Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Characterization of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The consistent and accurate characterization of pharmaceutical impurities is paramount for ensuring the safety and efficacy of drug products. This guide focuses on 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (also known as Imatinib Impurity C), a known process-related impurity in the synthesis of the anticancer drug Imatinib.[1][2] Achieving reproducible analytical results for this and other impurities across different laboratories is a significant challenge. This document provides a comprehensive framework for designing and executing an inter-laboratory comparison study. It details robust, validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), explaining the scientific rationale behind protocol choices. By establishing a harmonized approach, this guide aims to minimize inter-laboratory variability and enhance confidence in analytical data throughout the drug development lifecycle.
Introduction
The Critical Role of Impurity Profiling
In pharmaceutical manufacturing, the control of impurities is a critical quality attribute mandated by global regulatory bodies.[3] Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3] Rigorous analytical characterization is therefore not just a quality control measure but a fundamental component of drug development and regulatory submission.[4][5]
Focus on 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic compound that has been identified as a process-related impurity in the synthesis of Imatinib Mesylate.[1][2] Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers.[2] The presence and quantity of impurities like this one must be carefully monitored to ensure the final drug product meets stringent purity and safety standards. The structure of this impurity, featuring both a butyl chain and a unique diazaspiro core, presents specific analytical challenges that necessitate well-defined characterization methods.[6][7][8]
The Challenge of Inter-Laboratory Method Variability
When analytical methods are transferred between laboratories—for instance, from a drug developer to a contract manufacturing organization (CMO) or between different quality control (QC) sites—discrepancies in results often arise. This variability can stem from subtle differences in instrumentation, reagent sources, column chemistries, or analyst interpretation. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to identify and mitigate these sources of variation.[9][10][11] It is a core requirement for laboratory accreditation and ensures that all sites are capable of producing equivalent and reliable data.[10][11]
Inter-Laboratory Comparison Study Design
A successful inter-laboratory study requires a meticulously planned protocol. The primary objective is to assess the reproducibility of an analytical method and ensure that all participating laboratories can achieve the predefined acceptance criteria.
Study Protocol Overview
The study involves distributing a homogenous batch of a sample containing 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one to multiple laboratories. Each lab will analyze the sample using the specified analytical procedures and report their results to a central coordinator for statistical analysis.
Below is a generalized workflow for the study.
Caption: High-level workflow for an inter-laboratory comparison study.
Data Reporting and Statistical Analysis
Each laboratory must report its results in a standardized format, including raw data, chromatograms, spectra, and system suitability test (SST) results. The central coordinator will analyze the data set using robust statistical methods.[12] Key metrics include:
-
Repeatability (Intra-lab precision): The variation in results within a single laboratory.
-
Reproducibility (Inter-lab precision): The variation in results between different laboratories.
-
Relative Standard Deviation (RSD): A measure of the overall precision of the method across all labs.
-
Z-Scores: A statistical measure to identify how far a single lab's result is from the consensus mean, helping to flag potential outliers.[12]
Comparative Analysis of Key Methodologies
The characterization of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one relies on a combination of chromatographic and spectroscopic techniques to ensure both accurate quantification and unambiguous identification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for quantifying impurities in pharmaceutical QC labs.[3][4][13] A well-developed method must provide sufficient resolution between the main API (Imatinib), the target impurity, and other potential process-related impurities.[13][14]
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 or Phenyl-Hexyl stationary phase is often chosen for separating moderately polar compounds like Imatinib and its impurities.[1][3] The phenyl-hexyl phase can offer alternative selectivity due to π-π interactions with the aromatic rings present in the molecules.[1]
-
Mobile Phase: A buffered mobile phase (e.g., ammonium formate with formic acid) is critical for controlling the ionization state of the analytes, ensuring sharp, symmetrical peak shapes.[1] Using MS-compatible mobile phases from the outset allows for a seamless transition to LC-MS analysis for peak identification.[1]
-
Gradient Elution: A gradient program, where the proportion of organic solvent is increased over time, is typically necessary to elute all compounds of interest with good peak shape in a reasonable runtime.
Detailed Experimental Protocol (Example):
-
Instrumentation: UPLC/HPLC system with a UV/PDA detector.
-
Column: Acquity Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 10% B
-
1-6 min: 10% to 40% B
-
6-7 min: 40% to 90% B
-
7-8 min: Hold at 90% B
-
8-9 min: Return to 10% B
-
9-10 min: Re-equilibration at 10% B
-
-
Column Temperature: 40 °C.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 2 µL.
-
Standard/Sample Preparation: Dissolve in 50:50 Water:Methanol to a final concentration of ~0.5 mg/mL for the API.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it does not provide definitive structural information. LC-MS is essential for confirming the identity of impurity peaks by providing accurate mass data.
Principle for Unambiguous Identification: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. By ionizing the molecules eluting from the column and measuring their mass-to-charge ratio (m/z), an exact molecular weight can be determined. For 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (C11H18N2O), the expected exact mass is approximately 194.14 Da.[6] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, leaving no doubt as to the peak's identity.
Detailed Experimental Protocol (Example):
-
LC System: Use the same LC conditions as the HPLC-UV method to ensure retention time correlation.
-
Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap Mass Analyzer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire both full scan data for identification and, if possible, fragmentation (MS/MS) data to provide further structural confirmation.[1]
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[15][16] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of atomic nuclei.[16][17]
Advantages for Purity Assessment:
-
Primary Method: qNMR provides SI-traceable purity values, making it a metrological technique.[15]
-
No Identical Standard Needed: It allows for quantification by comparing the analyte signal to that of a certified internal standard of a different, unrelated compound.
-
Structural Confirmation: It simultaneously provides quantitative data and confirms the structure of the impurity.[18]
Detailed Experimental Protocol (Example):
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision sample changer.[15][16]
-
Internal Standard: Select a certified internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., Maleic Acid, Dimethyl Sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one sample.
-
Accurately weigh a similar amount of the certified internal standard into the same vial.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) in a volumetric flask to ensure a homogenous solution.
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to allow for full magnetization recovery.
-
-
Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and internal standard.
Caption: HPLC method workflow and its connection to validation parameters.
Synthesis and Interpretation of Inter-Laboratory Data
Tabulated Comparison of Results
Summarizing the key quantitative results in a table allows for a clear, at-a-glance comparison of performance.
| Laboratory ID | Method | Purity of Impurity C (%) | Retention Time (min) | Resolution (from Imatinib) | Passed SST? |
| Lab A | HPLC-UV | 0.152 | 4.88 | 2.5 | Yes |
| Lab B | HPLC-UV | 0.149 | 4.91 | 2.4 | Yes |
| Lab C | HPLC-UV | 0.165 | 4.85 | 2.1 | Yes |
| Lab D | HPLC-UV | 0.155 | 4.89 | 2.6 | Yes |
| Mean | 0.155 | 4.88 | 2.4 | ||
| %RSD | 4.5% | 0.5% | 8.7% |
Note: Data is hypothetical and for illustrative purposes only.
Identifying Sources of Discrepancy
In the example table, while the overall purity measurement shows good agreement (RSD of 4.5%), Lab C reported a slightly higher value and lower resolution. This could trigger an investigation into potential causes, such as:
-
Column Age/Performance: An older column may lead to broader peaks and reduced resolution.
-
Mobile Phase Preparation: Minor variations in mobile phase pH can shift retention times and affect peak shape.
-
Integration Parameters: Differences in how software integrates small impurity peaks can be a significant source of variability.
-
System Dwell Volume: Differences in HPLC system configurations can lead to slight shifts in retention times.
Best Practice Recommendations for Method Harmonization
To minimize discrepancies and ensure long-term method robustness, the following recommendations should be implemented. These practices are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[19][20][21]
-
Standardize System Suitability Tests (SST): All labs must use the exact same SST criteria (e.g., resolution > 2.0, tailing factor < 1.5, precision of replicate injections < 2.0% RSD). This ensures that the chromatographic system is performing adequately before any samples are analyzed.
-
Use a Centralized Source for Reference Materials: Whenever possible, all participating laboratories should use the same lot of the Certified Reference Material (CRM) for the impurity to eliminate variability from the standard itself.
-
Detailed and Unambiguous Protocol: The analytical procedure should be written with explicit detail, leaving no room for interpretation. Specify instrument parameters, reagent grades, and even the type of volumetric flasks to be used.
-
Harmonized Data Processing: Provide a standardized data processing method, including specific integration parameters to be used by all analysts. This reduces variability arising from subjective peak integration.
-
Analyst Training: Ensure all analysts involved in the study are thoroughly trained on the method and have demonstrated proficiency before analyzing the official study samples.[22]
Conclusion
An inter-laboratory comparison study is an indispensable tool for validating the performance and transferability of analytical methods for pharmaceutical impurities like 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. By combining robust chromatographic and spectroscopic techniques with a meticulously planned study protocol, organizations can build confidence in their analytical data, ensure consistency across multiple sites, and ultimately safeguard the quality and safety of the final drug product. Adherence to harmonized best practices and international guidelines is the cornerstone of achieving this analytical excellence.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates Source: Pharmaffiliates URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases Source: Waters Corporation URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases (PDF) Source: Waters Corporation URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities Source: RSC Publishing URL: [Link]
-
Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]
-
Title: Determination of Imatinib and its Genotoxic Impurities in Tablets Source: Research Trend URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Contract Pharma URL: [Link]
-
Title: Synthesis and Characterization of Potential Impurities in Imatinib Mesylate Source: IJNRD.org URL: [Link]
-
Title: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Source: PubChem URL: [Link]
-
Title: 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride Source: PubChem URL: [Link]
-
Title: 2-n-butyl-1 3-diazaspiro 4.4 non-1-en-4-one hydrochloride Source: Corey Organics URL: [Link]
-
Title: Interlaboratory Comparison Guidelines Source: Scribd URL: [Link]
-
Title: Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories Source: Ethiopian Accreditation Service URL: [Link]
-
Title: Interlaboratory comparisons Source: European Commission URL: [Link]
-
Title: WHO good practices for pharmaceutical quality control laboratories Source: Pan American Health Organization (PAHO) URL: [Link]
-
Title: Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results Source: Chinese Pharmaceutical Journal URL: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. ijnrd.org [ijnrd.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. eas-eth.org [eas-eth.org]
- 11. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 12. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. www3.paho.org [www3.paho.org]
The Escape from Flatland: A Comparative Review of Spiro-Heterocycles in Therapeutics
Executive Summary: The Revolution
For decades, drug discovery was dominated by "flat" molecules—aromatic-heavy structures that optimized potency but often failed in pharmacokinetics due to poor solubility and non-specific binding. The industry is now pivoting toward 3D complexity, quantified by the fraction of
Spiro-heterocycles—structures where two rings share a single atom (the spiro-center)—are the vanguard of this shift. By enforcing a rigid 90° orientation between rings, spiro-scaffolds offer a unique "Goldilocks" zone: they possess the structural rigidity to minimize the entropy penalty upon binding (like aromatics) but occupy three-dimensional space to explore novel chemical vectors (like aliphatics).
This guide objectively compares the three most dominant spiro-classes—Spiro-oxindoles , Spiro-piperidines , and Spiro-chromenes —analyzing their therapeutic niches, synthetic accessibility, and clinical performance.
Conceptual Visualization: The Topological Advantage
The following diagram illustrates how spiro-compounds bridge the gap between flexible chains and flat aromatics.
Figure 1: Spiro-scaffolds offer a structural compromise, providing the rigidity required for high-affinity binding without the solubility issues of flat aromatic systems.
Comparative Analysis of Key Spiro-Classes
Class A: Spiro-oxindoles (The PPI Breakers)
-
Primary Target: Protein-Protein Interactions (PPIs), specifically MDM2-p53.[1]
-
Mechanism: The spiro-oxindole core mimics the Trp23-Leu26-Phe19 triad of p53, effectively wedging itself into the hydrophobic cleft of MDM2.
-
Performance: Unlike linear peptides, spiro-oxindoles are orally bioavailable. MI-773 demonstrates a
of <10 nM against MDM2, inducing tumor regression in xenograft models of liposarcoma.
Class B: Spiro-piperidines (The GPCR Modulators)
-
Primary Target: G-Protein Coupled Receptors (GPCRs), specifically Neurokinin-1 (NK-1).
-
Mechanism: These scaffolds excel at penetrating the Blood-Brain Barrier (BBB) while resisting metabolic degradation. The spiro-center prevents enzymatic oxidation at the susceptible carbon, extending half-life.
-
Key Therapeutic: Rolapitant (Varubi) .[4]
-
Performance: Approved for chemotherapy-induced nausea (CINV).[5] Rolapitant exhibits an elimination half-life of ~180 hours, significantly longer than non-spiro competitors like aprepitant.
Class C: Spiro-chromenes (The Antimicrobial Agents)
-
Primary Target: Bacterial enzymes and inflammatory pathways (COX-2).
-
Mechanism: Often synthesized via Green Chemistry (multicomponent reactions), these are explored for antitubercular activity (DprE1 inhibition).
-
Performance: While fewer are FDA-approved compared to Class A and B, they represent a massive area of preclinical development due to ease of synthesis.
Summary Data Matrix
| Feature | Spiro-oxindoles | Spiro-piperidines | Spiro-chromenes |
| Primary Indication | Oncology (MDM2 inhibitors) | CNS / Antiemetic (NK-1) | Infectious Disease / Inflammation |
| Clinical Example | MI-773 (Phase I/II) | Rolapitant (Approved) | Preclinical Leads |
| Molecular Geometry | Globular, mimics | Compact, lipophilic | Planar-fused 3D |
| Metabolic Stability | Moderate (CYP metabolism) | High (Steric blocking) | Variable |
| Synthetic Difficulty | High (Stereocenter control) | Moderate | Low (MCR accessible) |
Mechanistic Deep Dive: The MDM2-p53 Pathway
Spiro-oxindoles are uniquely suited to disrupt the MDM2-p53 interaction. The following pathway illustrates where these inhibitors intervene to restore apoptosis in cancer cells.
Figure 2: Spiro-oxindoles bind MDM2, preventing p53 ubiquitination and restoring tumor suppression.
Experimental Protocols
To validate the therapeutic potential of these scaffolds, reproducible synthesis and bioassays are required.
Protocol A: Stereoselective Synthesis of Spiro-oxindoles
Rationale: The biological activity of spiro-oxindoles is highly dependent on stereochemistry. The 1,3-Dipolar Cycloaddition is the gold standard for generating this scaffold with high regio- and diastereoselectivity.
Reagents:
-
Isatin derivative (1.0 eq)
- -Amino acid (e.g., Sarcosine or Proline) (1.2 eq)
-
Dipolarophile (e.g., Chalcone or Nitrostyrene) (1.0 eq)
-
Solvent: Methanol or Ethanol (Green compliant)
Step-by-Step Workflow:
-
Azomethine Ylide Formation: Dissolve Isatin and the amino acid in MeOH. Heat to reflux for 15-30 minutes. The formation of a deep color indicates the in situ generation of the azomethine ylide (dipole).
-
Cycloaddition: Add the dipolarophile to the reaction mixture. Continue refluxing for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Cool the mixture to room temperature. The spiro-product often precipitates out.
-
Purification: Filter the solid and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via column chromatography.
-
Validation: Confirm structure via
H-NMR (look for the disappearance of the alkene protons of the dipolarophile) and NOESY for stereochemistry.
Protocol B: Fluorescence Polarization (FP) Binding Assay (MDM2)
Rationale: FP is the preferred method for measuring PPI inhibitors because it detects the displacement of a large fluorescent probe (peptide) by a small molecule (spiro-compound).
Materials:
-
Recombinant Human MDM2 protein (GST-tagged).
-
Fluorescent Probe: 5-FAM-labeled p53 peptide.
-
Assay Buffer: PBS, 0.01% Tween-20, 1mM DTT.
Workflow:
-
Master Mix: Dilute MDM2 protein to a concentration of
(approx 10-20 nM) in Assay Buffer. -
Tracer Addition: Add 5-FAM-p53 peptide (final conc. 5 nM).
-
Compound Dosing: Add the spiro-oxindole test compound in a serial dilution (e.g., 10
M to 0.1 nM) into 384-well black plates. -
Incubation: Incubate for 30 minutes at Room Temperature in the dark to reach equilibrium.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: A decrease in mP (milli-polarization) units indicates the spiro-compound has displaced the p53 peptide. Plot Dose-Response curve to calculate
.
Synthesis Workflow Diagram
The following DOT diagram visualizes the multicomponent logic used in Protocol A.
Figure 3: The [3+2] cycloaddition offers a convergent route to complex spiro-architectures in a single pot.
References
-
Ding, K., et al. (2013). Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Link
-
FDA Drug Approval Package. (2015). Clinical Pharmacology and Biopharmaceutics Review: Rolapitant (VARUBI). U.S. Food and Drug Administration. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Dandia, A., et al. (2012). Green chemistry approaches for the synthesis of spiro-heterocycles. Current Organic Chemistry. Link
-
Zhao, Y., et al. (2013).[6] Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma | Oncotarget [oncotarget.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rolapitant Monograph for Professionals - Drugs.com [drugs.com]
- 5. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, ensuring compliance with regulatory standards and safeguarding both personnel and the environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]
Hazard Assessment and Classification
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one was not found, data from closely related analogs like 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride provides a strong basis for assessing its potential risks.[2][3][4][5]
Based on these analogs, 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one should be handled as a substance that is:
Therefore, this compound must be classified as hazardous waste . Under EPA regulations, any waste that exhibits characteristics of toxicity, ignitability, corrosivity, or reactivity is deemed hazardous.[7][8] Disposing of this material in standard laboratory trash or down the sanitary sewer system is strictly prohibited.[1][2][9]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol ensures a systematic and safe approach to waste management from the point of generation to final disposal.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the substance is deemed waste.
-
Do Not Mix: Never combine 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one waste with other chemical waste streams unless their compatibility is confirmed.[10] Incompatible materials can lead to violent reactions or the generation of toxic fumes.[8][9]
-
Solid vs. Liquid: Keep solid waste, such as contaminated filter paper or weighing boats, separate from liquid waste solutions containing the compound.[10]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling waste containing this compound.
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to standards like EU EN166 or NIOSH.[3][11]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws.[2][3]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned.[9]
Step 3: Containerization
The choice of container is critical to prevent leaks and ensure safety during storage.
-
Compatibility: The waste container must be chemically compatible with 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. The original product container is often the best choice for waste.[12] If unavailable, use a high-density polyethylene (HDPE) or glass container that is free from damage and can be securely sealed.[1][8]
-
Secure Closure: Ensure the container has a tight-fitting, leak-proof lid. Keep the container closed at all times unless actively adding waste.[8]
-
Condition: The container must be in good condition, free of leaks or external residue.[12]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Contents: The label must clearly state "Hazardous Waste" and identify the contents. List all chemical constituents by name, including 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one and any solvents, with approximate percentages.
-
Hazard Pictograms: Affix the appropriate GHS pictograms. For this compound, the "Exclamation Mark" (GHS07) for irritation and acute toxicity is appropriate.[3][13]
-
Generator Information: Include the name of the principal investigator and the laboratory location.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated SAA at or near the point of generation.[8]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. Do not move the waste to another room for storage.[8]
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to capture any potential leaks.[1]
-
Segregation: Keep the container segregated from incompatible materials, particularly strong acids and bases.[10]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three calendar days.[8] Most academic labs will have much shorter accumulation time limits, often up to 12 months, as long as the volume limit is not exceeded.[8]
Step 6: Final Disposal
Laboratory personnel are prohibited from treating or disposing of hazardous waste themselves.
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][11]
-
Documentation: Ensure all required documentation is completed to maintain a "cradle-to-grave" record of the waste, as mandated by the RCRA.[14]
Decontamination of Empty Containers
An empty container that held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: If the compound is classified as an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) that can dissolve the residue.[12]
-
Rinseate Collection: The solvent rinsate from this process is also hazardous waste and must be collected in a properly labeled container for disposal.[12]
-
Final Disposal: Once triple-rinsed, deface all hazardous labels on the container, and it may then be disposed of as regular solid waste or recycled, depending on institutional policy.[12]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If any flammable solvents are involved, remove all sources of ignition.[2]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the material.[3] Do not let the chemical enter drains.[2][6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][4] All cleanup materials are also considered hazardous waste.[12]
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[12]
Summary of Disposal Procedures
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Toxic, Irritant) | [3][4][7] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [2][3][9] |
| Container Type | Original container or chemically compatible (HDPE, Glass) with a sealed lid | [1][12] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [10][15] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer | [1][2][9] |
| Final Disposal Method | Transfer to a licensed chemical destruction plant via EHS or certified contractor | [2][11] |
Disposal Workflow Diagram
Caption: Decision workflow for compliant hazardous waste disposal.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regul
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency.
- What are Federal and State Hazardous Waste Regul
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Safety Data Sheet: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. ChemicalBook.
- Safety D
- SAFETY D
- SAFETY D
- Safety D
- Safety D
- 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. BLDpharm.
- MATERIAL SAFETY DATA SHEETS IRBESARTAN IMPURITY 1.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, 5G. Labscoop.
- 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1). Echemi.
- 2-Butyl-1,3-diazaspiro[4.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sustainable-markets.com [sustainable-markets.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. vumc.org [vumc.org]
- 13. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, 5G | Labscoop [labscoop.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one
The following technical guide details the safe handling, logistical management, and disposal of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one .
Important Scientific Note: While 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 138402-05-8) is the widely characterized intermediate for Irbesartan, the 2-Methyl analog requested here is a lower molecular weight homolog. In the absence of a compound-specific Safety Data Sheet (SDS) for the methyl variant, this protocol applies a "Read-Across" Risk Assessment , deriving safety controls from the well-established toxicology of the butyl homolog. This is the standard industrial hygiene practice for handling homologous series.
Part 1: Executive Safety Summary
-
Primary Hazard: Serious Eye Irritation/Damage .[1][2][3] The spiro-fused lactam ring system in this class is known to be irritating to mucous membranes.
-
Secondary Hazard: Acute Toxicity (Oral) . Harmful if swallowed.[3]
-
Physical State: Crystalline Solid (White to off-white powder).[4]
-
Critical Control: Zero-Eye-Contact Policy . Safety goggles are non-negotiable; standard safety glasses are insufficient for powder handling of this irritancy class.
Part 2: Risk Assessment & Hazard Identification
This assessment extrapolates from GHS classifications of the 2-butyl analog (CAS 138402-05-8).
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | WARNING |
| Eye Damage/Irritation | Category 2A/1 | H319: Causes serious eye irritation.[1][3] | WARNING |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | WARNING |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. | WARNING |
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all personnel entering the handling zone.
| Protection Zone | Required Equipment | Technical Specification |
| Ocular | Chemical Splash Goggles | Must seal against the face (indirect venting). Prohibited: Standard safety glasses (dust can bypass side shields). |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Inspection layer). Outer: 5-8 mil Nitrile (extended cuff preferred). Change outer gloves immediately upon visible contamination. |
| Respiratory | N95 / P2 Respirator | Required if handling open powder outside a fume hood. Preferred: Handle strictly inside a certified Chemical Fume Hood. |
| Body | Lab Coat & Tyvek Sleeves | Standard cotton/poly lab coat. Use disposable Tyvek sleeves if weighing >10g to prevent cuff contamination. |
Part 4: Operational Handling Protocol
Workflow Visualization: Safe Handling Lifecycle
The following diagram outlines the critical control points (CCPs) for handling this compound to prevent cross-contamination and exposure.
Caption: Operational workflow emphasizing the Fume Hood as the primary containment zone for weighing and reaction setup.
Step-by-Step Handling Procedures
1. Weighing & Transfer (Highest Risk Step)
-
Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Containment: Perform all weighing inside a certified chemical fume hood.
-
Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary tared weighing boat. Discard excess; never return chemical to the stock bottle .
2. Reaction Setup
-
Solubility: The compound is moderately soluble in polar organic solvents (Methanol, DMSO, DMF).
-
Addition: Dissolve the solid in the solvent before adding it to the main reaction vessel if possible. This eliminates the risk of dust generation during addition.
-
Temperature: If heating is required, ensure the system is under a condenser and inert atmosphere (Nitrogen/Argon) to prevent vapor escape.
3. Storage Conditions
-
Environment: Store in a cool, dry place (Room Temperature is generally acceptable, but 2-8°C is preferred for long-term stability).
-
Hygroscopicity: Keep container tightly closed. Store with a desiccant packet if the seal is broken.
Part 5: Emergency Response & Decontamination
Scenario A: Eye Contact (Critical)
-
IMMEDIATE: Flush eyes with tepid water at an eyewash station for 15 minutes .
-
Hold Eyelids: Force eyelids open to ensure irrigation of the entire globe.
-
Medical: Seek medical attention immediately. Bring the SDS (or the Butyl analog SDS) to the physician.
Scenario B: Spillage (Powder)
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE Up: Don double gloves, goggles, and an N95 respirator.
-
Dry Clean: Do not use compressed air. Cover the spill with a damp paper towel to suppress dust, then scoop into a waste container.
-
Wet Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.
Part 6: Waste Disposal Strategy
Strict adherence to environmental regulations is required.[5]
| Waste Stream | Disposal Method | Notes |
| Solid Chemical | Incineration | Label as "Toxic Solid, Organic, N.O.S." |
| Contaminated Solids | Hazardous Waste Bin | Gloves, weighing boats, and paper towels must be incinerated. |
| Liquid Waste | Solvent Waste Stream | Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). |
| Drain Disposal | STRICTLY PROHIBITED | Do not flush down the sink. Toxic to aquatic life.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176511, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
